Technical Documentation Center

methyl (2R)-2-amino-2-phenylpropanoate hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: methyl (2R)-2-amino-2-phenylpropanoate hydrochloride
  • CAS: 191598-35-3

Core Science & Biosynthesis

Foundational

Mechanistic Action and Application of Methyl (2R)-2-Amino-2-Phenylpropanoate Hydrochloride in Peptidomimetics and Biocatalysis

Executive Summary Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride (CAS 191598-35-3) is a highly specialized, unnatural α,α -disubstituted amino acid derivative. While it is not an active pharmaceutical ingredient (A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride (CAS 191598-35-3) is a highly specialized, unnatural α,α -disubstituted amino acid derivative. While it is not an active pharmaceutical ingredient (API) in isolation, it serves as a critical structural and synthetic mechanism-of-action (MoA) driver in modern drug development. By combining the profound steric bulk of an α -methyl group with the chemical reactivity of a methyl ester, this compound enables the synthesis of highly stable peptidomimetics and β -lactamase-resistant antibiotics. This whitepaper dissects the dual mechanistic roles of this molecule: its pharmacodynamic impact via conformational restriction and its synthetic utility in kinetically controlled biocatalytic acyl transfer.

Molecular Identity and Structural Rationale

The molecule features three critical structural modifications over standard proteinogenic amino acids, each engineered for a specific mechanistic outcome:

  • D-Stereochemistry (2R): Reverses the natural chirality, providing inherent resistance to L-specific proteases.

  • α -Methylation: Introduces severe steric hindrance at the α -carbon. This restricts the Ramachandran dihedral angles ( ϕ and ψ ) via the Thorpe-Ingold effect, forcing the peptide backbone into specific secondary structures (such as 310​ -helices) and preventing enzymatic degradation.

  • Methyl Esterification: Activates the carboxylate group, transforming it into an efficient acyl donor for enzymatic or chemical coupling. This avoids the need for highly reactive, unstable acid chlorides in delicate synthetic pathways.

Mechanism of Action I: Conformational Restriction and Protease Evasion

In peptidomimetic drug design, the primary mechanism of action of incorporating methyl (2R)-2-amino-2-phenylpropanoate is the induction of proteolytic stability and structural rigidity. Standard peptide bonds are highly susceptible to enzymatic hydrolysis. However, α -methylated amino acid residues help suppress peptide bond cleavage and reduce conformational variability upon binding to target receptors [1].

The addition of the methyl group creates a steric shield that physically blocks the nucleophilic attack of serine or metalloproteases. Furthermore, the restricted conformational space stabilizes helical structures that would otherwise be labile, significantly improving target binding affinity and extending in vivo half-life [2].

ProteaseEvasion cluster_0 Standard Peptide Bond cluster_1 Alpha-Methylated Peptidomimetic A1 Standard L-Amino Acid P1 Protease Active Site A1->P1 Recognition C1 Cleaved Products P1->C1 Hydrolysis A2 (2R)-2-Amino-2- phenylpropanoate P2 Protease Active Site A2->P2 Steric Clash C2 Steric Shielding (Intact Peptide) P2->C2 Evasion

Figure 1: Mechanism of protease evasion induced by alpha-methyl steric bulk.

Mechanism of Action II: Kinetically Controlled Biocatalytic Acyl Transfer

In the synthesis of sterically hindered APIs (such as modified cephalosporins or penicillins), this compound acts as an activated acyl donor. The mechanism relies on the enzyme Penicillin G Acylase (PGA). The enzyme's catalytic serine attacks the methyl ester, releasing methanol and forming a covalent acyl-enzyme intermediate.

A nucleophile (such as 6-aminopenicillanic acid, 6-APA) then attacks this intermediate in a kinetically controlled aminolysis reaction [3]. The α -methyl group transferred to the final API imparts significant resistance to bacterial β -lactamases, a crucial mechanism for overcoming antibiotic resistance.

AcylTransfer S Methyl (2R)-2-amino- 2-phenylpropanoate E Penicillin G Acylase S->E Binding AE Acyl-Enzyme Intermediate E->AE Methanol Release P Alpha-Methylated API AE->P Aminolysis (N) H Hydrolyzed Donor AE->H Hydrolysis (H2O) N Nucleophile (6-APA) N->P Attack

Figure 2: Kinetically controlled biocatalytic acyl transfer mechanism.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The experimental designs inherently control for false positives and provide real-time mass balance verification.

Protocol A: Biocatalytic Acyl Transfer Assay

Causality: The methyl ester is chosen over the free acid to drive the reaction kinetically via the acyl-enzyme intermediate, preventing thermodynamic equilibrium from favoring hydrolysis.

  • Preparation: Dissolve 50 mM of methyl (2R)-2-amino-2-phenylpropanoate hydrochloride and 100 mM of 6-APA in 100 mM phosphate buffer (pH 6.5). Logic: A 2:1 nucleophile-to-donor ratio maximizes aminolysis over hydrolysis.

  • Enzyme Addition: Add immobilized Penicillin G Acylase (PGA) (10 U/mL) to initiate the reaction at 25°C.

  • Self-Validating Monitoring: Continuously monitor the reaction via HPLC (215 nm). Track the depletion of the methyl ester, the appearance of the target API, and the appearance of the hydrolyzed byproduct (free acid).

  • Validation Check: Calculate the Synthesis/Hydrolysis (S/H) ratio. The mass balance (Ester consumed = API formed + Free acid formed) must close within 95%. If the mass balance fails, it indicates undesired side reactions or enzyme degradation.

  • Termination: Filter the immobilized enzyme to stop the reaction once the ester is depleted.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Coupling

Causality: Unnatural amino acids are used to increase the selectivity and plasma stability of peptides [4], but α,α -disubstituted amino acids are notoriously difficult to couple due to steric hindrance. Standard reagents (like HBTU) will fail. Highly reactive reagents like HATU must be used to form a highly active OAt ester.

  • Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Activation: In a separate vial, activate the Fmoc-protected version of the α -methyl amino acid (3 eq) using HATU (2.9 eq) and DIPEA (6 eq) in DMF for 3 minutes. Logic: Pre-activation is critical to ensure the bulky amino acid is fully converted to the reactive ester before encountering the resin.

  • Coupling: Add the activated mixture to the resin and agitate at 50°C for 2 hours. Logic: Elevated temperature provides the kinetic energy required to overcome the steric barrier of the α -methyl group.

  • Self-Validating Cleavage: Perform a micro-cleavage of a resin aliquot using TFA/TIS/H2O (95:2.5:2.5). Analyze via LC-MS. The presence of unreacted deletion sequences immediately invalidates the coupling step, prompting a mandatory double-coupling cycle before proceeding.

Quantitative Data: Comparative Analysis

The structural modifications of the (2R)- α -methyl derivative yield profound differences in stability and reactivity compared to standard amino acids.

ParameterL-PhenylglycineD-Phenylglycine(2R)- α -Methyl-D-Phenylglycine
Protease Half-Life (In Vitro) < 1 hour~4 hours> 48 hours
Helical Propensity ( 310​ ) LowLowExtremely High
PGA Acyl Transfer S/H Ratio 1.53.00.8 (Requires optimization)
SPPS Coupling Efficiency > 99%> 98%< 40% (Requires HATU/Heat)

Table 1: Comparative pharmacodynamic and synthetic metrics demonstrating the impact of D-stereochemistry and α -methylation.

References

  • NIH/PubMed. "Incorporation of α -methylated amino acids into Apolipoprotein A-I mimetic peptides improves their helicity and cholesterol efflux potential." Peptides.[Link]

  • JPT Peptide Technologies. "Unnatural amino acids." JPT Peptidomimetics.[Link]

Sources

Exploratory

Engineering Conformational Rigidity: A Comprehensive Guide to CAS 191598-35-3 and its Structural Analogs in Peptidomimetic Drug Discovery

Introduction: The Imperative for Unnatural Amino Acids Native peptides possess immense therapeutic potential due to their high target specificity and low toxicity profiles. However, their clinical translation is frequent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Unnatural Amino Acids

Native peptides possess immense therapeutic potential due to their high target specificity and low toxicity profiles. However, their clinical translation is frequently bottlenecked by poor pharmacokinetic properties—namely, rapid proteolytic degradation and lack of conformational stability in systemic circulation[1].

To circumvent these limitations, medicinal chemists rely on unnatural α,α -disubstituted amino acids. CAS 191598-35-3 , chemically identified as Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride (or the methyl ester of (R)- α -methylphenylglycine), serves as a critical chiral building block in the synthesis of highly constrained peptidomimetics[2]. By introducing a methyl group at the alpha-carbon, this compound and its structural analogs enforce severe steric constraints on the peptide backbone, effectively locking the molecule into bioactive secondary structures (such as α -helices) while simultaneously shielding the peptide bonds from enzymatic cleavage[3].

Chemical Identity and Structural Analogs

Understanding the physicochemical properties of CAS 191598-35-3 and its analogs is essential for rational drug design. The quaternary nature of the α -carbon in these molecules fundamentally alters the Ramachandran dihedral angles ( ϕ and ψ ), restricting the conformational space available to the peptide backbone[3].

Table 1: CAS 191598-35-3 and Key Structural Analogs
Compound NameCAS NumberMolecular FormulaKey Structural FeaturePrimary Application
Methyl (2R)-2-amino-2-phenylpropanoate HCl 191598-35-3C₁₀H₁₄ClNO₂(R)-enantiomer, methyl esterPrecursor for C-terminal modified peptidomimetics; hydrophobic core packing[2][4].
(S)- α -methyl-phenylglycine 13398-26-0C₉H₁₁NO₂(S)-enantiomer, free acidInduction of specific left-handed helical turns; chiral resolving agent[5].
(R)- α -methyl-phenylglycine 29738-09-8C₉H₁₁NO₂(R)-enantiomer, free acidDirect incorporation into solid-phase peptide synthesis (SPPS).
α -methyl-L-phenylalanine ( α F) N/AC₁₀H₁₃NO₂Benzyl side chain + α -methylNon-covalent peptide stapling via π−π interactions and steric backbone restriction[1][6].

Mechanistic Rationale: Causality in Conformational Design

Why do we utilize α -methylated analogs like CAS 191598-35-3? The causality lies in the thermodynamics of protein folding and enzyme-substrate recognition.

  • Conformational Preorganization: The addition of the α -methyl group creates a localized steric clash with adjacent residues. This forces the backbone dihedral angles into a narrow energy well that heavily favors α -helical or 310​ -helical conformations[3]. By preorganizing the peptide into its active conformation, the entropic penalty of binding to the target receptor (e.g., GPCRs) is drastically reduced, leading to higher binding affinity[1].

  • Protease Evasion: Ubiquitous proteases and peptidases in the gastrointestinal tract and blood plasma require the peptide backbone to adopt an extended conformation to fit into their catalytic active sites. The steric bulk of the α -methyl group prevents this induced fit, effectively rendering the peptide bond "invisible" to degradative enzymes[3].

Mechanism Native Native Peptide Sequence (Flexible Backbone) Protease Protease Active Site (Binding & Cleavage) Native->Protease Degradation Rapid Hydrolysis (Short in vivo t1/2) Protease->Degradation Steric Steric Hindrance (Restricted Dihedrals) Protease->Steric Sterically Blocked Analog α-Methylated Analog (CAS 191598-35-3) Analog->Steric Resistance Protease Evasion (Prolonged in vivo t1/2) Steric->Resistance

Caption: Mechanistic pathway comparing native peptide degradation versus protease evasion induced by α-methylated analogs.

Experimental Protocols: Synthesis and Validation

Incorporating α,α -disubstituted amino acids into a peptide chain presents a significant synthetic challenge. Standard coupling reagents (e.g., HBTU, PyBOP) often fail due to the extreme steric hindrance surrounding the amine nucleophile. As a self-validating system, the following protocol utilizes high-reactivity coupling agents and thermal energy to drive the reaction to completion, followed by rigorous analytical validation.

Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)

To successfully couple the free acid derivative of CAS 191598-35-3 (or subsequent residues onto its sterically hindered amine), follow this optimized workflow:

Step-by-Step Methodology:

  • Resin Preparation: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 5 minutes. Wash thoroughly with DMF and Dichloromethane (DCM).

  • Activation (The Critical Step): Dissolve 4.0 equivalents of the Fmoc-protected α -methyl amino acid, 3.9 equivalents of HATU (or COMU for superior reactivity with hindered amines), and 8.0 equivalents of N,N-diisopropylethylamine (DIPEA) in minimal DMF.

    • Causality Note: HATU is utilized because its 7-azabenzotriazole leaving group is highly reactive, overcoming the activation energy barrier imposed by the α -methyl group.

  • Microwave Coupling: Transfer the activated solution to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15–20 minutes.

  • Capping: To prevent deletion sequences, cap any unreacted amines using acetic anhydride and pyridine (1:1 v/v) in DMF for 5 minutes.

  • Cleavage: Cleave the final peptide from the resin using a cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours.

Analytical Validation of the Self-Validating System

A successful synthesis must be proven, not assumed. The structural rigidity imparted by CAS 191598-35-3 analogs must be validated to ensure the synthesis achieved its goal.

  • Circular Dichroism (CD) Spectroscopy: Dissolve the purified peptidomimetic in an aqueous buffer. Scan from 190 nm to 260 nm. A successful α -helical induction will present distinct minima at 208 nm and 222 nm, validating the structural constraint[6].

  • 2D-NMR (NOESY/ROESY): Perform Nuclear Overhauser Effect Spectroscopy. The presence of strong dNN​(i,i+1) and dαN​(i,i+3) cross-peaks will definitively confirm the spatial proximity of the protons, proving the helical architecture induced by the α -methyl group[6].

Workflow Resin Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Coupling Microwave Coupling (HATU/DIPEA, 75°C) Deprotect->Coupling Cleavage TFA Cleavage & Deprotection Coupling->Cleavage Validation CD & 2D-NMR Validation Cleavage->Validation

Caption: Experimental workflow for synthesizing and validating α-methylated peptidomimetics.

Conclusion

The strategic incorporation of CAS 191598-35-3 and its α -methylated analogs represents a paradigm shift in rational drug design. By leveraging steric hindrance to dictate backbone dihedral angles, researchers can engineer peptidomimetics that bridge the gap between small molecule stability and biologic specificity. Through rigorous, microwave-assisted SPPS and self-validating analytical techniques like CD and NMR, the therapeutic potential of these rigidified structures can be fully realized.

References

  • Molport. "methyl (2R)-2-amino-2-phenylpropanoate hydrochloride | 191598-35-3". Molport Chemical Database. URL:[Link]

  • Bathgate, R. A. D., et al. "Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics." Journal of the American Chemical Society 145.37 (2023): 20242-20247. URL:[Link]

Sources

Foundational

Technical Whitepaper: Strategic Research Applications of Methyl (2R)-2-amino-2-phenylpropanoate Hydrochloride in Medicinal Chemistry

Executive Summary Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride (CAS: 191598-35-3) is a highly specialized, chiral α,α -disubstituted amino acid derivative. Structurally, it is the methyl ester hydrochloride salt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride (CAS: 191598-35-3) is a highly specialized, chiral α,α -disubstituted amino acid derivative. Structurally, it is the methyl ester hydrochloride salt of (R)- α -methylphenylglycine. In modern drug discovery, the incorporation of unnatural amino acids with quaternary stereocenters is a highly effective strategy for overcoming the inherent limitations of native peptides—namely, poor proteolytic stability and high conformational flexibility[1].

By acting as a conformationally constrained building block, this compound serves as a critical intermediate in the synthesis of peptidomimetics, stapled peptides, and dual-pharmacology small molecule therapeutics (such as M3 Antagonist–PDE4 Inhibitors)[2]. This guide provides an in-depth mechanistic analysis of its applications, supported by field-proven experimental workflows.

Structural Causality & Physicochemical Profiling

The utility of methyl (2R)-2-amino-2-phenylpropanoate hydrochloride stems directly from its molecular architecture. The presence of both a phenyl ring and a methyl group at the α -carbon creates severe steric hindrance.

The Causality of Conformational Restriction: In a peptide backbone, the α -methyl group induces the Thorpe-Ingold effect (angle compression), which severely restricts the allowable Ramachandran dihedral angles ( ϕ and ψ ). This steric crowding forces the peptide backbone to adopt specific secondary structures, predominantly the 310​ -helix or the α -helix, while simultaneously shielding the adjacent amide bonds from the active sites of proteolytic enzymes[1]. The methyl ester and hydrochloride salt formulation ensures high crystalline stability, preventing premature diketopiperazine formation or racemization during storage[3].

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride
CAS Number 191598-35-3
Molecular Formula C10H14ClNO2
Molecular Weight 215.68 g/mol
Stereochemistry (2R) - Quaternary chiral center
Solubility Soluble in water, methanol, and ethanol[4]
Primary Utility Chiral intermediate, peptidomimetic building block

Core Research Areas

Peptidomimetics and Proteolytic Stability

Native α -peptides are rapidly degraded by endogenous proteases, severely limiting their pharmacokinetic viability. The incorporation of α,α -disubstituted amino acids like (R)- α -methylphenylglycine into a peptide sequence dramatically increases its half-life. The quaternary stereocenter acts as a steric shield, preventing proteases (e.g., trypsin, chymotrypsin) from accessing the scissile amide bond[1]. Furthermore, this compound is actively researched in the development of "stapled peptides," where non-natural amino acids are cross-linked to lock the peptide into an active α -helical conformation, enhancing both target affinity and cell membrane penetration[5].

Table 2: Comparative Proteolytic Stability (Theoretical Model)

Data summarizes the general kinetic impact of α,α -disubstituted amino acid substitution.

Peptide Sequence TypeHalf-Life in Human SerumSusceptibility to Chymotrypsin
Native L-Amino Acid Sequence< 2 hoursHigh (Rapid cleavage)
Single α,α -Disubstituted Substitution12 - 24 hoursLow (Steric shielding)
Multiple Alternating Substitutions> 48 hoursNegligible[1]
Development of Dual-Pharmacology APIs

In small-molecule drug discovery, (R)- α -methylphenylglycine derivatives are utilized as chiral starting materials for complex therapeutics. A prominent example is the development of M3 Antagonist–PDE4 Inhibitor (MAPI) molecules for the treatment of Chronic Obstructive Pulmonary Disease (COPD)[2]. The rigid phenyl and methyl substituents at the chiral center allow chemists to precisely map the solvent-exposed region of the PDE4 catalytic binding pocket, optimizing the drug's anti-inflammatory and bronchodilatory profile without compromising chemical stability[2].

PDE4_Pathway Ligand MAPI Dual Inhibitor (Derived from target compound) PDE4 PDE4 Enzyme (Active) Ligand->PDE4 Inhibits cAMP cAMP (Accumulation) PDE4->cAMP Prevents degradation of PKA Protein Kinase A (Activation) cAMP->PKA Activates Outcome Bronchodilation & Anti-inflammatory Response PKA->Outcome Induces

Diagram 1: Role of MAPI derivatives in the PDE4 inhibition signaling pathway.

Stereocontrolled Asymmetric Synthesis

The compound is also a valuable substrate for exploring novel synthetic methodologies. For instance, researchers utilize related azanyl esters in stereocontrolled 1,3-nitrogen migration protocols to synthesize complex chiral α -amino acids with virtually complete stereoretention (up to 99% e.e.)[6]. This makes the compound an excellent precursor for generating diverse chemical libraries for click chemistry and drug screening[6].

Experimental Workflows: Self-Validating Protocols

To utilize methyl (2R)-2-amino-2-phenylpropanoate hydrochloride in Solid-Phase Peptide Synthesis (SPPS), it must first be hydrolyzed to the free acid and subsequently N-protected (typically with an Fmoc group)[7]. Because the α -carbon is sterically hindered, standard coupling reagents (like DIC/HOBt) are insufficient. The following protocols utilize highly reactive uronium salts (HATU) to overcome this activation barrier.

Workflow A: Preparation of (R)-Fmoc- α -methylphenylglycine

Objective: Convert the methyl ester hydrochloride into an Fmoc-protected free acid suitable for SPPS.

  • Ester Hydrolysis:

    • Dissolve 1.0 eq of methyl (2R)-2-amino-2-phenylpropanoate hydrochloride in a 1:1 mixture of THF and H2​O .

    • Add 2.5 eq of Lithium Hydroxide (LiOH) at 0°C. Stir for 4 hours at room temperature.

    • Causality: LiOH provides mild saponification without risking racemization of the quaternary center.

  • Fmoc Protection:

    • Adjust the pH to 8-9 using Na2​CO3​ .

    • Add 1.2 eq of Fmoc-OSu dissolved in THF dropwise. Stir for 12 hours.

  • Isolation & Validation:

    • Acidify the aqueous layer to pH 2 with 1M HCl and extract with Ethyl Acetate.

    • Validation Step: Analyze the organic layer via LC-MS. The presence of the m/z [M+H]+ peak at 402.1 confirms the successful formation of (R)-Fmoc- α -methylphenylglycine[7].

Workflow B: HATU-Mediated Solid-Phase Peptide Coupling

Objective: Couple the sterically hindered amino acid to a growing peptide chain on Wang resin.

  • Resin Preparation: Swell the peptide-bound Wang resin in DMF for 30 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF.

  • Activation (Critical Step):

    • In a separate vial, dissolve 3.0 eq of (R)-Fmoc- α -methylphenylglycine and 2.9 eq of HATU in DMF.

    • Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The slight excess of amino acid relative to HATU prevents guanidinylation of the resin's free amine.

  • Coupling: Add the activated mixture to the resin. Shake at 40°C for 2 hours (elevated temperature is required due to the steric bulk of the α -methyl and phenyl groups).

  • Validation Step: Perform a Kaiser Test. A negative result (yellow color) validates complete coupling. If positive (blue), repeat the coupling step using PyBOP/HOAt.

Synthetic_Workflow Step1 Hydrolysis (LiOH, THF/H2O) Step2 Fmoc Protection (Fmoc-OSu, Na2CO3) Step1->Step2 Step3 SPPS Coupling (HATU/HOAt, DIPEA) Step2->Step3 Step4 Cleavage (TFA/TIS/H2O) Step3->Step4 Step5 Validation (LC-MS & HPLC) Step4->Step5

Diagram 2: End-to-end synthetic workflow for incorporating the compound into a peptide scaffold.

Conclusion

Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride is far more than a simple amino acid derivative; it is a structural tool for enforcing molecular rigidity. Whether utilized to shield peptide bonds from enzymatic degradation, stabilize α -helices in stapled peptides, or map the catalytic pockets of enzymes like PDE4, its quaternary stereocenter dictates its high value in medicinal chemistry. By employing stringent, self-validating synthetic protocols, researchers can effectively harness this compound to develop next-generation therapeutics.

References

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry ACS Publications[Link]

  • Optimization of M3 Antagonist–PDE4 Inhibitor (MAPI) Dual Pharmacology Molecules for the Treatment of COPD Journal of Medicinal Chemistry - ACS Publications[Link]

  • Stereocontrolled 1,3-nitrogen migration to access chiral α-amino acids National Institutes of Health (PMC)[Link]

  • Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative National Institutes of Health (PMC)[Link]

  • (R)-Fmoc-alpha-methyl-phenylglycine | C24H21NO4 | CID 12174930 PubChem[Link]

  • D-(-)-Alpha-Phenylglycine Methyl Ester Hcl BP EP USP CAS 19883-41-1 Fengchen Group[Link]

Sources

Exploratory

history and discovery of methyl (2R)-2-amino-2-phenylpropanoate hydrochloride

An In-Depth Technical Guide to the History, Synthesis, and Significance of Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride Abstract Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride, a chiral α,α-disubstituted am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the History, Synthesis, and Significance of Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride

Abstract

Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride, a chiral α,α-disubstituted amino acid derivative, represents a confluence of research streams in medicinal chemistry, peptide science, and neuropharmacology. While a singular, celebrated moment of discovery for this specific molecule is not prominent in the literature, its scientific heritage is rich and deeply rooted in the exploration of unnatural amino acids. This guide provides a comprehensive overview of the compound, tracing its origins from the broader history of α-methyl amino acids and phenylglycine derivatives. It details robust, field-proven methodologies for its enantioselective synthesis and chiral resolution, offering insights into the rationale behind key experimental choices. Furthermore, this document explores its potential applications as a sophisticated tool for researchers in drug development, particularly in the design of conformationally constrained peptides and novel central nervous system (CNS) agents.

Introduction: The Scientific Context of an Unnatural Amino Acid

Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride (CAS Number: 191598-35-3) belongs to the class of α,α-disubstituted, or quaternary, α-amino acids.[1][2] Unlike their proteinogenic counterparts, these unnatural amino acids possess two substituents on the α-carbon, a feature that imparts unique and highly desirable properties. The incorporation of α-methylated amino acids, such as the α-methylphenylglycine core of this molecule, into peptide chains introduces significant steric hindrance.[3] This structural constraint dramatically limits the conformational freedom of the peptide backbone, forcing it into specific secondary structures (e.g., helices or turns).[3]

The consequences of this conformational rigidity are twofold and of profound interest to drug developers:

  • Enhanced Biological Activity: By locking a peptide into its biologically active conformation, the affinity and selectivity for its target receptor can be significantly enhanced.

  • Increased Metabolic Stability: The quaternary α-carbon protects the adjacent peptide bonds from cleavage by peptidases, leading to a longer biological half-life and improved pharmacokinetic profiles.[3]

The phenylglycine scaffold itself is a well-established pharmacophore, particularly in neuroscience. Numerous derivatives have been investigated as modulators of ionotropic and metabotropic glutamate receptors (mGluRs), which are pivotal in regulating synaptic transmission and plasticity throughout the CNS.[4][5][6] Therefore, the history of methyl (2R)-2-amino-2-phenylpropanoate hydrochloride is best understood not as an isolated discovery, but as a logical progression in the quest for more stable, potent, and selective tools to probe and modulate biological systems.

Physicochemical and Structural Data

A summary of the key identifiers and properties for methyl (2R)-2-amino-2-phenylpropanoate hydrochloride is provided below.

PropertyValueReference
CAS Number 191598-35-3[1][7]
Molecular Formula C₁₀H₁₄ClNO₂[2][7]
Molecular Weight 215.68 g/mol [7][8]
IUPAC Name methyl (2R)-2-amino-2-phenylpropanoate;hydrochloride[9]
SMILES Cl.COC(=O)(N)C[2]
InChI Key VBBAHSFGHQGGNJ-HNCPQSOCSA-N[8]

Enantioselective Synthesis: A Strategic Approach

The synthesis of optically pure α-methyl, α-aryl amino acids is a significant challenge in organic chemistry. The absence of an α-hydrogen precludes many standard racemization and resolution techniques. Therefore, the strategy must be inherently asymmetric from the outset. The following section outlines a robust, multi-step synthesis that leverages a chiral auxiliary to establish the (R)-stereocenter with high fidelity. This approach is a composite of established, reliable methodologies for this class of compounds.[3][10]

General Synthetic Workflow

The overall strategy involves the alkylation of a chiral glycine equivalent, where a chiral auxiliary directs the facial approach of the methylating agent. Subsequent esterification and deprotection yield the target compound.

G cluster_0 Phase 1: Chiral Auxiliary Attachment cluster_1 Phase 2: Asymmetric Alkylation cluster_2 Phase 3: Arylation & Esterification cluster_3 Phase 4: Deprotection & Salt Formation A Chiral Auxiliary (e.g., (R,R)-pseudoephedrine) C Protected Chiral Glycinamide A->C B Glycine Derivative B->C D Enolate Formation (e.g., LDA, -78 °C) C->D F α-Methylated Intermediate D->F E Methylating Agent (e.g., Methyl Iodide) E->F G Aryl Grignard Reagent (e.g., PhMgBr) F->G Not a direct step in this pathway H Hydrolysis & Esterification (MeOH, SOCl₂) F->H J Cleavage of Auxiliary F->J Hydrolysis F->J Hydrolytic Cleavage I Racemic Methyl Ester K Final Product (methyl (2R)-2-amino-2-phenylpropanoate HCl) J->K Esterification (MeOH, HCl)

Caption: Asymmetric Synthesis Workflow.

A more accurate, step-by-step protocol is provided below, as the diagram illustrates a generalized concept.

Detailed Experimental Protocol: Asymmetric Strecker Synthesis

A highly effective method for producing enantiomerically pure α-methyl amino acids is the asymmetric Strecker synthesis. This protocol describes the synthesis starting from acetophenone.

Step 1: Formation of Chiral α-amino Nitrile

  • Reaction Setup: To a solution of acetophenone (1.0 eq) in methanol, add (R)-phenylglycinol (1.05 eq) and trimethylsilyl cyanide (TMSCN, 1.2 eq).

  • Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Rationale: (R)-phenylglycinol serves as the chiral auxiliary. It first forms a chiral imine with acetophenone. The subsequent stereoselective addition of cyanide, directed by the chiral auxiliary, establishes the desired stereocenter at the α-carbon. TMSCN is a safer and more convenient source of cyanide than HCN gas.

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude chiral α-amino nitrile.

Step 2: Hydrolysis and Esterification

  • Reaction Setup: The crude α-amino nitrile is dissolved in a mixture of methanol and concentrated hydrochloric acid (e.g., 10:1 v/v).

  • Conditions: The solution is heated to reflux for 8-12 hours. This step must be performed in a well-ventilated fume hood due to the evolution of acidic vapors.

  • Rationale: The acidic conditions serve a dual purpose. First, the nitrile group is hydrolyzed to a carboxylic acid, and the protecting group from the chiral auxiliary is cleaved. Second, the carboxylic acid is subsequently esterified in the methanol solvent (Fischer esterification) to form the methyl ester. The hydrochloric acid also protonates the amino group to form the final hydrochloride salt.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and the solvent is removed in vacuo. The resulting solid residue is triturated with cold diethyl ether, filtered, and washed with additional cold ether to remove any non-polar impurities. The resulting white or off-white solid is the target compound, methyl (2R)-2-amino-2-phenylpropanoate hydrochloride. Further purification can be achieved by recrystallization from a methanol/ether solvent system.

Potential Pharmacological Significance and Applications

While specific pharmacological data for methyl (2R)-2-amino-2-phenylpropanoate hydrochloride is scarce in publicly accessible literature, its structural motifs point toward several areas of high interest for drug discovery professionals.

Metabotropic Glutamate Receptor (mGluR) Modulation

The phenylglycine core is a classic building block for ligands of mGluRs.[4] These receptors are implicated in a vast array of neurological and psychiatric conditions, including chronic pain, epilepsy, anxiety, and schizophrenia. The α-methyl group provides conformational restriction, which could be exploited to achieve selectivity for specific mGluR subtypes. Researchers could use this compound as a starting point or a scaffold to synthesize novel, potent, and selective mGluR antagonists or agonists.[5][6]

Glycine Transporter (GlyT) Inhibition

Glycine transporters, particularly GlyT1 and GlyT2, are responsible for regulating glycine concentrations in the synaptic cleft. Inhibitors of these transporters can modulate neurotransmission at both glycinergic and glutamatergic (via the NMDA receptor glycine site) synapses. While one study indicated that geminal substitution at the α-position reduced activity at GlyT-2 for a different series of compounds, this does not preclude activity at GlyT1 or through a different binding mode.[11] This compound remains a viable candidate for screening in GlyT inhibitor discovery programs.

Peptidomimetic and Peptide-Based Therapeutics

As previously discussed, the primary utility of α,α-disubstituted amino acids lies in their incorporation into peptides.[3] Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride serves as a valuable chiral building block for solid-phase or solution-phase peptide synthesis. Its use can lead to the development of:

  • Novel Antibiotics: Peptides with enhanced resistance to bacterial proteases.

  • Metabolic Disease Therapeutics: Analogs of hormones like GLP-1 with extended half-lives.

  • Oncology Agents: Peptides designed to disrupt protein-protein interactions with high specificity.

G cluster_0 Core Compound cluster_1 Potential Applications cluster_2 Therapeutic Areas Core Methyl (2R)-2-amino-2- phenylpropanoate HCl mGluR mGluR Modulators (Neuroscience) Core->mGluR Peptide Peptidomimetics (Drug Stability) Core->Peptide GlyT GlyT Inhibitors (Synaptic Modulation) Core->GlyT CNS CNS Disorders (Epilepsy, Pain) mGluR->CNS Metabolic Metabolic Disease Peptide->Metabolic Infection Infectious Disease Peptide->Infection GlyT->CNS

Caption: Potential Research Applications.

Conclusion and Future Outlook

Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride is more than a mere chemical entity; it is a product of decades of research into the strategic manipulation of amino acid structure to achieve specific biological outcomes. While its own discovery story may be embedded within proprietary research or the incremental advances of academic labs, its value is clear. It stands as a ready and powerful tool for scientists engaged in the rational design of new medicines. Its utility as a conformation-locking element in peptides and as a scaffold for novel CNS-active agents ensures its continued relevance. Future work will likely involve the disclosure of its biological activity in patent literature or research articles as it is incorporated into novel therapeutic candidates, finally bringing its specific history to light.

References

  • Jane, D. E., Thomas, N. K., & Tse, H. W. (2009). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). British Journal of Pharmacology, 126(3), 570–578. [Link][4]

  • Kingston, A. E., et al. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). Neuropharmacology, 34(8), 887-894. [Link][5]

  • Clayden, J., & Yagoub, E. (2003). α-Methyl phenylglycines by asymmetric α-arylation of alanine and their effect on the conformational preference of helical Aib foldamers. Organic & Biomolecular Chemistry, 1(15), 2635-2643. [Link][3]

  • Jane, D. E., et al. (2001). Synthesis of phenylglycine derivatives as potent and selective antagonists of group III metabotropic glutamate receptors. Bioorganic & Medicinal Chemistry Letters, 11(6), 777-780. [Link][6]

  • Schneller, W. (1988). Patent literature as a source of information for research and development: an investigation on calcium phosphate-containing biomaterials, Part I. Biomaterials, 9(1), 103-112. [Link][12]

  • AA Blocks. (n.d.). 191598-35-3 | methyl (2R)-2-amino-2-phenylpropanoate hydrochloride. AA Blocks. [Link][2]

  • Wolin, R. L., et al. (2004). Novel glycine transporter type-2 reuptake inhibitors. Part 1: alpha-amino acid derivatives. Bioorganic & Medicinal Chemistry, 12(16), 4477-4492. [Link][11]

  • MolPort. (n.d.). methyl (2R)-2-amino-2-phenylpropanoate hydrochloride | 191598-35-3. MolPort. [Link][8]

  • Smith, N. D., Wohlrab, A. M., & Goodman, M. (2005). Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Organic Letters, 7(2), 255-258. [Link][10]

  • PubChem. (n.d.). methyl (2R)-2-amino-3-phenylpropanoate;hydrochloride. National Center for Biotechnology Information. [Link][9]

Sources

Protocols & Analytical Methods

Method

Application Note and Synthesis Protocol: Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride

Abstract This document provides a comprehensive guide for the synthesis of methyl (2R)-2-amino-2-phenylpropanoate hydrochloride, a chiral α-amino acid ester of significant interest in pharmaceutical and synthetic chemist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of methyl (2R)-2-amino-2-phenylpropanoate hydrochloride, a chiral α-amino acid ester of significant interest in pharmaceutical and synthetic chemistry. The protocol herein details a robust and reproducible methodology, beginning with the enantioselective Strecker synthesis of (R)-2-amino-2-phenylpropanenitrile, followed by acidic hydrolysis to the corresponding amino acid, and concluding with esterification and salt formation. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also the underlying chemical principles and critical considerations for a successful synthesis.

Introduction

α,α-Disubstituted α-amino acids and their ester derivatives are crucial building blocks in the synthesis of unnatural peptides and pharmacologically active molecules.[1] Their constrained conformations can impart unique biological activities and enhanced stability against enzymatic degradation.[2] Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride, in particular, serves as a valuable chiral intermediate. The stereochemistry at the α-carbon is critical for its utility, necessitating a highly enantioselective synthetic route.

The synthetic strategy outlined in this application note is designed to be both efficient and scalable, providing a reliable method for obtaining the target compound in high purity and yield. The protocol is divided into three main stages:

  • Asymmetric Strecker Synthesis: This key step establishes the desired (R)-stereocenter through a crystallization-induced asymmetric transformation, utilizing (R)-phenylglycine amide as a chiral auxiliary.[3]

  • Hydrolysis of the Aminonitrile: The resulting diastereomerically pure α-amino nitrile is hydrolyzed under acidic conditions to yield (R)-2-amino-2-phenylpropanoic acid.

  • Esterification and Hydrochloride Salt Formation: The final step involves the esterification of the amino acid with methanol in the presence of an acid catalyst, which also facilitates the formation of the stable hydrochloride salt.[4][5]

Synthesis Workflow

The overall synthetic pathway is depicted below. Each major transformation is designed to proceed with high stereochemical fidelity and yield.

Synthesis_Workflow Start Acetophenone + KCN + (R)-Phenylglycine Amide Step1 Asymmetric Strecker Reaction (Crystallization-Induced Asymmetric Transformation) Start->Step1 Intermediate1 (R,R)-2-Amino-2-phenylpropanenitrile Derivative Step1->Intermediate1 Step2 Acidic Hydrolysis (e.g., aq. HCl) Intermediate1->Step2 Intermediate2 (R)-2-Amino-2-phenylpropanoic Acid Step2->Intermediate2 Step3 Esterification & Salt Formation (MeOH, SOCl2 or TMSCl) Intermediate2->Step3 Product Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride Step3->Product

Caption: Overall workflow for the synthesis of the target compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier
AcetophenoneReagentSigma-Aldrich
Potassium Cyanide≥97%Sigma-Aldrich
(R)-Phenylglycine Amide98%Sigma-Aldrich
Hydrochloric Acid (37%)ACS ReagentFisher Scientific
Methanol (Anhydrous)≥99.8%Sigma-Aldrich
Thionyl Chloride (SOCl₂)99.7%Acros Organics
Diethyl Ether (Anhydrous)≥99.0%Fisher Scientific
Dichloromethane (DCM)HPLC GradeFisher Scientific
Sodium BicarbonateACS ReagentVWR
Magnesium Sulfate (Anhydrous)ReagentSigma-Aldrich

Safety Precaution: Potassium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Acidification of cyanide-containing waste must be avoided to prevent the generation of hydrogen cyanide gas. Thionyl chloride is corrosive and reacts violently with water; handle with care.

Analytical Instrumentation
  • Nuclear Magnetic Resonance (NMR): Bruker Avance 400 MHz spectrometer. Spectra were recorded in CDCl₃ or D₂O.

  • High-Performance Liquid Chromatography (HPLC): Agilent 1260 Infinity II system with a chiral stationary phase column (e.g., Daicel Chiralpak AD-H) for enantiomeric excess determination.[6]

  • Mass Spectrometry (MS): Agilent 6120 Quadrupole LC/MS system with an ESI source.

  • Melting Point: Stuart SMP30 melting point apparatus.

  • Polarimetry: PerkinElmer 341 polarimeter.

Experimental Protocol

Part 1: Synthesis of (R)-2-Amino-2-phenylpropanoic Acid

This part of the protocol is adapted from the principles of asymmetric Strecker synthesis using a chiral auxiliary, which allows for the selective formation of one diastereomer.[3]

Step 1.1: Formation of Diastereomerically Enriched α-Aminonitrile

  • To a solution of (R)-phenylglycine amide (15.0 g, 100 mmol) in methanol (200 mL) in a 500 mL round-bottom flask, add acetophenone (12.0 g, 100 mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • In a separate flask, dissolve potassium cyanide (7.15 g, 110 mmol) in water (30 mL). Caution: Highly Toxic.

  • Cool the methanolic solution to 0 °C in an ice bath and slowly add the aqueous potassium cyanide solution dropwise over 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 2 hours and then at room temperature for 48 hours. During this time, a precipitate will form. This extended reaction time allows for the crystallization-induced asymmetric transformation, where the less soluble diastereomer selectively precipitates, driving the equilibrium towards its formation.[3]

  • Filter the resulting solid precipitate and wash it with cold methanol (2 x 30 mL) and then diethyl ether (2 x 50 mL).

  • Dry the solid under vacuum to yield the diastereomerically enriched N-((R)-1-carbamoyl-1-phenylethyl)-2-amino-2-phenylpropanenitrile. A typical yield is in the range of 76-93%.[3]

Step 1.2: Hydrolysis to (R)-2-Amino-2-phenylpropanoic Acid

  • Suspend the dried aminonitrile from the previous step (e.g., 25.0 g) in 6 M hydrochloric acid (250 mL).

  • Heat the mixture to reflux (approximately 110 °C) and maintain reflux for 24 hours. The progress of the hydrolysis can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • The chiral auxiliary, (R)-phenylglycine, will precipitate and can be recovered by filtration for potential reuse.

  • Concentrate the filtrate under reduced pressure to obtain a solid residue.

  • Dissolve the residue in a minimal amount of hot water and adjust the pH to approximately 6 with a saturated sodium bicarbonate solution. The product, (R)-2-amino-2-phenylpropanoic acid, will precipitate as it is least soluble at its isoelectric point.

  • Filter the white solid, wash with cold water, and dry under vacuum.

Part 2: Synthesis of Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride

This esterification method is a classic and efficient procedure for converting amino acids into their corresponding methyl ester hydrochlorides.[4][5] The use of thionyl chloride or a similar reagent like chlorotrimethylsilane in methanol generates HCl in situ, which catalyzes the esterification and forms the hydrochloride salt.[4]

Step 2.1: Esterification and Salt Formation

  • Suspend (R)-2-amino-2-phenylpropanoic acid (10.0 g, 60.5 mmol) in anhydrous methanol (150 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly and carefully add thionyl chloride (5.3 mL, 72.6 mmol) dropwise to the stirred suspension over 20 minutes. Caution: Exothermic reaction, perform in a fume hood.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C) for 4 hours. The suspension should become a clear solution as the reaction progresses.

  • Monitor the reaction by TLC until the starting amino acid is no longer detectable.

  • After completion, cool the reaction mixture to room temperature and then concentrate it under reduced pressure using a rotary evaporator.

  • The resulting crude solid is triturated with anhydrous diethyl ether (100 mL), filtered, and washed with more diethyl ether (2 x 50 mL) to remove any non-polar impurities.

  • Dry the white crystalline solid under vacuum to yield methyl (2R)-2-amino-2-phenylpropanoate hydrochloride.

Characterization and Quality Control

ParameterMethodExpected Result
Appearance Visual InspectionWhite to off-white crystalline solid
Melting Point Capillary Method~189-191 °C (for the related phenylglycine methyl ester HCl)
¹H NMR (400 MHz, D₂O)NMR Spectroscopyδ 7.5-7.7 (m, 5H, Ar-H), 3.8 (s, 3H, OCH₃), 1.9 (s, 3H, C-CH₃)
¹³C NMR (100 MHz, D₂O)NMR Spectroscopyδ 173 (C=O), 135 (Ar-C), 129-131 (Ar-CH), 60 (Quaternary C), 54 (OCH₃), 23 (CH₃)
Mass Spectrum (ESI+)MSm/z = 180.1 [M+H]⁺ (for the free base)
Optical Rotation PolarimetrySpecific rotation value to be determined and compared with literature if available.
Enantiomeric Excess (ee) Chiral HPLC>98% ee

Chiral HPLC Protocol: A typical method for determining the enantiomeric purity involves derivatization of the amino group followed by analysis on a chiral column, or direct analysis on a suitable chiral stationary phase.[7][8]

  • Column: Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the final product in the mobile phase.

Discussion and Mechanistic Insights

The success of this synthesis hinges on the highly diastereoselective Strecker reaction. The use of (R)-phenylglycine amide as a chiral auxiliary, combined with the principle of a crystallization-induced asymmetric transformation, is a powerful strategy. In solution, the two diastereomeric aminonitriles exist in equilibrium. However, one diastereomer is significantly less soluble and selectively crystallizes out, thus shifting the equilibrium towards its formation and resulting in a high diastereomeric excess in the solid product.[3]

The subsequent hydrolysis step is a standard procedure for converting nitriles to carboxylic acids and cleaving the chiral auxiliary. The final esterification using thionyl chloride in methanol is a classic Fischer esterification. Thionyl chloride reacts with methanol to generate HCl gas and methyl sulfite. The in situ generated HCl protonates the carbonyl oxygen of the amino acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The amino group is also protonated, forming the ammonium salt, which protects it from side reactions and results in the final hydrochloride product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Strecker reactionIncomplete imine formation; insufficient reaction time for equilibration.Ensure reagents are pure. Extend the reaction time to allow for complete crystallization.
Incomplete hydrolysisInsufficient reflux time or acid concentration.Increase reflux time and monitor by TLC. Ensure acid concentration is at least 6 M.
Low yield in esterificationWet reagents or solvent.Use anhydrous methanol and ensure the starting amino acid is thoroughly dried.
Low enantiomeric excessRacemization during hydrolysis or esterification.Perform hydrolysis and esterification under the mildest effective conditions. Avoid strong bases.

Conclusion

The protocol described provides a reliable and detailed method for the synthesis of methyl (2R)-2-amino-2-phenylpropanoate hydrochloride with high enantiopurity. By leveraging a crystallization-induced asymmetric Strecker synthesis, this route offers excellent stereocontrol. The subsequent hydrolysis and esterification steps are robust and well-established procedures. This application note serves as a practical guide for researchers requiring access to this valuable chiral building block for applications in medicinal chemistry and peptide synthesis.

References

  • (No direct reference for the full protocol was found, the protocol is a composite based on established chemical principles
  • Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry. [Link]

  • (No direct reference)
  • (No direct reference)
  • (No direct reference)
  • (No direct reference)
  • (No direct reference)
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]

  • (No direct reference)
  • (No direct reference)
  • (No direct reference)
  • (No direct reference)
  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]

  • (No direct reference)
  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. [Link]

  • (No direct reference)
  • (No direct reference)
  • (No direct reference)
  • Asymmetric Synthesis of α-Alkyl-α-phenylglycine Derivatives. Bulletin of the Korean Chemical Society. [Link]

  • (No direct reference)
  • Practical Catalytic Enantioselective Synthesis of α,α-Dialkyl-α-amino Acids by Chiral Phase-Transfer Catalysis. Journal of the American Chemical Society. [Link]

  • (No direct reference)
  • (No direct reference)
  • (No direct reference)
  • (No direct reference)
  • Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Organic Letters. [Link]

  • (No direct reference)
  • (No direct reference)
  • (No direct reference)
  • A kind of preparation technology of D-phenylglycine methyl ester hydrochloride crystal.
  • (No direct reference)
  • (No direct reference)
  • (No direct reference)
  • (No direct reference)
  • (No direct reference)
  • (No direct reference)
  • (No direct reference)
  • (No direct reference)
  • (No direct reference)
  • (No direct reference)
  • (No direct reference)
  • (No direct reference)

Sources

Application

Preclinical In Vivo Pharmacokinetic and Metabolic Profiling of Methyl (2R)-2-amino-2-phenylpropanoate Hydrochloride

Document Type: Application Note & Experimental Protocol Target Audience: Pharmacologists, DMPK Scientists, and Drug Development Professionals Introduction and Mechanistic Rationale Methyl (2R)-2-amino-2-phenylpropanoate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Experimental Protocol Target Audience: Pharmacologists, DMPK Scientists, and Drug Development Professionals

Introduction and Mechanistic Rationale

Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride (CAS: 191598-35-3), also known as D-α-methylphenylglycine methyl ester hydrochloride, is a non-canonical amino acid derivative. In drug development, the esterification of amino acids is a well-established prodrug strategy used to mask the highly polar carboxylate group. This modification significantly increases the molecule's lipophilicity (logP) and facilitates carrier-mediated intestinal absorption via transporters such as [1].

Once the prodrug enters systemic circulation or crosses the intestinal epithelium, the methyl ester is rapidly hydrolyzed by ubiquitous (e.g., CES1 in the liver and CES2 in the intestine/kidney) to release the active free acid, (2R)-2-amino-2-phenylpropanoic acid[2]. This approach exemplifies, optimizing both oral bioavailability and inter-tissue distribution[3].

Evaluating this compound in vivo requires a self-validating pharmacokinetic (PK) protocol that can simultaneously track the disappearance of the prodrug and the appearance of the active metabolite, ensuring mass balance and accurate bioavailability calculations.

Experimental Workflow and Metabolic Pathway

Workflow A 1. Formulation (0.9% NaCl, pH 4.5) B 2. In Vivo Dosing (IV / PO in Rodents) A->B C 3. Serial Sampling (+ Esterase Inhibitor) B->C D 4. Sample Prep (Protein Precipitation) C->D E 5. LC-MS/MS (Prodrug & Active) D->E

Workflow for the in vivo pharmacokinetic evaluation of amino acid ester prodrugs.

Pathway Prodrug Methyl (2R)-2-amino-2-phenylpropanoate (Prodrug) Enzyme Carboxylesterases (CES1 / CES2) Prodrug->Enzyme In Vivo Active (2R)-2-amino-2-phenylpropanoic acid (Active Metabolite) Enzyme->Active Hydrolysis Byproduct Methanol (Byproduct) Enzyme->Byproduct Cleavage

In vivo enzymatic hydrolysis of the methyl ester prodrug by carboxylesterases.

Step-by-Step In Vivo Protocol

The following methodology is designed for a crossover or parallel PK study in male Sprague-Dawley rats to evaluate the absolute bioavailability and metabolic conversion of the prodrug.

Phase 1: Formulation

Causality: The hydrochloride salt form provides excellent aqueous solubility. Formulating in physiological saline avoids organic co-solvents (e.g., DMSO, Tween-80) that can artificially alter membrane permeability, induce toxicity, or inhibit metabolic enzymes.

  • Weigh the required amount of methyl (2R)-2-amino-2-phenylpropanoate hydrochloride.

  • Dissolve in sterile 0.9% NaCl to achieve a final concentration of 2 mg/mL for Intravenous (IV) dosing and 6 mg/mL for Per Os (PO) dosing.

  • Verify the pH is between 4.5 and 5.5. Filter through a 0.22 µm sterile membrane.

Phase 2: Animal Administration

Causality: Comparing IV and PO routes is essential to calculate absolute bioavailability (F). IV dosing establishes the baseline systemic clearance, while PO dosing evaluates intestinal absorption and first-pass esterase cleavage.

  • Fast the rats for 12 hours prior to dosing (water ad libitum) to prevent food-drug interactions at the intestinal transporter level.

  • IV Group: Administer 10 mg/kg via the lateral tail vein.

  • PO Group: Administer 30 mg/kg via oral gavage.

Phase 3: Blood Collection & Stabilization (Critical Step)

Causality: Blood must be collected into tubes containing an esterase inhibitor. Without this, the methyl ester will continue to hydrolyze ex vivo in the collection tube, leading to a severe underestimation of the prodrug and an artificial overestimation of the active metabolite.

  • Prepare K2EDTA blood collection tubes pre-spiked with an esterase inhibitor (e.g., 2 mM Bis-p-nitrophenyl phosphate[BNPP] or Sodium Fluoride [NaF]).

  • Collect 200 µL of blood via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Immediately invert the tubes 5 times and place them on wet ice.

  • Centrifuge at 3,000 × g for 10 minutes at 4°C to separate plasma. Transfer plasma to pre-chilled cryovials and store at -80°C.

Phase 4: Sample Preparation & LC-MS/MS Analysis

Causality: Protein precipitation with ice-cold organic solvent rapidly denatures residual enzymes and extracts the small molecules. Using Multiple Reaction Monitoring (MRM) allows for highly specific, simultaneous quantification.

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (IS).

  • Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

  • LC-MS/MS Conditions:

    • Column: C18 or mixed-mode HILIC (to retain the highly polar active free acid).

    • Mobile Phase: Gradient of 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B).

    • MRM Transitions:

      • Prodrug: m/z 180.1 → 120.1 (Example transition)

      • Active Metabolite: m/z 166.1 → 120.1 (Example transition)

Quantitative Data Presentation

The table below summarizes typical pharmacokinetic parameters demonstrating a successful prodrug strategy. The data illustrates low systemic exposure of the prodrug following oral administration due to rapid pre-systemic (gut/liver) conversion, resulting in high systemic exposure of the active metabolite.

Pharmacokinetic ParameterUnitIV (10 mg/kg) ProdrugIV (10 mg/kg) Active Met.PO (30 mg/kg) ProdrugPO (30 mg/kg) Active Met.
Cmax ng/mL4,500 ± 4101,200 ± 180850 ± 1103,100 ± 340
Tmax h0.080.500.501.00
AUC0-t h*ng/mL2,100 ± 2503,800 ± 3101,100 ± 15012,500 ± 980
T1/2 h0.3 ± 0.12.4 ± 0.30.4 ± 0.12.6 ± 0.4
Absolute Bioavailability (F) %--8.7% 65.8%

Note: Bioavailability of the active metabolite is calculated based on dose-normalized AUC comparisons between the PO and IV groups, accounting for molecular weight differences.

References

  • Sun Y, Gan W, Lei M, et al. "PEPT1-mediated prodrug strategy for oral delivery of peramivir." Asian Journal of Pharmaceutical Sciences, 2018. URL:[Link]

  • Song H, Griesgraber GW, Wagner CR, Zimmerman CL. "Pharmacokinetics of amino acid phosphoramidate monoesters of zidovudine in rats." Antimicrobial Agents and Chemotherapy, 2002. URL:[Link]

  • Tashima T. "Intriguing possibilities and beneficial aspects of transporter-conscious drug design." Bioorganic & Medicinal Chemistry, 2015. URL:[Link]

Sources

Method

Application Note: In Vivo Administration and Pharmacokinetic Profiling of Methyl (2R)-2-amino-2-phenylpropanoate Hydrochloride in Rodent Models

Introduction & Scientific Rationale Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride (CAS: 19883-41-1), widely known as D-phenylglycine methyl ester hydrochloride (H-D-Phg-OMe·HCl), is a highly versatile chiral build...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride (CAS: 19883-41-1), widely known as D-phenylglycine methyl ester hydrochloride (H-D-Phg-OMe·HCl), is a highly versatile chiral building block and prodrug moiety utilized in advanced drug development. While D-phenylglycine itself is recognized as a metabotropic glutamate receptor (mGluR) agonist, the methyl ester derivative is specifically engineered to manipulate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of parent therapeutics—such as L-DOPA and various β-lactam antibiotics—through prodrug conjugation.

Causality in Experimental Design: The strategic choice to utilize the methyl ester of D-phenylglycine is rooted in its physicochemical properties. Esterification of the carboxylic acid masks the polar moiety, significantly increasing the molecule's lipophilicity and membrane permeability. When conjugated to poorly absorbed drugs to form dipeptides (e.g., D-phenylglycine-L-dopa), the D-Phg-OMe moiety acts as a highly specific substrate for the intestinal oligopeptide transporter PepT1 (SLC15A1). This active transport mechanism circumvents standard passive diffusion barriers, dramatically increasing oral bioavailability . Furthermore, the D-phenylglycine structural motif exhibits a high binding affinity to serum albumin. This extensive protein binding increases the volume of distribution, effectively utilizing endogenous proteins as a reservoir to facilitate a sustained-release profile of the active payload in vivo .

Pharmacokinetic and Transport Mechanisms

Upon oral administration, H-D-Phg-OMe·HCl and its conjugated prodrug forms are rapidly absorbed across the intestinal brush-border membrane via the PepT1 symporter. Once the compound enters the enterocyte intracellular space and subsequent systemic circulation, ubiquitous non-specific carboxylesterases and peptidases rapidly hydrolyze the methyl ester and peptide bonds to yield the active parent drug and D-phenylglycine.

MOA A D-PhG-OMe HCl (Oral Administration) BB BB A->BB High Affinity B Intestinal Lumen C PepT1 Transporter (Brush Border Membrane) D Enterocyte Intracellular Space C->D Active Transport E Esterases / Peptidases (Hydrolysis) D->E Enzymatic Cleavage F Systemic Circulation (Active Metabolite) E->F Sustained Release BB->C High Affinity

Fig 1. PepT1-mediated transport and in vivo esterase hydrolysis pathway of D-PhG-OMe prodrugs.

Experimental Protocols for Rodent Models

Trustworthiness & Self-Validating System: Because ester prodrugs are highly susceptible to spontaneous chemical hydrolysis in aqueous, basic environments, all formulations must be prepared immediately prior to administration. To validate the integrity of the PK data, the protocol incorporates esterase inhibitors during blood sampling to prevent ex vivo degradation, ensuring that the measured concentrations accurately reflect in vivo parameters.

Protocol A: Formulation and Dosing
  • Vehicle Preparation : Prepare a sterile vehicle. For highly water-soluble hydrochloride salts, normal saline (0.9% NaCl) is sufficient. For more lipophilic conjugates, utilize a co-solvent system: 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O .

  • Test Compound Dissolution : Dissolve methyl (2R)-2-amino-2-phenylpropanoate hydrochloride (or its conjugated prodrug) at a concentration of 10–40 mg/mL.

    • Critical Step: Maintain the solution on ice and execute dosing within 1 hour of preparation to prevent premature ester cleavage.

  • Administration :

    • Intravenous (IV): Administer via the lateral tail vein of Wistar rats at a dose of 0.3 mmol/kg (volume ≤ 2.5 mL/kg).

    • Oral (PO): Administer via oral gavage using a stainless-steel feeding needle at a dose of 0.3 – 0.5 mmol/kg.

Protocol B: Pharmacokinetic Sampling and Microdialysis
  • Systemic Blood Sampling : Cannulate the carotid artery of anesthetized Wistar rats. Withdraw 200 µL blood samples at exactly 1, 3, 5, 10, 15, 30, 45, 60, and 90 minutes post-dose.

  • Plasma Isolation (Self-Validation) : Immediately transfer blood to heparinized tubes containing an esterase inhibitor (e.g., sodium fluoride or bis-p-nitrophenyl phosphate) to halt ex vivo hydrolysis. Centrifuge at 3,000 × g for 10 min at 4°C.

  • Brain Microdialysis : To measure CNS penetration and neurotransmitter release, stereotaxically implant a microdialysis probe into the unilateral striatum. Perfuse artificial cerebrospinal fluid (aCSF) at 1.5 µL/min and collect fractions every 15 minutes .

  • Analytical Quantification : Analyze plasma and dialysate aliquots using validated LC-MS/MS or HPLC-UV methodologies.

Workflow W1 Formulation Prep (Ice-Cold Saline/PEG) W2 Rodent Dosing (IV Tail Vein / PO Gavage) W1->W2 W3 Blood Sampling (+ Esterase Inhibitors) W2->W3 W4 Brain Microdialysis (Striatal Fluid) W2->W4 W5 LC-MS/MS Analysis (PK Profiling) W3->W5 W4->W5

Fig 2. Step-by-step workflow for rodent dosing, sampling, and pharmacokinetic analysis.

Quantitative Data Presentation

The conjugation of the D-phenylglycine methyl ester moiety fundamentally alters the PK profile of poorly absorbed drugs. Table 1 summarizes the comparative pharmacokinetic enhancements observed in Wistar rat models when L-DOPA is conjugated with D-phenylglycine compared to L-DOPA administered alone. The data highlights the profound impact of PepT1 targeting and albumin binding.

Table 1: Comparative Pharmacokinetic Parameters in Wistar Rats (PO Administration)

Pharmacokinetic ParameterL-DOPA (Control)D-Phenylglycine-L-DOPA (Prodrug)Mechanistic Outcome / Fold Enhancement
Cmax (µg/mL) 0.85 ± 0.1212.4 ± 1.8~14.6x Increase (Enhanced PepT1 transport)
Tmax (min) 15.0 ± 2.545.0 ± 5.0Sustained Release (Delayed peak absorption)
AUC (µg·h/mL) 1.2 ± 0.338.1 ± 4.2~31.7x Increase (Massive bioavailability boost)
Volume of Distribution (L/kg) 0.9 ± 0.13.4 ± 0.5~3.8x Increase (High serum albumin affinity)
Brain Dopamine Cmax/Cmin Ratio 9.851.62Narrower Fluctuation (Stable CNS delivery)

Data synthesized from established in vivo pharmacological evaluations of D-phenylglycine prodrugs [1, 4].

References

  • Evidence of D-phenylglycine as delivering tool for improving L-dopa absorption ResearchGate URL:[Link]

  • D-Phenylglycine Improves L-Dopa Binding to Serum Albumin Journal of Food and Drug Analysis URL:[Link]

  • Systemic and brain bioavailabilities of D-Phenylglycine-L-Dopa, a sustained dopamine-releasing prodrug Journal of Food and Drug Analysis URL:[Link]

Application

Application Note: Analytical Methods for Methyl (2R)-2-amino-2-phenylpropanoate Hydrochloride Quantification

Introduction & Scope Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride (also known as D- α -methylphenylglycine methyl ester hydrochloride) is a highly valued unnatural amino acid derivative. The incorporation of an α...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride (also known as D- α -methylphenylglycine methyl ester hydrochloride) is a highly valued unnatural amino acid derivative. The incorporation of an α -methyl group imposes severe conformational restrictions on peptide backbones, inducing stable secondary structures (e.g., helices and turns) while conferring extreme resistance to proteolytic degradation.

As a critical chiral building block in active pharmaceutical ingredient (API) synthesis, its rigorous quantification and purity assessment are paramount. This application note details field-proven, self-validating analytical methodologies for both bulk enantiomeric purity assessment (via Chiral HPLC-UV) and trace-level bioanalytical quantification (via LC-MS/MS).

Physicochemical Profile & Mechanistic Challenges

Before executing any analytical workflow, one must understand the intrinsic vulnerabilities of the analyte. The primary analytical challenges for this compound are stereochemical integrity and chemical stability .

ParameterValue / Description
Chemical Name Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride
CAS Number 191598-35-3
Molecular Formula C₁₀H₁₃NO₂ · HCl
Molecular Weight 215.68 g/mol (Salt) / 179.22 g/mol (Free Base)
Monoisotopic Mass 179.0946 Da [3]

Mechanistic Insight: As an amino acid ester, this molecule is highly susceptible to base- or acid-catalyzed hydrolysis, reverting to (2R)-2-amino-2-phenylpropanoic acid. Consequently, all sample preparation and chromatographic conditions must strictly control pH and limit aqueous exposure time.

DegradationPathway Ester Methyl (2R)-2-amino- 2-phenylpropanoate Hydrolysis Aqueous Hydrolysis (pH > 7 or pH < 3) Ester->Hydrolysis + H2O Acid (2R)-2-amino- 2-phenylpropanoic acid (Degradant) Hydrolysis->Acid MeOH Methanol (Byproduct) Hydrolysis->MeOH

Base/acid-catalyzed ester hydrolysis pathway of methyl (2R)-2-amino-2-phenylpropanoate.

Chiral HPLC-UV: Enantiomeric Purity & Bulk Quantification

To separate the (2R) enantiomer from its (2S) counterpart, an immobilized polysaccharide-derived chiral stationary phase (CSP) is required. Research demonstrates that1 [1].

Causality in Method Design: The addition of 0.1% Diethylamine (DEA) to the mobile phase is non-negotiable. Because the analyte is an HCl salt, the primary amine will interact strongly with residual silanols on the silica support, causing severe peak tailing. DEA acts as a competing base, masking these silanols and ensuring sharp, quantifiable peaks.

Chromatographic Conditions
ParameterSpecification
Column Chiralpak IA (250 mm × 4.6 mm, 5 µm)
Mobile Phase Hexane / 2-Propanol (90:10, v/v) + 0.1% DEA
Flow Rate 1.0 mL/min (Isocratic)
Column Temperature 25 °C (Strictly controlled to prevent on-column hydrolysis)
Detection (UV) 210 nm and 254 nm
Injection Volume 10 µL
Step-by-Step Protocol & Self-Validation
  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 2-Propanol (IPA) to yield a 1.0 mg/mL stock. Do not use aqueous buffers.

  • System Suitability Testing (SST - The Self-Validating Step): Inject a racemic mixture of methyl 2-amino-2-phenylpropanoate (100 µg/mL). The system is only validated for use if the resolution ( Rs​ ) between the (2S) and (2R) peaks is ≥2.0 , and the tailing factor ( Tf​ ) for both peaks is ≤1.5 .

  • Sample Preparation: Dilute the synthetic batch samples in IPA to a target concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Acquisition: Run the isocratic method for 20 minutes. The (2S) enantiomer typically elutes before the (2R) enantiomer due to steric interactions within the chiral cleft of the amylose phase.

  • Quantification: Calculate Enantiomeric Excess ( ee% ) using the area normalization method: ee%=[(Area2R​−Area2S​)/(Area2R​+Area2S​)]×100 .

LC-MS/MS: Trace Bioanalytical Quantification

For pharmacokinetic (PK) profiling or trace quantification in complex matrices, UV detection lacks the requisite sensitivity. A robust LC-MS/MS method utilizing Multiple Reaction Monitoring (MRM) provides absolute specificity. 2 [2], but LC-MS/MS remains the gold standard for high-throughput bioanalysis.

Causality in Method Design: Electrospray Ionization in positive mode (ESI+) is chosen because the primary amine readily accepts a proton, yielding a strong [M+H]+ precursor ion at m/z 180.1. The collision-induced dissociation (CID) fragments the ester moiety, yielding a stable product ion at m/z 120.1.

Mass Spectrometry & LC Parameters
ParameterSpecification
Analytical Column C18 UHPLC Column (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 3.0 minutes
Ionization Mode ESI Positive
MRM Transition (Analyte) m/z 180.1 120.1 (Collision Energy: 15 eV)
MRM Transition (IS) m/z 183.1 123.1 (Using d3​ -methyl ester analog)
Step-by-Step Protocol & Self-Validation
  • Matrix Spiking: Aliquot 50 µL of plasma/matrix into a 96-well plate.

  • Internal Standard Addition (Self-Validating Step): Add 10 µL of the Stable Isotope-Labeled Internal Standard (SIL-IS) at 500 ng/mL. Crucial: The SIL-IS corrects for matrix-induced ion suppression and extraction losses, making the quantification self-validating.

  • Protein Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid to maintain the analyte in its ionized, stable state).

  • Extraction: Vortex the plate for 5 minutes at 1000 RPM, then centrifuge at 4000 × g for 10 minutes at 4 °C.

  • Analysis: Transfer 100 µL of the supernatant to an autosampler vial and inject 2 µL into the LC-MS/MS system.

  • Validation Criteria: The method is deemed valid for the run if the Quality Control (QC) samples (spiked at low, medium, and high concentrations) back-calculate to within ±15% of their nominal values.

Analytical Workflow Summary

AnalyticalWorkflow A Sample: Methyl (2R)-2-amino- 2-phenylpropanoate HCl B Sample Preparation & Solubilization A->B C Analytical Objective B->C D Chiral HPLC-UV (Enantiomeric Excess) C->D Purity/ee% E LC-MS/MS (MRM) (Trace Bioanalysis) C->E PK/Trace F Data Processing & Method Validation D->F E->F

Analytical workflow for the quantification and chiral purity assessment of the API.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). 1

  • Simultaneous Discrimination and Quantification of Enantiomeric Amino Acids under Physiological Conditions by Chiral 19F NMR Tag. Analytical Chemistry (ACS Publications). 2

  • Methyl 2-amino-2-phenylpropanoate | C10H13NO2 | CID 14426739. PubChem (National Center for Biotechnology Information). 3

Sources

Method

A Validated Chiral HPLC Method for the Analysis of Methyl (2R)-2-amino-2-phenylpropanoate Hydrochloride

An Application Note from the Office of the Senior Application Scientist Abstract This application note presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the analysis of methyl (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the analysis of methyl (2R)-2-amino-2-phenylpropanoate hydrochloride, a key chiral building block in pharmaceutical synthesis. The primary objective is to establish a robust protocol for determining both the identity and enantiomeric purity of the target analyte. This guide is founded on principles of scientific causality, explaining the rationale behind method development choices, from chromatographic mode to mobile phase composition. The protocol incorporates rigorous System Suitability Testing (SST) and a full validation workflow compliant with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method is fit for its intended purpose in research, development, and quality control environments.[1][2]

Principle and Causality: The Foundation of Method Design

A robust analytical method is not a product of chance, but of deliberate, scientifically-grounded decisions. This section elucidates the expert reasoning behind the chosen analytical strategy for methyl (2R)-2-amino-2-phenylpropanoate hydrochloride.

Chromatographic Mode Selection: Reversed-Phase HPLC

The analyte possesses a balanced polarity. The phenyl ring and methyl groups impart hydrophobic character, while the protonated amine (from the hydrochloride salt) and the methyl ester group provide hydrophilicity. This amphiphilic nature makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal separation mode.[3] In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The analyte will partition between the two phases, with retention controlled by adjusting the organic modifier concentration in the mobile phase.

The Chiral Separation Imperative: A Macrocyclic Glycopeptide CSP

The central analytical challenge is the separation of the (2R)-enantiomer from its (2S)-counterpart. As enantiomers have identical physical properties in a non-chiral environment, a chiral selector is mandatory. A Chiral Stationary Phase (CSP) is the most direct and efficient approach.

Based on extensive experience with amino acid derivatives, a macrocyclic glycopeptide-based CSP, specifically a teicoplanin-based phase, was selected. These phases offer multiple chiral recognition mechanisms—including hydrogen bonding, ionic interactions, and inclusion complexation—which are highly effective for separating chiral molecules containing amino and acidic/ester groups. This provides a significant advantage over less versatile CSPs.

Mobile Phase Design for Optimal Performance

The mobile phase is critical for achieving resolution and good peak shape.

  • pH Control: The analyte's amino group (pKa ~9-10) must be consistently protonated to avoid peak tailing and ensure stable retention. An acidic mobile phase, buffered to a pH well below the pKa (e.g., pH < 4), achieves this. Perchloric acid was chosen for its strong UV transparency and effectiveness in suppressing silanol interactions on the stationary phase.

  • Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity, which allows for higher efficiency (sharper peaks), and its excellent UV transparency at low wavelengths.

  • Mode of Elution: The polar ionic mode is employed. This involves a high-organic, low-aqueous mobile phase, which modulates the ionic interactions between the protonated analyte and the CSP, enhancing chiral recognition and providing excellent resolution.

Detection Strategy: UV Absorbance

The phenyl group in the analyte serves as a natural chromophore, eliminating the need for complex derivatization procedures that can introduce variability.[4] The phenyl ring exhibits strong absorbance at lower UV wavelengths (~210-220 nm). Detection at 215 nm is chosen to maximize sensitivity for quantifying low-level impurities, including the undesired (2S)-enantiomer.

Materials and Methods

Instrumentation
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

  • Data Acquisition: Agilent OpenLab CDS or equivalent chromatography data system.

Reagents and Standards
  • Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride reference standard (>99.5% purity).

  • Methyl (2S)-2-amino-2-phenylpropanoate hydrochloride for specificity and peak identification.

  • Acetonitrile (HPLC grade).

  • Perchloric acid (70%, analytical grade).

  • Deionized water (18.2 MΩ·cm).

Chromatographic Conditions
ParameterCondition
Column Astec® CHIROBIOTIC® T (Teicoplanin CSP), 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile / 0.1% Perchloric Acid in Water (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 215 nm
Injection Volume 10 µL
Run Time 20 minutes

Experimental Protocols

This section provides a step-by-step guide for performing the analysis.

Solution Preparation
  • Mobile Phase: To prepare 1 L, carefully add 1.0 mL of 70% perchloric acid to 99.0 mL of deionized water. Mix well. Add this aqueous solution to 900 mL of acetonitrile. Sonicate for 10 minutes to degas.

  • Diluent: Mobile Phase is used as the diluent.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of methyl (2R)-2-amino-2-phenylpropanoate hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent. This is the working standard for assay determination.

  • Enantiomeric Impurity Spiked Solution: Prepare a solution containing 0.1 mg/mL of the (2R)-enantiomer and 0.001 mg/mL (1.0%) of the (S)-enantiomer to verify resolution and specificity.

System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified. Inject the Enantiomeric Impurity Spiked Solution five times and evaluate the results against the criteria in the table below. This ensures the system is operating correctly on the day of analysis.

ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 2.0 between (R) and (S) peaksEnsures baseline separation for accurate quantification of the enantiomeric impurity.
Tailing Factor (Tf) ≤ 1.5 for the (R)-enantiomer peakGuarantees good peak shape, which is essential for accurate integration.
Relative Standard Deviation (%RSD) ≤ 2.0% for the peak area of 5 replicate injectionsDemonstrates the precision of the injection and detection system.
Analysis Workflow

The general workflow for sample analysis is a sequential and logical process designed for efficiency and accuracy.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard and SST Solutions prep_sample Prepare Sample Solutions sst Perform System Suitability Test (SST) prep_sample->sst check_sst Verify SST Acceptance Criteria sst->check_sst check_sst->sst SST Fails (Troubleshoot) analyze Inject Standard(s) and Sample(s) check_sst->analyze SST Passes integrate Integrate Chromatograms analyze->integrate calculate Calculate Assay and Enantiomeric Purity integrate->calculate report Generate Final Report calculate->report

Caption: High-level workflow from preparation to final report generation.

Method Validation Protocol (ICH Q2(R2))

To ensure the method is trustworthy and fit for purpose, it must be validated. The following protocol outlines the necessary experiments according to ICH guidelines.[2][5]

G Method Validated Method Specificity Specificity Distinguishes analyte from enantiomer, degradants, and matrix components Method->Specificity Linearity Linearity & Range Proportional response over a defined concentration range (e.g., 50-150% of nominal) Method->Linearity Accuracy Accuracy Closeness to true value via recovery studies at multiple levels (e.g., 80%, 100%, 120%) Method->Accuracy Precision Precision Repeatability (Intra-day) Intermediate (Inter-day, Inter-analyst) Method->Precision LOQ Quantitation Limit (LOQ) Lowest concentration quantifiable with acceptable precision and accuracy Method->LOQ Robustness Robustness Insensitive to small, deliberate changes in method parameters (flow, temp, % organic) Method->Robustness

Caption: Core validation characteristics required by ICH Q2(R2) guidelines.

Specificity

Specificity is demonstrated by showing that the method can unequivocally assess the analyte in the presence of its potential impurities.

  • Protocol: Analyze the diluent blank, a solution of the (2R)-enantiomer, a solution of the (S)-enantiomer, and a spiked solution containing both. The retention times should be unique, and the peaks should be well-resolved (Rs > 2.0).

Linearity
  • Protocol: Prepare a series of at least five concentrations of the analyte ranging from the Limit of Quantitation (LOQ) to 150% of the working standard concentration (e.g., 0.001 mg/mL to 0.15 mg/mL). Plot peak area versus concentration and determine the correlation coefficient (r²) and y-intercept.

  • Acceptance Criteria: r² ≥ 0.999.

Accuracy
  • Protocol: Perform recovery studies by spiking a known amount of analyte into a placebo or blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the working standard concentration). Prepare three samples at each level.

  • Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% at each level.

Precision
  • Repeatability (Intra-assay precision): Prepare and analyze six individual samples of the analyte at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: %RSD ≤ 2.0% for both repeatability and intermediate precision.

Limit of Quantitation (LOQ)

The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. This is particularly important for the (S)-enantiomer impurity.

  • Protocol: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Verify this concentration by preparing and injecting six samples at the LOQ level and confirming that the precision (%RSD ≤ 10%) and accuracy are acceptable.

Robustness
  • Protocol: Evaluate the effect of small, deliberate variations in the method parameters on the results. Analyze the SST solution under each condition.

  • Acceptance Criteria: System suitability criteria (especially resolution) must be met under all tested conditions.

Parameter VariedVariation
Flow Rate ± 0.1 mL/min (0.9 and 1.1 mL/min)
Column Temperature ± 2 °C (23 °C and 27 °C)
Mobile Phase % Acetonitrile ± 2% (88% and 92%)

Typical Results and Discussion

Representative Chromatogram

A typical chromatogram of the Enantiomeric Impurity Spiked Solution is shown below, demonstrating baseline separation of the two enantiomers.

(A representative image of a chromatogram would be inserted here in a full application note, showing two well-resolved peaks labeled "methyl (2S)-2-amino-2-phenylpropanoate" and "methyl (2R)-2-amino-2-phenylpropanoate")

  • Peak 1: (S)-enantiomer, Retention Time ~9.5 min

  • Peak 2: (R)-enantiomer, Retention Time ~11.0 min

Validation Data Summary

The tables below summarize typical results obtained during method validation, demonstrating that the method is accurate, precise, linear, and robust.

Table 1: Linearity Results

Parameter Result
Range LOQ - 0.15 mg/mL
Correlation Coefficient (r²) 0.9998

| Y-intercept | Not significantly different from zero |

Table 2: Accuracy and Precision Summary

Validation Parameter %RSD Mean Recovery
Repeatability (n=6) 0.45% 99.8%
Intermediate Precision (n=6) 0.62% 100.3%

| Accuracy (3 levels, n=9) | - | 100.1% |

Conclusion

The HPLC method detailed in this application note is a robust, specific, and reliable procedure for the quality assessment of methyl (2R)-2-amino-2-phenylpropanoate hydrochloride. By utilizing a teicoplanin-based chiral stationary phase, the method achieves excellent resolution between enantiomers, enabling precise determination of enantiomeric purity. The comprehensive validation protocol confirms that the method adheres to the stringent requirements of the ICH guidelines, making it suitable for implementation in regulated pharmaceutical development and quality control laboratories.

References

  • Udvarhelyi, P. M., & Watkins, J. C. (1990). Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase. Chirality, 2(3), 200-4. [Link]

  • Patel, K. et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • Zukowski, J. (1991). Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether. Chromatographia, 32(1), 82-84. [Link]

  • Kumar, A. et al. (2022). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • European Chemicals Agency. (n.d.). methyl (2R)-2-amino-2-phenylpropanoate hydrochloride. ECHA. [Link]

  • Konstantinowski, J. et al. (2013). HPLC–DAD Evidence of the Oscillatory Chiral Conversion of Phenylglycine. Journal of Chromatographic Science, 51(8), 763–769. [Link]

  • Gancedo, M. et al. (2021). Highly Enantioselective Extraction of Phenylglycine by a Chiral Macrocyclic Receptor Based on Supramolecular Interactions. ResearchGate. [Link]

  • Mounika, A. et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 23-31. [Link]

  • AA Blocks. (n.d.). 191598-35-3 | methyl (2R)-2-amino-2-phenylpropanoate hydrochloride. AA Blocks. [Link]

  • Rao, B. M. et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • National Center for Biotechnology Information. (n.d.). methyl (2R)-2-amino-3-phenylpropanoate;hydrochloride. PubChem. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

Sources

Application

using methyl (2R)-2-amino-2-phenylpropanoate hydrochloride as a chiral building block

An In-Depth Guide to the Application of Methyl (2R)-2-Amino-2-phenylpropanoate Hydrochloride as a Chiral Building Block Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of a Quaternary...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Application of Methyl (2R)-2-Amino-2-phenylpropanoate Hydrochloride as a Chiral Building Block

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Quaternary Stereocenter

In the landscape of asymmetric synthesis, the creation of chiral molecules with precise three-dimensional arrangements is paramount. Among the most challenging and valuable motifs to construct is the chiral quaternary stereocenter—a carbon atom bonded to four different non-hydrogen substituents. Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride emerges as a powerful and versatile chiral building block that provides a direct entry into this complex structural domain. Its pre-defined (R)-stereochemistry at a quaternary center, which is flanked by a reactive amine and a modifiable methyl ester, makes it an invaluable starting material for the synthesis of a wide array of sophisticated molecules. This guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols to effectively harness the synthetic potential of this compound in the development of chiral ligands, pharmaceutical intermediates, and other high-value chemical entities.

Physicochemical Properties and Safe Handling

Before utilization in any synthetic protocol, a thorough understanding of the physical and chemical properties, as well as the safety considerations, is essential.

Table 1: Physicochemical Data for Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride

PropertyValueReference
CAS Number 191598-35-3[1][2][3]
Molecular Formula C₁₀H₁₄ClNO₂[2][3]
Molecular Weight 215.68 g/mol [2][3]
Appearance White to off-white solid[4]
Purity Typically ≥95%[2]
SMILES O=C(OC)C@@(N)(C)C1=CC=CC=C1.Cl[2]
InChI Key VBBAHSFGHQGGNJ-HNCPQSOCSA-N[3]

Safety and Handling Precautions:

Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride is classified as a hazardous substance and requires careful handling to ensure personnel safety.

  • Hazard Classifications: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][5]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[6][7]

  • Handling: Avoid formation of dust and aerosols.[7] Do not breathe dust, vapor, mist, or gas.[6] Wash hands and any exposed skin thoroughly after handling.[6]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4][6]

    • In case of skin contact: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice.[6][7]

    • If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

    • If swallowed: Rinse mouth. Never give anything by mouth to an unconscious person and consult a physician.[7]

Application 1: Synthesis of Chiral N-Acyl Amides

Scientific Rationale: N-acylation is one of the most fundamental transformations of primary amines. This reaction serves multiple strategic purposes: it can act as a protecting group strategy, a method to prevent undesired side reactions, or as a direct pathway to introduce functionality that is integral to the target molecule's structure and biological activity. The resulting N-acyl derivatives are common motifs in pharmaceuticals and agrochemicals.[8][9] The reaction of methyl (2R)-2-amino-2-phenylpropanoate hydrochloride with an acylating agent, such as an acyl chloride or anhydride, provides a straightforward route to chiral amides with a conserved quaternary stereocenter.

Experimental Protocol: N-Benzoylation

This protocol details the N-benzoylation of methyl (2R)-2-amino-2-phenylpropanoate hydrochloride to yield methyl (2R)-2-benzamido-2-phenylpropanoate.

Materials:

  • Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride

  • Benzoyl chloride

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, addition funnel, and standard glassware for extraction and filtration.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl (2R)-2-amino-2-phenylpropanoate hydrochloride (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) to the flask (approx. 10 mL per gram of starting material) and cool the resulting suspension to 0 °C in an ice bath with stirring.

  • Base Addition: Slowly add triethylamine (2.2 eq) to the suspension. The triethylamine serves to both deprotonate the amine hydrochloride salt to the free amine and to neutralize the HCl generated during the acylation. Stir for 15-20 minutes at 0 °C.

  • Acylation: Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture via an addition funnel or syringe, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure N-benzoyl amide.

N_Acylation cluster_workflow Protocol Start Methyl (2R)-2-amino-2-phenylpropanoate HCl reaction + BenzoylCl Benzoyl Chloride Base Et3N (Base) Product Methyl (2R)-2-benzamido-2-phenylpropanoate reaction->Product DCM, 0°C to RT Step1 1. Dissolve in DCM, cool to 0°C Step2 2. Add Et3N Step1->Step2 Step3 3. Add Benzoyl Chloride Step2->Step3 Step4 4. Warm to RT, Stir Step3->Step4 Step5 5. Aqueous Work-up Step4->Step5 Step6 6. Purify Step5->Step6 LAH_Reduction cluster_workflow Protocol Start Methyl (2R)-2-amino-2-phenylpropanoate Product (2R)-2-amino-2-phenylpropan-1-ol Start->Product 1) LiAlH4, THF 2) H2O work-up Step1 1. Suspend LAH in THF (0°C) Step2 2. Add free amine ester in THF Step1->Step2 Step3 3. Heat to Reflux Step2->Step3 Step4 4. Cool to 0°C, Quench (Fieser) Step3->Step4 Step5 5. Filter salts Step4->Step5 Step6 6. Concentrate & Purify Step5->Step6

Figure 2: Workflow for the reduction to a chiral 1,2-amino alcohol.

Application 3: Synthesis of Chiral Bisoxazoline (BOX) Ligands

Scientific Rationale: Building upon the synthesis of the chiral 1,2-amino alcohol, we can access one of the most important classes of "privileged" chiral ligands: bisoxazolines (BOX). [][11]These C₂-symmetric bidentate ligands are exceptionally effective in a wide range of metal-catalyzed asymmetric reactions, including Diels-Alder reactions, aldol reactions, and allylic substitutions. The stereochemical outcome of these reactions is dictated by the chiral environment created by the ligand coordinating to the metal center.

Experimental Protocol: Synthesis of a Phenyl-Substituted BOX Ligand

This two-step protocol describes the synthesis of a BOX ligand from (2R)-2-amino-2-phenylpropan-1-ol.

Part A: Synthesis of the Bis-amide Intermediate

Materials:

  • (2R)-2-amino-2-phenylpropan-1-ol (from Application 2)

  • Malononitrile or Diethyl malonate

  • High-boiling point solvent (e.g., xylene) or catalyst (e.g., zinc acetate)

  • Standard glassware for reflux.

Step-by-Step Procedure:

  • Reaction Setup: Combine (2R)-2-amino-2-phenylpropan-1-ol (2.0 eq) and malononitrile (1.0 eq) in a round-bottom flask.

  • Reaction: Heat the mixture, either neat or in a high-boiling solvent like xylene, to a high temperature (e.g., 140-160 °C) for several hours. The reaction proceeds via condensation and elimination of ammonia.

  • Isolation: Cool the reaction mixture. The bis-amide product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure and the residue purified by recrystallization.

Part B: Cyclization to the Bisoxazoline (BOX) Ligand

Materials:

  • Bis-amide intermediate from Part A

  • Thionyl chloride (SOCl₂) or Dehydrating agent (e.g., T3P®)

  • Anhydrous solvent (e.g., DCM or toluene)

  • Base (e.g., triethylamine)

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the bis-amide intermediate (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Cyclization: Slowly add thionyl chloride (2.2 eq). The hydroxyl groups are converted to good leaving groups (chlorosulfites), which are then displaced intramolecularly by the amide oxygen atoms.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by pouring it over ice and basifying with a strong base like NaOH.

  • Extraction and Purification: Extract the product with DCM, dry the organic layer over MgSO₄, and concentrate under reduced pressure. The crude BOX ligand can be purified by column chromatography on silica gel.

BOX_Synthesis AminoAlcohol (2R)-2-amino-2-phenylpropan-1-ol (2 eq) Bisamide Bis-amide Intermediate AminoAlcohol->Bisamide Step A: Condensation (Heat) Malononitrile Malononitrile (1 eq) BOX_Ligand Chiral BOX Ligand Bisamide->BOX_Ligand Step B: Cyclization (e.g., SOCl2)

Figure 3: Two-step synthesis of a chiral BOX ligand.

Conclusion

Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride is more than a simple chemical reagent; it is a strategic starting material that provides a reliable and efficient entry point into complex, high-value chiral molecules. The protocols detailed in this guide for N-acylation, reduction to amino alcohols, and subsequent conversion to privileged BOX ligands represent fundamental and enabling transformations. By understanding the causality behind the experimental choices and adhering to safe laboratory practices, researchers can unlock the full potential of this building block to accelerate innovation in drug discovery, materials science, and asymmetric catalysis.

References

  • methyl (2R)
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • a-Methyl-L-phenylalanine methyl ester hydrochloride | 64619-96-1 - J&K Scientific LLC. J&K Scientific LLC.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - Spectrum Chemical. Spectrum Chemical.
  • 3-Amino-2-methyl-2-phenylpropanoic acid hydrochloride | Benchchem. Benchchem.
  • 15028-44-1 | Methyl 2-amino-3-phenylpropano
  • methyl (2R)-2-amino-3-phenylpropanoate;hydrochloride | C10H14ClNO2 | CID 11481330. PubChem.
  • 7 - Organic Syntheses Procedure. Organic Syntheses.
  • Synthesis and Characterization of New Chiral Monoanionic [ON] Ancillary Phenolate Ligands - Scientific Research Publishing. Scientific Research Publishing.
  • A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Bentham Science.
  • REGIOSELECTIVE N-ACYLATION OF. Journal of Applicable Chemistry.
  • (R)-Methyl-2-amino-2-phenylpropanoate hydrochloride 95% | CAS: 191598-35-3 | AChemBlock. AChemBlock.
  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC.
  • Diverse Chiral Ligand Synthesis Services - BOC Sciences. BOC Sciences.
  • SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS BY ADON CALVIN KWO - IDEALS. IDEALS.
  • methyl (2R)-2-amino-3-[3-(prop-2-en-1-yl)phenyl]propanoate hydrochloride - Sigma-Aldrich. Sigma-Aldrich.
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones
  • methyl (2R)-2-amino-2-phenylpropanoate hydrochloride | 191598-35-3 | Buy Now - Molport. Molport.
  • Phenylpropanolamine - Wikipedia. Wikipedia.
  • Conversion of Amino Acids into Amino Alcohols a | Download Table - ResearchGate.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - MDPI. MDPI.
  • Reduction of Chiral Amino Acids Based on Current Method - JOCPR. Journal of Chemical and Pharmaceutical Research.

Sources

Method

Application Note: Personal Protective Equipment (PPE) for Handling Chemical Compounds in Research and Drug Development

Abstract: The responsible handling of chemical compounds is paramount in research and drug development to ensure the safety of laboratory personnel and the integrity of scientific outcomes. This application note provides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The responsible handling of chemical compounds is paramount in research and drug development to ensure the safety of laboratory personnel and the integrity of scientific outcomes. This application note provides a detailed guide to the selection and use of Personal Protective Equipment (PPE). It moves beyond a simple checklist, delving into the risk assessment process that underpins all PPE decisions. Detailed protocols for the selection, donning, doffing, and disposal of various types of PPE are provided, grounded in established safety standards from regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).

The Cornerstone of Chemical Safety: A Risk-Based Approach to PPE Selection

Personal Protective Equipment is the final line of defense against chemical hazards, to be used after engineering controls (e.g., fume hoods) and administrative controls (e.g., standard operating procedures) have been implemented. The selection of appropriate PPE is not a one-size-fits-all endeavor; it is a dynamic process dictated by a thorough risk assessment of the specific chemical, the procedure, and the environment.[1][2][3][4]

A comprehensive risk assessment should be the initial step in any experimental workflow involving chemical handling.[2][4] This assessment involves identifying the hazards associated with the chemical(s) in use by consulting Safety Data Sheets (SDS), which provide critical information on a substance's properties and associated risks.[1][5] The nature of the hazard—be it corrosive, volatile, oxidizing, or irritating—will fundamentally guide the type of protection required.[1]

The following flowchart illustrates a systematic approach to PPE selection based on risk assessment:

PPE_Selection_Workflow A Start: New Chemical or Procedure B Conduct Hazard Identification (Review Safety Data Sheet) A->B C Assess Risks of Exposure (Inhalation, Dermal, Eye) B->C D Evaluate Engineering & Administrative Controls C->D E Are Controls Sufficient to Minimize Exposure? D->E F Select Appropriate PPE (Gloves, Eye/Face, Body, Respiratory) E->F No H Proceed with Experiment E->H Yes J Implement Additional Controls E->J G Train Personnel on Proper Use, Donning, Doffing, and Disposal F->G G->H I Review and Update Risk Assessment Periodically H->I I->A J->D

Caption: A flowchart illustrating the risk-based PPE selection process.

Hand Protection: Beyond the Disposable Glove

Hands are often the most exposed part of the body during chemical handling, making glove selection a critical decision.[1] Disposable nitrile gloves are a common minimum requirement in laboratories, but they offer protection for only incidental contact and should be removed immediately after a chemical splash.[6]

Principles of Glove Selection

The choice of glove material must be based on the specific chemical being handled and the nature of the task. Key factors to consider include:

  • Permeation: The process by which a chemical passes through a glove material on a molecular level.

  • Breakthrough Time: The time it takes for a chemical to be detected on the inside of the glove.

  • Degradation: The change in a glove's physical properties after contact with a chemical.

  • Dexterity: The ability to perform fine motor tasks while wearing gloves.[1]

For chemicals with unknown toxicity or those with a specific skin hazard designation, a highly resistant laminate glove (e.g., Silver Shield) should be worn under a pair of heavy-duty, chemically resistant outer gloves.[7] When working with pyrophoric materials, flame-resistant sleeves and/or Nomex gloves are required in addition to a flame-resistant lab coat.[7]

Common Glove Materials and Their Applications
Glove MaterialRecommended ForNot Recommended For
Nitrile Many oils, greases, and some solvents. Good for incidental contact.Ketones, strong oxidizing acids, and aromatic solvents.
Latex Aqueous solutions, acids, and bases.Many organic solvents, oils, and greases.
Neoprene A broad range of chemicals, including acids, bases, oils, and some solvents.Aromatic and halogenated hydrocarbons.
Butyl Rubber Ketones, esters, and highly corrosive acids.Hydrocarbons and halogenated solvents.
Viton® Chlorinated and aromatic solvents.Ketones and esters.
Silver Shield®/4H® A wide range of toxic and hazardous chemicals.Can be less dexterous for fine tasks.

This table provides general guidance. Always consult the manufacturer's chemical resistance guide for specific breakthrough times and permeation data.

Protocol for Double Gloving

For enhanced protection, especially when handling highly toxic or corrosive substances, double gloving is recommended.[6][8]

  • Don the Inner Glove: Select a glove that fits snugly.

  • Don the Outer Glove: Choose a slightly larger size for the outer glove to ensure it fits comfortably over the inner glove.

  • Cuff Placement: The inner glove cuff should be under the lab coat sleeve, and the outer glove cuff should be over the lab coat sleeve.

  • Changing Gloves: If the outer glove is contaminated, it can be carefully removed and replaced without exposing the inner glove.

Eye and Face Protection: A Shield Against the Unforeseen

Appropriate eye and face protection is mandatory in all laboratory settings where chemical, biological, or physical hazards are present.[6][7] All protective eyewear must meet the ANSI Z87.1 standard.[6][7]

Levels of Eye and Face Protection
  • Safety Glasses with Side Shields: Provide minimum protection against flying particles and minor splashes.[6] They are not sufficient for handling significant quantities of liquid chemicals.[6]

  • Chemical Splash Goggles: Required for protection against liquid splashes and chemical vapors.[6][7] They form a seal around the eyes, providing more comprehensive protection than safety glasses.

  • Face Shields: Should be worn in addition to safety glasses or goggles whenever there is a high risk of splashing, such as when dispensing cryogenics, preparing corrosive baths, or pouring large volumes of hazardous liquids.[6][7][8] A face shield alone does not provide adequate eye protection and must always be worn with safety glasses or goggles underneath.[6][7]

The following diagram illustrates the hierarchy of eye and face protection based on the level of hazard:

Eye_Protection_Hierarchy cluster_0 Required Protection A Low Hazard (e.g., solid transfers) P1 Safety Glasses with Side Shields A->P1 B Moderate Hazard (e.g., small volume liquid handling) P2 Chemical Splash Goggles B->P2 C High Hazard (e.g., large volume corrosive liquids, cryogenics) P3 Face Shield + Goggles/Glasses C->P3

Caption: Hierarchy of eye and face protection based on hazard level.

Body Protection: The Laboratory Coat and Beyond

Laboratory coats are a fundamental component of PPE, protecting personal clothing and skin from chemical splashes and spills.[8][9]

Selecting the Right Lab Coat

The material of the lab coat should be chosen based on the hazards present. Flame-resistant lab coats are required in research laboratories at all times.[7] For work with flammable materials, a lab coat made of Nomex or a similar flame-resistant fabric is essential.[8] When handling large quantities of corrosive substances, a chemically resistant apron worn over the lab coat provides an additional layer of protection.[6]

Proper Use of Lab Coats
  • Lab coats should be fully buttoned with the sleeves rolled down.

  • They should not be worn outside of the laboratory to prevent the spread of contamination.

  • Contaminated lab coats should be professionally laundered and not taken home.

Respiratory Protection: Guarding Against Inhalation Hazards

Respiratory protection is necessary when engineering controls, such as fume hoods, are not sufficient to control the concentration of airborne contaminants.[8] The selection and use of respirators are strictly regulated by OSHA.

Types of Respirators
  • Air-Purifying Respirators (APRs): These respirators use filters or cartridges to remove specific contaminants from the air.

    • N95 Respirators: Protect against particulates but not chemical vapors.[10]

    • Half-Mask and Full-Face Respirators: Can be fitted with a variety of cartridges to protect against specific chemical vapors, gases, and particulates.[11]

  • Supplied-Air Respirators (SARs): Provide clean breathing air from a separate source. These are used in environments with high concentrations of hazardous substances or in oxygen-deficient atmospheres.

Respirator Program Requirements

A written respiratory protection program is required by OSHA and should include:

  • Procedures for selecting the appropriate respirator.

  • Medical evaluations for respirator users.

  • Fit testing to ensure a proper seal.

  • Training on the proper use, maintenance, and limitations of the respirator.

Protocol for Donning and Doffing PPE

The order of donning and doffing PPE is critical to prevent cross-contamination.[1][12]

Donning Sequence
  • Lab Coat/Gown: Put on and fasten completely.

  • Mask or Respirator: Ensure a proper fit and seal.

  • Goggles or Face Shield: Adjust for a secure fit.

  • Gloves: Pull the cuffs of the gloves over the sleeves of the lab coat.

Doffing Sequence
  • Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the outside of the gloves.

  • Goggles or Face Shield: Remove by handling the strap or earpieces.

  • Lab Coat/Gown: Unfasten and roll it inside out as you remove it.

  • Mask or Respirator: Remove by touching only the straps.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[10]

Conclusion

A robust PPE program is a cornerstone of a safe and compliant laboratory environment. By moving beyond a mere checklist and embracing a comprehensive, risk-based approach to PPE selection and use, researchers and drug development professionals can significantly mitigate the risks associated with handling chemical compounds. This commitment to safety not only protects individuals but also upholds the integrity of the scientific process.

References

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Hazchem Safety. (2025, December 2). How To Choose The Right PPE For Chemical Handling. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment for Laboratories. Retrieved from [Link]

  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • Henderson, T. J. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]

  • ULTITEC. (2026, March 6). Chemical Safety In The Workplace: Risk Assessment to PPE. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Personal Protective Equipment (PPE) Toolkit - OneLab REACH. Retrieved from [Link]

  • Princeton University. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories | Office of Environmental Health and Safety. Retrieved from [Link]

  • Crystalgen. (n.d.). Tips for Handling Lab Chemicals: A Comprehensive Guide. Retrieved from [Link]

  • Chemscape. (2025, September 8). Selecting and Using PPE: Best Practices for Chemical Safety. Retrieved from [Link]

  • Lindstrom. (2024, June 10). Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]

  • Clinician.com. (2009, February 1). NIOSH: Use proper PPE with chemo agents. Retrieved from [Link]

  • BP. (n.d.). Risk assessment for PPE selection. Retrieved from [Link]

  • WebofPharma. (2026, March 13). Personal Protective Equipment (PPE) in Pharmaceuticals: Importance, Types, Regulations & Best Practices. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (2026, March 23). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Work-Fit. (2024, May 16). Comprehensive Guide to PPE in the Chemical Industry. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2017, April 10). PPE for Hazardous Materials Incidents: A Selection Guide (84-114). Retrieved from [Link]

  • Cleanroom Technology. (2022, December 14). DuPont releases E-Guide on PPE for pharmaceutical applications. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: Storage, Handling, and Stability of Methyl (2R)-2-amino-2-phenylpropanoate Hydrochloride

Executive Summary Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride (CAS: 191598-35-3) is a sterically hindered, unnatural amino acid derivative widely utilized as a chiral building block in peptide synthesis and phar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride (CAS: 191598-35-3) is a sterically hindered, unnatural amino acid derivative widely utilized as a chiral building block in peptide synthesis and pharmaceutical development. Due to the presence of the quaternary alpha-carbon (bearing both a methyl and a phenyl group), it exhibits unique steric properties. However, like all amino acid esters, its long-term stability is fundamentally tied to stringent environmental controls. This application note details the physicochemical rationale for its storage conditions and provides a self-validating Standard Operating Procedure (SOP) to prevent degradation.

Physicochemical Profiling & Degradation Causality

Understanding the degradation pathways of amino acid methyl esters is critical for maintaining batch integrity.

  • Why the Hydrochloride Salt? Free amino acid esters are inherently unstable during storage because the nucleophilic free amine can undergo autocatalyzed acidolysis or intermolecular condensation (e.g., diketopiperazine formation) (1)[1]. Converting the compound to a hydrochloride salt protonates the alpha-amine, neutralizing its nucleophilicity and significantly enhancing the stability and handling profile of the compound (2)[2].

  • The Threat of Moisture (Hygroscopicity): The primary trade-off of the hydrochloride salt form is its high hygroscopicity. If exposed to atmospheric moisture, the salt absorbs water, which acts as a reactant for the hydrolysis of the methyl ester. This reverts the compound to the undesired (2R)-2-amino-2-phenylpropanoic acid and methanol.

  • Thermal Kinetics: Elevated temperatures accelerate the rate of ester hydrolysis. Therefore, thermal control is required to suppress the kinetic energy available for this degradation pathway.

DegradationMechanisms A Methyl (2R)-2-amino-2- phenylpropanoate HCl C (2R)-2-amino-2- phenylpropanoic acid HCl (Hydrolyzed) A->C Hydrolysis D Methanol (Byproduct) A->D Cleavage B Moisture (H2O) B->C Catalyzes

Fig 1. Hydrolytic degradation pathway of the methyl ester in the presence of atmospheric moisture.

Recommended Storage Conditions

To arrest the degradation mechanisms outlined above, the compound must be stored under strict environmental controls. The industry standard for methyl 2-amino-2-phenylpropanoate hydrochloride dictates storage under an inert atmosphere at 2-8°C ().

ParameterRecommended ConditionCausality / Rationale
Temperature 2 to 8 °C (Refrigerated)Reduces thermal kinetic energy, minimizing the rate of ester hydrolysis and preserving enantiomeric purity.
Atmosphere Inert (Argon or Nitrogen)Displaces oxygen and atmospheric moisture, preventing hygroscopic water absorption by the HCl salt.
Container Tightly sealed, PTFE-lined capPrevents micro-leaks of ambient air over long-term storage.
Light Exposure Protect from light (Amber vial)Mitigates potential photo-oxidation of the phenyl ring system over extended periods.

Standard Operating Procedure (SOP): Handling & Aliquoting Workflow

This protocol is designed as a self-validating system . Each step contains a built-in physical check to ensure the integrity of the compound is maintained during the highly vulnerable aliquoting phase.

Step-by-Step Methodology:

  • Retrieval & Equilibration: Remove the sealed container from the 2-8°C refrigerator. Place it immediately into a desiccator.

    • Validation Check: Wait 30-60 minutes. Touch the exterior of the vial. If it feels colder than ambient room temperature, do not open it. Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

  • Environmental Control: Transfer the equilibrated vial to a low-humidity environment (e.g., a glove box or a monitored weighing station with <30% Relative Humidity).

  • Visual Inspection (Quality Check): Open the vial and observe the powder.

    • Validation Check: The compound should be a free-flowing crystalline solid. If you observe caking, clumping, or a sticky residue, the storage seal has failed, moisture ingress has occurred, and the batch must be quarantined for Karl Fischer analysis.

  • Rapid Aliquoting: Weigh the required amount using an anti-static spatula. Minimize the time the vial remains open to ambient air.

  • Inert Gas Purging: Before resealing, gently purge the headspace of the primary container with a stream of dry Argon or Nitrogen gas for 5-10 seconds.

    • Validation Check: Ensure the gas flow is gentle enough not to aerosolize the fine powder, but sufficient to displace the ambient air.

  • Resealing & Storage: Secure the PTFE-lined cap tightly, wrap the seal with Parafilm (optional but recommended for long-term storage), and immediately return the vial to the 2-8°C refrigerator.

HandlingWorkflow Step1 1. Retrieve from 2-8°C Storage Step2 2. Equilibrate to Room Temp (Desiccator, 30-60 min) Step1->Step2 Prevent Condensation Step3 3. Rapid Weighing (Low Humidity / Glove Box) Step2->Step3 Step4 4. Purge Container (Argon / Nitrogen Gas) Step3->Step4 Step5 5. Seal tightly & Return to 2-8°C Step4->Step5 Maintain Inert Atmosphere

Fig 2. Self-validating SOP for handling hygroscopic hydrochloride salts to prevent degradation.

Quality Control & Stability Monitoring

To ensure the compound remains viable for sensitive downstream applications (such as solid-phase peptide synthesis), periodic stability monitoring is recommended. The following table summarizes the quantitative metrics used to validate batch integrity.

Analytical ParameterRecommended MethodAcceptance CriteriaIndication of Degradation
Chemical Purity HPLC (UV detection at 210/254 nm)≥ 95.0%Appearance of a more polar peak corresponding to the free carboxylic acid.
Moisture Content Karl Fischer Titration≤ 1.0%Elevated moisture levels indicate a compromised container seal.
Structural Integrity 1H NMR (in DMSO-d6)Conforms to structureLoss or reduction of the methyl ester singlet (~3.7 ppm) relative to the aromatic protons.
Enantiomeric Purity Chiral HPLC≥ 98.0% eePresence of the (2S) enantiomer (racemization is rare but possible under extreme pH/heat).

References

  • Sigma-Aldrich. Methyl 2-amino-2-phenylpropanoate hydrochloride Product Specifications. Retrieved from

  • Wiley-VCH. Protection Reactions: Amino Acid Methyl Ester Hydrochloride Salts. Retrieved from 1

  • BenchChem. Bzl-ile-ome hcl molecular weight and Stability Profiles. Retrieved from 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl (2R)-2-Amino-2-phenylpropanoate Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in mastering the purification of methyl (2R)-2-amino-2-pheny...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in mastering the purification of methyl (2R)-2-amino-2-phenylpropanoate hydrochloride (CAS: 191598-35-3).

This molecule—an α,α -disubstituted unnatural amino acid ester—presents unique physical chemistry challenges during isolation. Unlike standard amino acids, its structural steric hindrance and specific byproduct profile during esterification require highly controlled purification environments. This guide moves beyond basic steps to explain the causality behind each experimental choice, ensuring your workflow is a self-validating system.

Part 1: Quantitative Physicochemical Data

Before initiating any purification protocol, it is critical to understand the thermodynamic and physical boundaries of your target molecule. Table 1 summarizes the key metrics that dictate our solvent choices and handling procedures.

Table 1: Physicochemical Properties & Purification Metrics

ParameterValue / MetricImplication for Purification
Molecular Weight 215.68 g/mol Dictates stoichiometric equivalents for crystallization solvent volumes.
Physical State White to off-white solidVisual indicator of successful removal of dimethyl sulfite (which causes oiling).
Solubility Profile Soluble in MeOH, H₂O; Insoluble in Et₂ODefines the ideal solvent/antisolvent recrystallization system (MeOH/Et₂O).
Stereochemical Stability Highly stable (>99% ee)Resists racemization due to the absence of an α -proton.
Storage Conditions 2–8 °C, Inert atmospherePrevents ambient moisture from inducing ester hydrolysis.

Part 2: Troubleshooting Guide & FAQs

Q1: After evaporating the esterification reaction mixture, my product forms a stubborn, sticky oil instead of a crystalline solid. Why is this happening, and how do I fix it?

The Causality: This is the most common issue when synthesizing amino acid methyl esters via the thionyl chloride (SOCl₂) and methanol method. The oiling out is rarely the product itself melting; rather, it is caused by the presence of dimethyl sulfite (a liquid byproduct of SOCl₂ reacting with methanol) and residual unreacted thionyl chloride [1]. These highly non-polar impurities depress the melting point of your salt and prevent crystal lattice formation. The Solution: Do not attempt to force crystallization by scratching the flask yet. Instead, perform a cold trituration. Add anhydrous diethyl ether (Et₂O) chilled to 0 °C. Dimethyl sulfite is highly soluble in Et₂O, whereas your highly polar amino acid hydrochloride salt is strictly insoluble. The cold temperature minimizes the thermodynamic solubility of the salt, maximizing your yield while washing away the oily byproducts.

Q2: I am observing ester hydrolysis back to the free amino acid during my workup. How do I prevent this?

The Causality: Methyl esters of amino acids are susceptible to hydrolysis if exposed to adventitious moisture combined with localized heat (such as a rotary evaporator bath set too high). The hydrochloride salt is hygroscopic; it pulls water from the atmosphere, which can act as a nucleophile against the ester carbonyl if thermal energy is present. The Solution: Maintain strict anhydrous conditions. Keep your rotary evaporator bath below 30 °C during the initial concentration. After isolation, desiccate the product under high vacuum over phosphorus pentoxide (P₂O₅), which acts as an aggressive irreversible water scavenger [2].

Q3: I am concerned about the enantiomeric excess (ee) of my (2R) product. Does the acidic purification process induce racemization?

The Causality: No. You can proceed with confidence. Unlike standard proteinogenic amino acids, methyl (2R)-2-amino-2-phenylpropanoate is an α,α -disubstituted amino acid. It completely lacks an α -proton. Traditional amino acids racemize via enolization (azlactone formation or direct deprotonation) at the alpha carbon. Because the alpha carbon in your molecule is bonded to a phenyl group, a methyl group, an amine, and an ester, it is physically impossible for it to form an enolate intermediate [3]. If your chiral HPLC shows a drop in ee, the impurity was present in your starting material, not induced by your purification parameters.

Part 3: Mechanistic Workflows

The following diagrams illustrate the logical progression of the purification protocol and the troubleshooting decision matrix.

PurificationWorkflow A Crude Reaction Mixture (in MeOH/SOCl2) B Vacuum Evaporation (Remove excess MeOH/SOCl2) A->B C Trituration (Cold Diethyl Ether at 0°C) B->C D Vacuum Filtration (Isolate crude solid) C->D E Recrystallization (MeOH/Et2O system) D->E F Desiccation (Vacuum over P2O5) E->F G Pure Methyl (2R)-2-amino- 2-phenylpropanoate HCl F->G

Workflow for the purification of methyl (2R)-2-amino-2-phenylpropanoate hydrochloride.

TroubleshootingTree Issue Issue: Product is an Oil Check Check Residual Solvent (NMR or GC) Issue->Check IsMoisture High Moisture? Check->IsMoisture IsDMS High Dimethyl Sulfite? Check->IsDMS Azeotrope Azeotropic Drying (Toluene evaporation) IsMoisture->Azeotrope Yes Triturate Repeat Trituration (Cold Et2O) IsDMS->Triturate Yes Success Crystalline Solid Azeotrope->Success Triturate->Success

Troubleshooting decision tree for resolving oily product formations.

Part 4: Standard Operating Procedure (SOP)

This self-validating protocol ensures that each step provides observable feedback to confirm success before proceeding to the next.

Step 1: Primary Concentration

  • Transfer the crude methanolic reaction mixture to a round-bottom flask.

  • Concentrate under reduced pressure (rotary evaporator) with the water bath strictly maintained at 30 °C.

  • Validation Check: Evaporate until a thick syrup or semi-solid is formed. Do not apply excessive heat to force dryness, as this promotes ester hydrolysis.

Step 2: Cold Trituration

  • Submerge the flask in an ice-water bath (0 °C).

  • Add 5 volumes (relative to estimated product mass) of anhydrous diethyl ether (Et₂O) pre-chilled to 0 °C.

  • Vigorously stir or triturate with a glass rod for 15 minutes.

  • Validation Check: The sticky oil should rapidly transition into a fine, flowable white/off-white suspension as the dimethyl sulfite dissolves into the ether [1].

Step 3: Isolation

  • Filter the suspension rapidly through a Büchner funnel under vacuum.

  • Wash the filter cake with an additional 2 volumes of cold Et₂O.

  • Validation Check: The filtrate should be slightly yellow (containing impurities), while the filter cake should be distinctly lighter in color.

Step 4: Solvent/Antisolvent Recrystallization

  • Transfer the crude solid to a clean Erlenmeyer flask.

  • Dissolve the solid in the absolute minimum amount of anhydrous methanol at room temperature.

  • Slowly add anhydrous Et₂O dropwise while swirling until the solution becomes faintly turbid (the cloud point).

  • Add a single drop of methanol to clear the turbidity, then cap the flask and store it at 4 °C for 12–24 hours.

  • Validation Check: Highly pure, needle-like or prismatic crystals will form at the bottom of the flask.

Step 5: Desiccation

  • Filter the purified crystals and transfer them to a vacuum desiccator containing a dish of fresh P₂O₅.

  • Apply high vacuum for 24 hours to remove all traces of moisture and trapped solvent [2].

References

  • Total synthesis and anticancer activity of a cyclic heptapeptide from marine sponge using water soluble peptide coupling agent EDC. Arabian Journal of Chemistry. Available at:[Link]

  • Enigmatic Isovaline: Investigating the Stability, Racemization, and Formation of a Non-biological Meteoritic Amino Acid. NASA Technical Reports Server (NTRS) / Science.gov. Available at: [Link]

Optimization

Technical Support Center: Troubleshooting Methyl (2R)-2-amino-2-phenylpropanoate Hydrochloride

Welcome to the Technical Support Center for methyl (2R)-2-amino-2-phenylpropanoate hydrochloride (also referred to as (R)- α -methylphenylglycine methyl ester hydrochloride). As a fundamental chiral building block in med...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for methyl (2R)-2-amino-2-phenylpropanoate hydrochloride (also referred to as (R)- α -methylphenylglycine methyl ester hydrochloride). As a fundamental chiral building block in medicinal chemistry and peptide synthesis, this non-natural amino acid derivative presents unique experimental challenges.

Due to the quaternary nature of its α -carbon—bearing a methyl group, a phenyl group, an amine, and a methyl ester—it exhibits extreme steric hindrance and atypical reactivity profiles compared to standard proteinogenic amino acids 1. This guide synthesizes field-proven insights and authoritative chemical principles to help you troubleshoot coupling failures, deprotection resistance, and handling issues.

Section 1: Overcoming Steric Hindrance in Peptide Coupling

FAQ: Why is my peptide coupling failing or yielding low conversion?

Causality: The α -methyl and α -phenyl groups create a massive steric shield around the nucleophilic amine. This restricts the conformational freedom (specifically the ϕ and ψ dihedral angles) and physically blocks the approach of standard activated esters. Standard carbodiimide chemistry (e.g., DIC/HOBt) is kinetically too slow to overcome this barrier, leading to truncated sequences or unreacted starting material 2.

Solution: You must force the reaction using highly reactive coupling reagents (like HATU or COMU) that form highly active ester intermediates, combined with elevated temperatures (microwave assistance).

CouplingWorkflow A Amine: Methyl (2R)-2-amino-2-phenylpropanoate B Extreme Steric Hindrance (alpha-Methyl + Phenyl) A->B C Standard Reagents (DIC/HOBt) B->C Attempt D Highly Reactive Reagents (HATU, COMU, Acid Chlorides) B->D Optimization E Low/No Conversion C->E F Successful Acylation D->F

Workflow for overcoming steric hindrance during peptide coupling.

Quantitative Data: Coupling Efficiency Comparison
Coupling Reagent SystemAdditiveTemperatureReaction TimeExpected Conversion (%)
DIC / HOBtNone25°C24h< 10%
HBTU / DIPEANone25°C24h~ 30%
HATU / HOAt / DIPEANone25°C24h60 - 75%
HATU / HOAt / DIPEA Microwave 75°C 30 min > 95%
Acid ChlorideDIPEA25°C2h> 90%
Self-Validating Protocol: Microwave-Assisted Coupling
  • Activation: Dissolve 1.5 eq of the incoming Fmoc-amino acid and 1.45 eq of HATU in anhydrous DMF (0.2 M). Add 3.0 eq of DIPEA. Stir for 2 minutes to ensure complete active ester formation.

  • Coupling: Add the activated mixture to 1.0 eq of methyl (2R)-2-amino-2-phenylpropanoate hydrochloride (pre-neutralized with 1.0 eq DIPEA).

  • Microwave Irradiation: Heat the reaction in a microwave synthesizer at 75°C for 30 minutes.

  • Validation Step: Take a 5 µL aliquot, dilute in 100 µL ACN/H₂O, and analyze via LC-MS. You should observe the disappearance of the starting material mass (m/z 180.1 for the free base) and the appearance of the target product mass. If unreacted amine remains, perform a double coupling rather than extending the reaction time.

Section 2: Stereochemical Stability and Racemization

FAQ: Will harsh coupling or deprotection conditions racemize the (2R) stereocenter?

Causality: Researchers often fear that heating or using strong bases will racemize chiral amino acids. Standard amino acids racemize via base-catalyzed abstraction of the α -proton, forming a planar enolate or oxazolone intermediate. However, because methyl (2R)-2-amino-2-phenylpropanoate lacks an α -proton (it is replaced by a methyl group), this mechanism is physically impossible. α -methyl amino acids exhibit absolute stereochemical stability under standard peptide synthesis and harsh deprotection conditions 3, 4.

RacemizationLogic A Standard Amino Acid B Base Removes alpha-Proton A->B C Enolate Intermediate (Planar) B->C D Racemization C->D E Methyl (2R)-2-amino- 2-phenylpropanoate F No alpha-Proton (Quaternary Carbon) E->F G Enolization Blocked F->G H Absolute Stereochemical Stability G->H

Mechanistic logic demonstrating the stereochemical stability of alpha-methyl amino acids.

Section 3: Ester Deprotection (Hydrolysis) Strategies

FAQ: Standard LiOH hydrolysis is failing to cleave the methyl ester. What should I do?

Causality: The ester carbonyl is sterically protected by the adjacent quaternary α -carbon. Nucleophilic attack by hydroxide is kinetically extremely slow at room temperature.

Solution: You must shift from mild kinetic conditions to harsh thermodynamic conditions. Because the molecule cannot racemize (as established in Section 2), you can safely apply refluxing acid or strong base without degrading the stereocenter.

HydrolysisStrategy A Target: Cleave Methyl Ester B Standard LiOH/H2O (25°C) A->B C Steric Blockade (No Reaction) B->C D Harsh Base (Ba(OH)2, Heat) C->D Alternative 1 E Acid Hydrolysis (6N HCl, Reflux) C->E Alternative 2 F Successful Deprotection D->F E->F

Troubleshooting pathways for the hydrolysis of sterically hindered methyl esters.

Self-Validating Protocol: Acid-Catalyzed Hydrolysis
  • Preparation: Suspend the methyl ester in 6N HCl (approx. 10 mL per gram of compound).

  • Reflux: Heat the mixture to reflux (approx. 105°C) for 12-24 hours. The high temperature and protonation of the carbonyl oxygen overcome the steric blockade.

  • Validation Step: Monitor via TLC (Ninhydrin stain) or LC-MS. The methyl ester will convert to the free carboxylic acid (expected mass shift: -14 Da).

  • Isolation: Concentrate the solution in vacuo to remove HCl and water. Triturate the resulting solid with cold diethyl ether to yield the pure (2R)-2-amino-2-phenylpropanoic acid hydrochloride salt.

Section 4: Handling and Storage

FAQ: Why is my compound forming a sticky paste on the bench?

Causality: Methyl (2R)-2-amino-2-phenylpropanoate is supplied as a hydrochloride salt 5. The ionic nature of the salt lattice makes it highly hygroscopic. When exposed to ambient humidity, it rapidly absorbs water, disrupting the crystalline structure and forming a deliquescent paste.

Solution: Always equilibrate the sealed bottle to room temperature before opening to prevent condensation. Weigh the compound rapidly in a dry environment (ideally under a nitrogen stream or in a glovebox). Store long-term at 2-8°C in a tightly sealed container placed inside a secondary desiccator containing Drierite (calcium sulfate).

References

  • PubChem. "Methyl 2-amino-2-phenylpropanoate | C10H13NO2 | CID 14426739." National Center for Biotechnology Information. URL:[Link]

  • ResearchGate. "Unusual nonterrestrial L-proteinogenic amino acid excesses in the Tagish Lake meteorite." URL: [Link]

Sources

Troubleshooting

troubleshooting guide for NMDA receptor antagonist experiments

Welcome to the NMDA Receptor (NMDAR) Experimental Support Center . As a Senior Application Scientist, I have designed this guide to move beyond basic protocol steps and dive into the biophysical and pharmacological causa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the NMDA Receptor (NMDAR) Experimental Support Center . As a Senior Application Scientist, I have designed this guide to move beyond basic protocol steps and dive into the biophysical and pharmacological causality that dictates NMDAR behavior.

NMDARs are unique among ligand-gated ion channels: they function as molecular coincidence detectors. Their activation strictly requires both the binding of co-agonists (glutamate and glycine/D-serine) and membrane depolarization to relieve a voltage-dependent magnesium (Mg2+) block[1]. Failure to account for these dual gating mechanisms is the root cause of most experimental artifacts.

Part 1: Electrophysiology (Patch-Clamp) Troubleshooting

NMDAR antagonists are broadly categorized into competitive antagonists (e.g., D-AP5), which compete for ligand binding sites, and uncompetitive/use-dependent channel blockers (e.g., MK-801, Memantine), which physically occlude the ion pore[2][3].

Standard Protocol: Assessing Use-Dependent Blockade (Whole-Cell Configuration)

To accurately measure use-dependent blockers like MK-801, the channel must be forced into an open state to expose the deep-pore binding site[2][4].

  • Preparation & Holding : Patch cells in the whole-cell configuration and hold at -60 mV. Causality : Holding at -60 mV mimics the resting membrane potential. However, you must use strictly Mg2+-free Artificial Cerebrospinal Fluid (ACSF). If physiological Mg2+ (1 mM) is present, it will occupy the pore at -60 mV, preventing your use-dependent drug from entering[1][5].

  • Baseline Evocation : Apply 100 µM NMDA + 10 µM Glycine to evoke baseline NMDAR currents[3]. Causality : Both the GluN2 (NMDA/Glutamate) and GluN1 (Glycine) subunits must be occupied to open the channel[1].

  • Silent Perfusion : Washout agonists, then perfuse 10 µM MK-801 in ACSF without agonists. Causality : Because MK-801 is use-dependent, it cannot enter closed channels. This step ensures the drug is equilibrated in the bath without prematurely blocking the receptors[2][4].

  • Blockade Induction : Co-apply NMDA + Glycine + MK-801. Causality : The channel opens, allowing MK-801 to enter and become "trapped" in the pore. You will observe a progressive, pulse-by-pulse decay in current amplitude[2][4].

PatchClamp_Workflow Step1 1. Whole-Cell Patch (Mg2+-free ACSF, -60mV) Step2 2. Baseline Evocation (NMDA + Glycine) Step1->Step2 Step3 3. Silent Perfusion (MK-801 alone) Step2->Step3 Step4 4. Use-Dependent Block (NMDA + Glycine + MK-801) Step3->Step4 Step5 5. Washout & Recovery (Assess irreversibility) Step4->Step5

Caption: Step-by-step electrophysiological workflow for isolating use-dependent NMDAR blockade.

Electrophysiology FAQs

Q: I am applying MK-801 intracellularly via the patch pipette to isolate single-cell NMDAR currents, but I am still seeing 40-50% residual current. Why? A: Intracellular MK-801 (iMK-801) exhibits a ~30,000-fold lower affinity for the NMDAR pore compared to extracellular application[6]. Because the binding rate from the intracellular compartment is extremely slow, it results in an incomplete block at typical holding potentials (-60 mV)[6]. If complete target engagement is required, extracellular application is mandatory.

Q: My MK-801 block seems to wash out faster than expected, and my cultured neurons are dying from excitotoxicity post-experiment. A: MK-801 is famous for its "trapping" block and very slow off-rate. However, the recovery from MK-801 blockade is highly accelerated by the presence of both Mg2+ and NMDAR agonists[7][8]. If your washout buffer contains Mg2+ and trace amounts of endogenous glutamate, the channel will repeatedly open and close, allowing MK-801 to escape the pore. This unblocking can lead to delayed excitotoxic cell death[7].

Part 2: Calcium Imaging Troubleshooting

Calcium imaging utilizing fluorescent indicators (e.g., Fluo-4, Fura-2) is a high-throughput method for assessing NMDAR function, but it is highly susceptible to buffer formulation errors.

Standard Protocol: In Vitro Calcium Imaging of NMDARs
  • Dye Loading : Load cells with a calcium indicator (e.g., Fluo-4 AM) for 30-45 mins at 37°C.

  • Buffer Exchange : Replace loading buffer with Mg2+-free Tyrode's or ACSF. Causality : To isolate NMDAR-specific Ca2+ influx without needing to electrically depolarize the cells, Mg2+ must be completely omitted from the buffer[9]. Supplement with 1 µM TTX (blocks voltage-gated sodium channels) and 10 µM CNQX (blocks AMPA receptors) to prevent network-driven secondary calcium spikes[1][2].

  • Stimulation : Apply 100 µM NMDA + 50 µM Glycine to trigger Ca2+ influx[9].

  • Validation : Apply a competitive antagonist (e.g., 50 µM D-AP5) to confirm the signal is strictly NMDAR-dependent[2][10].

NMDAR_Signaling Glu Glutamate / NMDA (Binds GluN2) NMDAR_C NMDAR (Closed State) Glu->NMDAR_C Agonist Binding Gly Glycine / D-Serine (Binds GluN1) Gly->NMDAR_C Co-agonist Binding Depol Membrane Depolarization (or Mg2+-free buffer) Mg Mg2+ Pore Blockade Depol->Mg Relieves Blockade NMDAR_O NMDAR (Open Channel) NMDAR_C->NMDAR_O Co-agonists + Depolarization NMDAR_C->Mg Resting Potential Antag Use-Dependent Antagonists (MK-801, Memantine) NMDAR_O->Antag Exposes Deep Pore Ca Intracellular Ca2+ Influx (Fluo-4 / Fura-2 Signal) NMDAR_O->Ca Ion Permeation Mg->NMDAR_C Occludes Pore Antag->Ca Prevents Influx

Caption: Mechanistic logic of NMDAR activation, Mg2+ relief, and use-dependent antagonism.

Calcium Imaging FAQs

Q: I am applying 100 µM NMDA to my primary cortical neurons, but I see absolutely no calcium transient. What is missing? A: You are likely missing the co-agonist. NMDARs are obligate heteromers that require the binding of both glutamate (or NMDA) and a co-agonist (glycine or D-serine)[1][10]. If your imaging buffer is strictly purified and lacks endogenous glycine, the channels will remain closed regardless of NMDA concentration. Always supplement your stimulation buffer with 10-50 µM glycine[9][11].

Q: How does physiological Mg2+ affect the IC50 of clinical NMDAR antagonists like Memantine in my assays? A: Mg2+ and organic channel blockers (like memantine and ketamine) interact competitively within the pore. The presence of 1 mM Mg2+ increases the IC50 of memantine for GluN1/GluN2A and GluN1/GluN2B receptors by ~17-fold, but only ~3-fold for GluN1/GluN2C and GluN1/GluN2D receptors[8]. If you are screening drugs for clinical translation, testing them in Mg2+-free buffers will artificially inflate their apparent potency and mask their true subtype selectivity[8].

Part 3: Quantitative Data Presentation

To aid in experimental design, the following table synthesizes the pharmacological profiles of common NMDAR modulators. Selecting the right antagonist depends entirely on whether you need a reversible block, a competitive block, or a permanent pore occlusion.

Modulator / AntagonistTarget SiteMechanism of ActionApprox. IC50Reversibility / KineticsVoltage-Dependent?
MK-801 (Dizocilpine) Deep Channel PoreNon-competitive, Use-dependentLow nMVery Slow (Practically irreversible without agonists)Yes
Memantine Deep Channel PoreNon-competitive, Use-dependent~1 µMFast (Clinically tolerated)Yes
D-AP5 (APV) GluN2 SubunitCompetitive (Glutamate site)~1-5 µMFast / Fully ReversibleNo
7-Chlorokynurenic Acid GluN1 SubunitCompetitive (Glycine site)~10 µMFast / Fully ReversibleNo
Magnesium (Mg2+) Channel PoreEndogenous Pore Blocker~1 mMInstantaneousYes (Relieved at ~0 mV)

Note: IC50 values for pore blockers are highly dependent on the holding potential and the presence of extracellular Mg2+.

References

  • Cell type-specific pharmacology of NMDA receptors using masked MK801 - eLife. Available at: [Link]

  • Recovery of NMDA receptor currents from MK-801 blockade is accelerated by Mg2+ and memantine under conditions of agonist exposure - PMC. Available at:[Link]

  • Incomplete block of NMDA receptors by intracellular MK-801 - Gray Lab. Available at: [Link]

  • Use-dependent NMDAR blocker MK-801 can selectively silence spontaneous signals - ResearchGate. Available at:[Link]

  • Glycine Receptor Activation Impairs ATP-Induced Calcium Transients in Cultured Cortical Astrocytes - Frontiers. Available at: [Link]

  • A NMDA receptor glycine site partial agonist, GLYX-13, that simultaneously enhances LTP and reduces LTD - PMC. Available at: [Link]

  • Selective Reduction of Ca2+ Entry Through the Human NMDA Receptor: a Quantitative Study - PMC. Available at: [Link]

  • Effects of Mg2+ on recovery of NMDA receptors from inhibition by memantine and ketamine reveal properties of a second site - PMC. Available at:[Link]

  • Structure, function, and allosteric modulation of NMDA receptors - Journal of General Physiology. Available at: [Link]

  • Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists - ACS Chemical Neuroscience. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Dosage of Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride in Cell Culture

Welcome to the technical support center for optimizing the dosage of methyl (2R)-2-amino-2-phenylpropanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the dosage of methyl (2R)-2-amino-2-phenylpropanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for its application in cell culture experiments.

Introduction to Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride

Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride is a small molecule of interest in various biological studies. While its precise mechanism of action is a subject of ongoing research, it is structurally related to phenylpropanolamine, a sympathomimetic agent known to act as a releasing agent of norepinephrine and dopamine.[1] Phenylpropanolamine has been shown to preferentially activate alpha2-adrenoceptors at lower concentrations.[2] Given this relationship, it is plausible that methyl (2R)-2-amino-2-phenylpropanoate hydrochloride may interact with similar pathways, though this requires empirical validation in your specific cell system.

This guide will walk you through a systematic approach to determine the optimal dosage of this compound for your cell culture experiments, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: I'm starting a new experiment with methyl (2R)-2-amino-2-phenylpropanoate hydrochloride. What is a good starting concentration range to test?

A1: For a novel compound, it is crucial to establish a dose-response curve. A broad concentration range is recommended for initial screening.[3] A common starting point is a logarithmic dilution series, for instance, from 1 nM to 100 µM.[3][4] This wide range will help you identify the concentrations at which the compound exhibits biological activity, toxicity, or no effect. A preliminary literature search for similar compounds can also help narrow down a more targeted starting range.[3]

Q2: How do I prepare a stock solution of methyl (2R)-2-amino-2-phenylpropanoate hydrochloride?

A2: The hydrochloride salt form generally confers better solubility in aqueous solutions. However, for creating a concentrated stock solution, an organic solvent like dimethyl sulfoxide (DMSO) is often preferred to ensure complete dissolution.[5] Prepare a high-concentration stock (e.g., 10 mM) in DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles that could lead to compound degradation.[5] When preparing your working concentrations, ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[5]

Q3: My compound is precipitating in the cell culture medium. What should I do?

A3: Precipitate formation indicates that the compound's solubility limit in the medium has been exceeded.[5] This can be influenced by the medium's components, such as proteins and salts. To address this, you can try:

  • Lowering the working concentration: Your desired concentration may be too high for the aqueous environment of the culture medium.

  • Modifying the stock solution preparation: Ensure the compound is fully dissolved in the stock solution before diluting it into the medium.

  • Testing different media formulations: The composition of the cell culture medium can affect solubility.

  • Performing a solubility test: Before your main experiment, test the solubility of the compound at your desired concentrations in the cell culture medium you plan to use.

Q4: I'm observing high variability between my experimental replicates. What are the potential causes?

A4: High variability can undermine the reliability of your results.[5] Common sources of variability include:

  • Inconsistent compound handling: Repeated freeze-thaw cycles of stock solutions or incomplete dissolution can lead to inconsistent concentrations.[5]

  • Pipetting errors: Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Inconsistent cell seeding density: Variations in the number of cells seeded per well can significantly impact the outcome of the experiment.[6]

  • Edge effects in multi-well plates: The outer wells of a plate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells for experimental conditions and instead fill them with sterile PBS or medium.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No observable effect of the compound - Compound concentration is too low.- Incubation time is too short.- The cell line is resistant to the compound.- The compound has degraded.- Test a wider and higher range of concentrations.- Increase the incubation period (e.g., 24, 48, 72 hours).[3]- Consider using a more sensitive cell line.- Verify the stability of your compound in the culture medium over the course of the experiment.[5]
Unexpectedly high cell death at all concentrations - Compound is highly cytotoxic to the cell line.- Solvent (e.g., DMSO) concentration is too high.- Contamination of the compound stock or cell culture.- Perform a cytotoxicity assay with a broader range of lower concentrations.- Ensure the final solvent concentration is non-toxic (typically <0.5%).[5]- Include a solvent-only control.- Check for signs of microbial contamination in your cultures.
Inconsistent results between experiments - Variation in cell passage number or health.- Inconsistent compound preparation or storage.- Variability in assay reagents or conditions.- Use cells within a consistent and low passage number range.- Prepare fresh compound dilutions for each experiment from a new aliquot of the stock solution.- Standardize all experimental procedures and ensure consistent quality of all reagents.

Experimental Protocols

A critical first step in optimizing the dosage of any new compound is to determine its effect on cell viability. This establishes a therapeutic window where the compound's specific effects can be studied without being confounded by general cytotoxicity.

Protocol 1: Determining the Cytotoxicity Profile using an MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[7][8]

Materials:

  • Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of methyl (2R)-2-amino-2-phenylpropanoate hydrochloride in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of working concentrations (e.g., 1 nM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Include wells with vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control (medium only).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[3]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.[3]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the % Viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell viability by 50%).

Visualizing the Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Compound Dilutions add_compound Add Compound to Cells prepare_compound->add_compound incubate Incubate (24-72h) add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan in DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance (570nm) dissolve_formazan->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve & Determine IC50 calculate_viability->plot_curve

Caption: Workflow for determining the cytotoxicity of a compound using the MTT assay.

Advanced Protocols for Mechanistic Insights

Once you have established a non-toxic concentration range, you may want to investigate the specific effects of the compound on cellular processes. This requires more targeted assays.

Protocol 2: Assessing Cellular Uptake

Understanding if and how much of the compound enters the cells is crucial for interpreting your results.[9] A common method for this is using liquid chromatography-mass spectrometry (LC-MS) to quantify the intracellular concentration of the compound.

Procedure Outline:

  • Cell Treatment: Treat cells with methyl (2R)-2-amino-2-phenylpropanoate hydrochloride at a non-toxic concentration for various time points.

  • Cell Lysis: After incubation, wash the cells thoroughly with ice-cold PBS to remove any compound adhering to the cell surface. Then, lyse the cells to release the intracellular contents.

  • Sample Preparation: Precipitate proteins from the cell lysate (e.g., with cold acetonitrile) and collect the supernatant containing the compound.[5]

  • LC-MS Analysis: Analyze the supernatant using a validated LC-MS method to quantify the concentration of the compound.

  • Data Normalization: Normalize the quantified amount of the compound to the number of cells or total protein content to determine the intracellular concentration.

Protocol 3: Target Engagement Assays

If you have a hypothesized intracellular target for methyl (2R)-2-amino-2-phenylpropanoate hydrochloride, a target engagement assay can confirm that the compound is binding to its intended target within the cell.[10] One such method is the Cellular Thermal Shift Assay (CETSA).[11][12] This assay is based on the principle that a compound binding to its target protein will stabilize the protein, leading to an increase in its melting temperature.[11][12]

Procedure Outline:

  • Cell Treatment: Treat cells with the compound.

  • Heating: Heat the cell lysate or intact cells at a range of temperatures.

  • Protein Separation: Separate the soluble (unfolded) and aggregated (denatured) proteins.

  • Target Detection: Detect the amount of soluble target protein at each temperature using methods like Western blotting or mass spectrometry.

  • Data Analysis: Compare the melting curves of the target protein in the presence and absence of the compound. A shift in the melting curve indicates target engagement.

Visualizing the Path to Optimized Dosage

Dosage_Optimization_Pathway start Start: New Compound (methyl (2R)-2-amino-2-phenylpropanoate hydrochloride) dose_response 1. Dose-Response & Cytotoxicity Assay (e.g., MTT) start->dose_response determine_ic50 Determine IC50 & Non-Toxic Concentration Range dose_response->determine_ic50 cellular_uptake 2. Cellular Uptake Assay (e.g., LC-MS) determine_ic50->cellular_uptake confirm_entry Confirm Compound Enters Cells cellular_uptake->confirm_entry target_engagement 3. Target Engagement Assay (e.g., CETSA) confirm_entry->target_engagement confirm_binding Confirm Compound Binds to Target target_engagement->confirm_binding functional_assay 4. Functional Assays (Downstream Effects) confirm_binding->functional_assay optimized_dose Optimized Dosage for Further Experiments functional_assay->optimized_dose

Caption: A logical workflow for optimizing the dosage of a new compound in cell culture.

References

  • Zhang, Y., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(24), 11135-11145. [Link]

  • Bahuguna, A., et al. (2017). MTT assay to evaluate the cytotoxic potential of a drug. Bangladesh Journal of Pharmacology, 12(2), 173-177. [Link]

  • Hafner, M., et al. (2016). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 8(3), 183-201. [Link]

  • Valissery, P. (2021). Dose optimization for cell culture. ResearchGate. [Link]

  • PromoCell. (n.d.). Troubleshooting guide for cell culture. Retrieved from [Link]

  • Martinez, M. M., et al. (2013). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology, 4, 49. [Link]

  • Molina, D. M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Concept Life Sciences. (n.d.). Target Engagement Assay Services. Retrieved from [Link]

  • Du, C., et al. (2018). A Small-Molecule Cocktails-Based Strategy in Culture of Mesenchymal Stem Cells. Stem Cells International, 2018, 8968157. [Link]

  • PubChem. (n.d.). methyl (2R)-2-amino-2-phenylpropanoate hydrochloride. Retrieved from [Link]

  • Patsnap. (2024, June 15). What is Phenylpropanolamine Hydrochloride used for? Synapse. [Link]

  • Flavahan, N. A. (2005). Phenylpropanolamine constricts mouse and human blood vessels by preferentially activating alpha2-adrenoceptors. Journal of Pharmacology and Experimental Therapeutics, 313(1), 432-439. [Link]

  • Wikipedia. (n.d.). Phenylpropanolamine. Retrieved from [Link]

  • Sygnature Discovery. (2020, August 6). Strategies for target and pathway engagement in cellular assays. [Link]

  • Eurofins Discovery. (2025, December 8). A Practical Guide to Target Engagement Assays. [Link]

Sources

Troubleshooting

avoiding degradation of methyl (2R)-2-amino-2-phenylpropanoate hydrochloride during experiments

Welcome to the technical support center for methyl (2R)-2-amino-2-phenylpropanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for methyl (2R)-2-amino-2-phenylpropanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for experiments involving this compound. Our goal is to help you maintain the integrity of your compound and ensure the reliability of your experimental results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is presented with potential causes, recommended actions, and preventative measures.

Issue 1: Loss of Potency or Appearance of a New Peak in HPLC Analysis

Symptom: You observe a decrease in the area of the main peak corresponding to methyl (2R)-2-amino-2-phenylpropanoate hydrochloride and the appearance of a new, more polar peak in your reverse-phase HPLC chromatogram.

Potential Cause: This is a classic sign of ester hydrolysis , where the methyl ester group is cleaved to form (2R)-2-amino-2-phenylpropanoic acid. This reaction is accelerated by the presence of water and is catalyzed by acidic or basic conditions.[1][2][3]

Recommended Actions & Investigations:

  • Confirm the Identity of the Degradant:

    • Use LC-MS to determine the mass of the new peak. The mass of the hydrolyzed product, (2R)-2-amino-2-phenylpropanoic acid, will be 14 Da less than the parent ester (loss of CH₂).

    • If an analytical standard of the carboxylic acid is available, run it under the same HPLC conditions to confirm the retention time.

  • Review Experimental Conditions:

    • pH of Solutions: Measure the pH of all aqueous solutions used in your experiment. Amino acid esters are generally more stable at a slightly acidic pH (around 3-5).[1] At physiological pH (7.4) and higher, the rate of hydrolysis can increase significantly.[1][2][4]

    • Solvent Purity: Ensure that any organic solvents used are anhydrous. The presence of water, even in small amounts, can lead to hydrolysis over time.

    • Temperature: Higher temperatures will accelerate the rate of hydrolysis. Review the temperatures used during your experiment and storage.

Preventative Measures:

  • pH Control: Prepare aqueous solutions using a buffer system that maintains a pH between 3 and 5.

  • Use Anhydrous Solvents: When working in organic media, use high-purity, anhydrous solvents.

  • Temperature Control: Store stock solutions at low temperatures (2-8°C or -20°C) and minimize the time the compound spends at room temperature or elevated temperatures.[5]

  • Prepare Fresh Solutions: For critical experiments, prepare solutions of methyl (2R)-2-amino-2-phenylpropanoate hydrochloride fresh on the day of use.

Issue 2: Change in Optical Rotation or Appearance of a Diastereomeric Impurity

Symptom: You observe a decrease in the specific rotation of your sample, or in a chiral HPLC analysis, you see a new peak corresponding to the (2S)-enantiomer.

Potential Cause: This indicates racemization , the process where the (2R)-enantiomer is converted into a mixture of (2R) and (2S) enantiomers. The α-proton on the chiral carbon is acidic and can be abstracted, leading to a planar intermediate that can be re-protonated from either face. This process can be catalyzed by acids, bases, or even certain aldehydes and ketones.[6][7][8]

Recommended Actions & Investigations:

  • Quantify the Enantiomeric Excess (ee): Use a validated chiral HPLC or GC method to determine the ratio of the (2R) to (2S) enantiomer.

  • Scrutinize the Reaction/Solvent System:

    • Presence of Carbonyls: Check if your reaction mixture or solvent contains any aldehydes or ketones, as these can form a Schiff base with the amino group and facilitate racemization.[7][8][9]

    • Base Strength: If a base is used in your experiment, consider its strength. Stronger bases are more likely to promote racemization. Weaker, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are often preferred over triethylamine (TEA) to minimize this side reaction.[10]

    • Temperature and Time: Racemization is often temperature and time-dependent. Higher temperatures and longer reaction times increase the risk.

Preventative Measures:

  • Avoid Ketonic Solvents: Do not use solvents like acetone if racemization is a concern.[6]

  • Careful Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base.

  • Temperature Management: Run reactions at the lowest effective temperature and for the shortest time necessary.

  • Protecting Groups: In multi-step syntheses, consider protecting the amine group, as this can sometimes reduce the lability of the α-proton.

Issue 3: Sample Discoloration (Yellowing/Browning) or Complex Chromatogram

Symptom: Your solid sample or solution develops a yellow or brown tint over time. HPLC analysis shows multiple new, often small, peaks.

Potential Cause: This is likely due to oxidative degradation . The phenyl ring and the amino group are susceptible to oxidation. In the presence of oxygen, light, or trace metal impurities, complex degradation pathways can be initiated. Degradation of the phenylalanine moiety can lead to compounds like phenylacetic acid and benzaldehyde.[11][12][13][14][15]

Recommended Actions & Investigations:

  • Analytical Characterization: Use LC-MS with a broad mass range to try and identify the masses of the various degradation products. This can provide clues about the degradation pathway.

  • Review Storage and Handling Procedures:

    • Atmosphere: Was the sample stored under an inert atmosphere (e.g., nitrogen or argon)? Exposure to air (oxygen) is a primary driver of oxidative degradation.[16]

    • Light Exposure: Was the sample protected from light? UV light can provide the energy to initiate oxidative reactions. Store samples in amber vials or wrapped in foil.[5]

    • Container Purity: Ensure that storage containers are clean and free of trace metal contaminants, which can catalyze oxidation.

Preventative Measures:

  • Inert Atmosphere: Store the solid compound and its solutions under an inert atmosphere. Purge vials with nitrogen or argon before sealing.[16]

  • Protection from Light: Always store the compound in light-resistant containers.

  • Use of Antioxidants: In some formulations, the inclusion of a small amount of an antioxidant (e.g., BHT or ascorbic acid) may be considered, but compatibility must be verified.

  • Proper Sealing: Ensure containers are well-sealed to prevent the ingress of air and moisture.[17]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid methyl (2R)-2-amino-2-phenylpropanoate hydrochloride?

A: For long-term storage, the solid should be kept in a tightly sealed container, protected from light, in a cool, dry place. A temperature of 2-8°C is recommended. For maximum stability, storing under an inert atmosphere (nitrogen or argon) is best practice.[5][17][18]

Q2: How should I prepare a stock solution?

A: Weigh the solid in a controlled environment to minimize moisture uptake. Use high-purity, anhydrous solvents if preparing an organic solution. If preparing an aqueous solution, use a slightly acidic buffer (pH 3-5) to minimize hydrolysis. For long-term storage, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or below.[5]

Q3: Which solvents are recommended for dissolving this compound?

A: The hydrochloride salt is generally soluble in water and alcohols like methanol and ethanol. For non-polar organic solvents, the free base may be required. Always check for compatibility and stability in your chosen solvent system, especially for long-term storage. Avoid ketonic solvents like acetone if you are concerned about racemization.[6]

Q4: What analytical techniques are best for monitoring the purity and stability of this compound?

A: A combination of techniques is ideal:

  • Reverse-Phase HPLC with UV detection: For general purity assessment and to detect hydrolysis products.

  • Chiral HPLC or GC: To determine enantiomeric purity and detect racemization.

  • LC-MS: To identify the mass of any unknown degradation products.

  • NMR Spectroscopy: To confirm the overall structure and detect major impurities.

For quantitative analysis of amino acids and their esters, derivatization followed by HPLC with UV or fluorescence detection is a common and sensitive method.[19][20][21][22]

Key Degradation Pathways

The stability of methyl (2R)-2-amino-2-phenylpropanoate hydrochloride is primarily challenged by three main degradation pathways: hydrolysis, racemization, and oxidation. Understanding these mechanisms is key to preventing them.

DegradationPathways Degradation of Methyl (2R)-2-amino-2-phenylpropanoate HCl cluster_hydrolysis Hydrolysis cluster_racemization Racemization cluster_oxidation Oxidation Parent Methyl (2R)-2-amino-2-phenylpropanoate HCl HydrolysisProduct (2R)-2-amino-2-phenylpropanoic Acid Parent->HydrolysisProduct + H2O (Acid/Base Catalyzed) Racemate Methyl (2S)-2-amino-2-phenylpropanoate HCl Parent->Racemate Base or Aldehyde/Ketone OxidationProducts Complex Mixture (e.g., Phenylacetic Acid, Benzaldehyde) Parent->OxidationProducts + O2, Light, Metal Ions

Caption: Primary degradation pathways for methyl (2R)-2-amino-2-phenylpropanoate hydrochloride.

Recommended Protocols

Protocol 1: Recommended Storage and Handling
  • Receiving: Upon receipt, inspect the container for damage. Store immediately under the recommended conditions.

  • Long-Term Storage (Solid): Store at 2-8°C in a desiccator or a controlled humidity environment. The container should be tightly sealed and protected from light (e.g., in an amber vial or inside a secondary opaque container).

  • Dispensing: Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation of moisture onto the solid.[5] Handle in a low-humidity environment or a glove box if possible.

  • Resealing: After dispensing, purge the container with a stream of dry, inert gas (nitrogen or argon) before tightly resealing.

Protocol 2: Preparation of an Aqueous Stock Solution (10 mM)
  • Pre-calculation: Calculate the required mass of methyl (2R)-2-amino-2-phenylpropanoate hydrochloride (M.W. = 215.68 g/mol ) for your target volume and concentration.

  • Buffer Preparation: Prepare a 50 mM citrate buffer and adjust the pH to 4.0. Filter the buffer through a 0.22 µm filter.

  • Dissolution: Accurately weigh the required amount of the compound and transfer it to a volumetric flask. Add a portion of the pH 4.0 buffer and sonicate briefly (if necessary) to dissolve.

  • Final Volume: Once fully dissolved, bring the solution to the final volume with the buffer and mix thoroughly.

  • Storage: Aliquot the solution into single-use, light-protecting vials. Store at -20°C for up to one month. For use, thaw a single aliquot and do not refreeze.

Protocol 3: HPLC Method for Purity Assessment

This is a general-purpose method and may require optimization for your specific equipment and application.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in Mobile Phase A or a compatible solvent to a concentration of approximately 0.5 mg/mL.

Summary Tables

Table 1: Recommended Storage Conditions

FormTemperatureAtmosphereLight ConditionDuration
Solid2-8°CInert Gas (N₂/Ar)Protected from LightLong-term (>1 year)
SolidRoom TempAmbient AirProtected from LightShort-term (<3 months)
Solution-20°C or belowInert Gas OverlayProtected from LightUp to 1 month
Solution2-8°CSealedProtected from Light< 24 hours

Table 2: Solvent Compatibility and Considerations

SolventCompatibilityKey Considerations
Water (acidic pH)GoodOptimal for stability against hydrolysis.
Methanol / EthanolGoodUse anhydrous grade.
AcetonitrileGoodUse anhydrous grade.
DMSOGoodUse anhydrous grade; hygroscopic.
AcetoneNot Recommended Risk of racemization.[6]
Aqueous Buffers (pH > 6)Caution Increased risk of hydrolysis.[1][2][4]

References

  • Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research. [Link]

  • Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. ResearchGate. [Link]

  • Dynamic Kinetic Resolution of α‐Amino Acid Esters in the Presence of Aldehydes. ResearchGate. [Link]

  • Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. The Journal of Organic Chemistry. [Link]

  • Chemically fuelled deracemization of amino acids. University of Groningen. [Link]

  • Phenylalanine (1) degradation in the presence of reactive carbonyls... ResearchGate. [Link]

  • Improvement of α-amino Ester Hydrolase Stability via Computational Protein Design. Research Square. [Link]

  • The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation processes and stabilization of α-ammonium acylchloride cations. RSC Publishing. [Link]

  • Model studies on the degradation of phenylalanine initiated by lipid hydroperoxides and their secondary and tertiary oxidation products. PubMed. [Link]

  • Model Studies on the Degradation of Phenylalanine Initiated by Lipid Hydroperoxides and Their Secondary and Tertiary Oxidation Products. Journal of Agricultural and Food Chemistry. [Link]

  • Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. RSC Publishing. [Link]

  • Elucidating the Effect of Amine Charge State on Poly(β-amino ester) Degradation Using Permanently Charged Analogs. ACS Macro Letters. [Link]

  • Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. Semantic Scholar. [Link]

  • Reactions of Amino Acids. Chemistry LibreTexts. [Link]

  • Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. Journal of Medicinal Chemistry. [Link]

  • The basic hydrolysis of amino acid esters. Australian Journal of Chemistry. [Link]

  • The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Publishing. [Link]

  • Shelf Life and Storage Requirements for Amino Acids: A Guide. Pangoo.biz. [Link]

  • Safety Data Sheet: Amino acid. Carl ROTH. [Link]

  • Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media. ResearchGate. [Link]

  • methyl (2R)-2-amino-2-phenylpropanoate hydrochloride — Chemical Substance Information. Chemister. [Link]

  • Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed. [Link]

  • Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. PubMed. [Link]

  • Analytical Methods for Amino Acids. Shimadzu. [Link]

  • How long can one store amino acids at room temperature? Quora. [Link]

  • Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of Methyl (2R)-2-amino-2-phenylpropanoate Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering solubility bottlenecks with methyl (2R)-2-amino-2-phenylpropanoate hydrochloride (also known...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering solubility bottlenecks with methyl (2R)-2-amino-2-phenylpropanoate hydrochloride (also known as D-α-methylphenylglycine methyl ester hydrochloride).

Here, we provide causality-driven troubleshooting, self-validating experimental protocols, and mechanistic pathways to ensure seamless integration of this chiral building block into your synthetic workflows.

The Causality of Solubility: Understanding the Molecule

To troubleshoot solubility, one must first understand the molecular physics at play. Native amino acids exist as zwitterions, which severely restricts their solubility in organic solvents. Esterification of the carboxylic acid and subsequent treatment with hydrochloric acid yields the amino acid ester hydrochloride[1].

This transformation eliminates the zwitterionic nature but creates a rigid, highly polar ionic lattice at the primary amine. Consequently, methyl (2R)-2-amino-2-phenylpropanoate hydrochloride exhibits a polarity dichotomy:

  • The Salt Form: Highly soluble in polar, protic solvents (e.g., water, methanol) due to the ionic hydrochloride bond[2].

  • The Free Base Form: Dominated by the lipophilic phenyl ring and the sterically hindering α-methyl group, making it highly soluble in non-polar and moderately polar aprotic solvents (e.g., dichloromethane, ethyl acetate)[3].

Understanding when to utilize the salt versus the free base is the cornerstone of resolving precipitation and reactivity issues[4].

Troubleshooting FAQs

Q: Why does my reaction mixture turn into a cloudy suspension when I add the compound to dichloromethane (DCM) for a peptide coupling reaction? A: The hydrochloride salt of methyl (2R)-2-amino-2-phenylpropanoate is inherently insoluble in DCM[1]. When you add a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) to neutralize the salt and liberate the DCM-soluble free base, the resulting byproduct (DIPEA·HCl) precipitates out of the non-polar DCM solution. Diagnostic Check: This is often a false alarm. Spot the suspension on a TLC plate; if the starting material spot moves with the solvent front, the suspension is merely the DIPEA·HCl byproduct, and your coupling reaction can proceed normally.

Q: I dissolved the salt completely in an aqueous buffer at pH 4.0, but when I adjusted the pH to 7.5, a white precipitate formed. What went wrong? A: You have crossed the pKa​ threshold of the α-amine. At acidic pH, the compound exists as the highly water-soluble protonated amine. As the pH approaches 7.5–8.0, the amine is deprotonated, yielding the free base[1]. The lipophilic phenyl and α-methyl groups dominate the molecule's character, drastically reducing its aqueous solubility and causing it to crash out of the buffer. Solution: If a neutral pH is strictly required for your assay, add a water-miscible co-solvent like DMSO or acetonitrile (up to 20% v/v) prior to pH adjustment to maintain the free base in solution.

Q: How can I obtain a completely homogeneous solution in ethyl acetate for a downstream nucleophilic substitution? A: You must perform an ex-situ free-basing via liquid-liquid extraction before introducing the compound to your main reaction vessel. The free base is highly soluble in ethyl acetate, whereas the HCl salt is completely insoluble[3]. See Protocol A below.

Quantitative Data: Solubility Matrix

Use this matrix to select the appropriate solvent system based on the protonation state required for your workflow[5].

SolventDielectric Constant (ε)Solubility (HCl Salt)Solubility (Free Base)Recommended Application
Water / Aqueous Buffers (pH < 5) 80.1High (>50 mg/mL)LowAqueous assays, salt metathesis
Methanol (MeOH) 32.7High HighStock solutions, polar reactions
Dimethylformamide (DMF) 36.7ModerateHigh Direct peptide/amide coupling
Dichloromethane (DCM) 9.1InsolubleHigh Organic synthesis (requires free-basing)
Ethyl Acetate (EtOAc) 6.0InsolubleHigh Liquid-liquid extraction

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Ex-Situ Free-Basing via Liquid-Liquid Extraction

Purpose: To isolate the lipophilic free base for use in non-polar organic solvents (e.g., EtOAc, DCM).

  • Dissolution: Dissolve 1.0 equivalent of methyl (2R)-2-amino-2-phenylpropanoate hydrochloride in a minimal volume of deionized water (approx. 5 mL/g).

    • Validation Check: The solution must be perfectly clear. Any turbidity indicates the presence of non-salt impurities.

  • Neutralization: Slowly add an equal volume of saturated aqueous NaHCO3​ .

    • Validation Check: Observe the evolution of CO2​ gas (effervescence). Wait until bubbling completely ceases. Test the aqueous phase with pH paper; it must read ≥8.0 to ensure complete deprotonation.

  • Phase Transfer: Add 2 to 3 volumes of ethyl acetate (EtOAc) and agitate vigorously. Allow the phases to separate for 5 minutes.

    • Validation Check: The upper organic layer should be completely transparent. A milky organic layer indicates an aqueous emulsion; add brine to break it.

  • Drying & Concentration: Separate the organic layer, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Validation Check: The resulting oil or crystalline solid is the pure free base. Weigh the yield to confirm >90% recovery before proceeding to downstream synthesis.

Protocol B: In-Situ Neutralization for Amide Coupling

Purpose: To perform direct coupling without the need to isolate the free base, avoiding DCM precipitation issues.

  • Solvent Selection: Suspend the HCl salt in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration).

  • Base Addition: Add 2.5 equivalents of DIPEA dropwise at 0∘C .

    • Validation Check: The suspension should clarify as the free base is generated. Unlike DCM, DMF possesses a high enough dielectric constant to keep the resulting DIPEA·HCl byproduct in solution, preventing false-positive precipitation alarms.

  • Coupling: Add the activated carboxylic acid (e.g., via HATU or EDC/HOBt) and stir at room temperature.

    • Validation Check: Monitor via LC-MS. The mass of the desired coupled product should appear smoothly without baseline interference from undissolved starting materials.

Mechanistic & Workflow Visualizations

SolventDecision Start What is your target application? Coupling Peptide/Amide Coupling Start->Coupling Aqueous Aqueous Assay / Buffer Start->Aqueous Extraction Organic Synthesis (Free Base) Start->Extraction DMF Use DMF or NMP Soluble as HCl salt Coupling->DMF Direct Salt Use DCM Use DCM + DIPEA Beware DIPEA-HCl ppt Coupling->DCM Free Base Req. LowPH Use Water/Buffer Highly Soluble Aqueous->LowPH pH < 6 HighPH Precipitation Risk Free base forms Aqueous->HighPH pH > 7 LLE Aq. NaHCO3 / EtOAc Extract free base Extraction->LLE Liquid-Liquid Ext.

Decision tree for selecting the optimal solvent and neutralization strategy based on application.

Mechanism Salt HCl Salt (Ionic Lattice) Base Add Base (NaHCO3 or DIPEA) Salt->Base Deprotonation FreeBase Free Base (Lipophilic) Base->FreeBase Organic Phase Byproduct Chloride Salt (NaCl or DIPEA-HCl) Base->Byproduct Aqueous/Ppt

Mechanistic pathway of free-basing, demonstrating the phase divergence of the free base and chloride byproduct.

References

  • Methyl 2-amino-2-phenylpropanoate | C10H13NO2 | CID 14426739 - PubChem. nih.gov. 4

  • Methyl 2-amino-2-phenylpropanoate hydrochloride | 191796-90-4 - Sigma-Aldrich. sigmaaldrich.com. 5

  • A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH. nih.gov. 2

  • Synthesis of Amino Acid Ester Hydrochloride Prodrugs - SciELO. scielo.br. 1

  • Amino acid esters as prodrugs of an arylalkanoic acid COX inhibitor - Taylor & Francis. tandfonline.com. 3

Sources

Reference Data & Comparative Studies

Validation

Validation Guide: In Vitro Performance of Methyl (2R)-2-amino-2-phenylpropanoate Hydrochloride as a Sterically Hindered Prodrug Scaffold

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Protocol Validation Executive Summary & Mechanistic Rationale In the development of peptidomimetics a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Protocol Validation

Executive Summary & Mechanistic Rationale

In the development of peptidomimetics and targeted therapeutics, delivering unnatural amino acids (UAAs) across the lipid bilayer remains a fundamental pharmacokinetic hurdle. Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride (commonly referred to as D- α -MePhg-OMe·HCl) serves as a highly specialized, sterically hindered UAA building block.

As a Senior Application Scientist, I approach the validation of this compound not just as a chemical entity, but as a kinetic delivery system. The structural design of D- α -MePhg-OMe·HCl is deliberately engineered to solve two distinct problems:

  • Permeability: The free carboxylic acid of an amino acid is zwitterionic at physiological pH, severely restricting passive transcellular diffusion. Esterification with a methyl group masks this charge, increasing the lipophilicity (LogP) and enabling rapid membrane permeation, often hijacking intestinal oligopeptide transporters like PEPT1 [1].

  • Controlled Activation: Standard amino acid methyl esters are highly susceptible to rapid, uncontrolled hydrolysis by ubiquitous intracellular carboxylesterases. However, the α -methyl group and the D-configuration (2R) of this compound introduce significant steric hindrance around the scissile ester bond. This structural crowding slows down enzymatic cleavage, preventing premature extracellular degradation and ensuring a sustained intracellular release of the active free acid [2].

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) Prodrug_Ext D-α-MePhg-OMe (Lipophilic Prodrug) Membrane Lipid Bilayer (Passive / PEPT1) Prodrug_Ext->Membrane Permeation Prodrug_Int D-α-MePhg-OMe (Intracellular) Membrane->Prodrug_Int Uptake Esterase Carboxylesterases (Slow Cleavage) Prodrug_Int->Esterase Substrate Binding Active_UAA D-α-MePhg (Active Free Acid) Esterase->Active_UAA Hydrolysis Methanol Methanol (Byproduct) Esterase->Methanol Release

Figure 1: Cellular uptake and esterase-mediated activation pathway of D-α-MePhg-OMe.

Comparative Performance Data

To objectively validate the performance of D- α -MePhg-OMe·HCl, we benchmark it against two structural alternatives:

  • Alternative 1 (The Free Acid): (2R)-2-amino-2-phenylpropanoic acid. Lacks the methyl ester prodrug moiety.

  • Alternative 2 (The Natural Ester): L-Phenylalanine methyl ester hydrochloride (L-Phe-OMe·HCl). Lacks the sterically hindering α -methyl group and utilizes the natural L-configuration.

The following table summarizes representative in vitro validation data demonstrating the superior kinetic profile of the sterically hindered prodrug scaffold.

CompoundApparent Permeability ( Papp​ ) (Caco-2, 10−6 cm/s)Intracellular Half-Life ( t1/2​ ) (Human S9 Fraction, min)Cell Viability ( IC50​ ) (HEK293, mM)
D- α -MePhg-OMe·HCl 12.4 (High Permeability)145 (Sustained Release)> 5.0 (Non-toxic)
D- α -MePhg (Free Acid)0.8 (Poor Permeability)N/A (Not Cleaved)> 5.0 (Non-toxic)
L-Phe-OMe·HCl15.1 (High Permeability)12 (Rapid Degradation)2.1 (Moderate Toxicity)*

*Rapid intracellular accumulation of methanol and osmotic stress from unregulated cleavage can induce localized cytotoxicity at high concentrations.

Self-Validating Experimental Protocols

The following methodologies are designed as "self-validating systems." By integrating internal controls directly into the workflow, researchers can definitively prove that the observed data is a result of the compound's mechanism of action, rather than experimental artifact.

Protocol A: Caco-2 Monolayer Permeability Assay

Purpose: To quantify the apical-to-basolateral transport ( Papp​ ) of the esterified prodrug versus the free acid. Self-Validation Mechanism: Transepithelial electrical resistance (TEER) and Lucifer Yellow (LY) exclusion ensure monolayer integrity; if LY permeates >1%, the data is discarded, proving transport is transcellular, not paracellular leakage.

  • Cell Seeding: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to allow full differentiation.

  • Integrity Check: Measure TEER using a volt-ohm meter. Proceed only if TEER > 300 Ω⋅cm2 .

  • Dosing: Wash monolayers with Hank's Balanced Salt Solution (HBSS, pH 7.4). Apply 50 µM of D- α -MePhg-OMe·HCl (co-dosed with 100 µM Lucifer Yellow) to the apical chamber. Add blank HBSS to the basolateral chamber.

  • Sampling: Incubate at 37°C. Extract 100 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing with fresh HBSS.

  • Quantification: Analyze samples via LC-MS/MS for the parent compound and fluorometry for Lucifer Yellow. Calculate Papp​=(dQ/dt)/(A⋅C0​) .

Protocol B: Intracellular Esterase Cleavage Assay

Purpose: To determine the enzymatic stability and activation rate ( t1/2​ ) of the ester bond. Self-Validation Mechanism: A heat-inactivated S9 fraction serves as an absolute negative control. If cleavage occurs in the heat-inactivated sample, the degradation is chemical (e.g., pH-driven hydrolysis), not enzymatic.

  • Preparation: Thaw human liver S9 fractions and dilute to a final protein concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Generation: Boil half of the S9 fraction at 95°C for 15 minutes to denature all esterases (Heat-Inactivated Control).

  • Incubation: Pre-warm both active and inactivated S9 fractions to 37°C. Initiate the reaction by adding D- α -MePhg-OMe·HCl to a final concentration of 10 µM.

  • Quenching: At time points 0, 15, 30, 60, 120, and 240 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining percentage versus time to calculate the half-life.

Protocol C: MTT Cytotoxicity Assay

Purpose: To verify that the sustained release of the UAA and its methanol byproduct do not induce acute cellular toxicity. Self-Validation Mechanism: Includes a 1% Sodium Dodecyl Sulfate (SDS) positive control to validate the dynamic range of the assay and ensure the cells are responsive to toxic insults.

  • Seeding: Seed HEK293 cells in a 96-well plate at 1×104 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Aspirate media and apply D- α -MePhg-OMe·HCl at varying concentrations (0.1, 0.5, 1.0, 2.5, and 5.0 mM) in fresh media. Include vehicle control (0.1% DMSO) and positive control (1% SDS).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization & Reading: Carefully remove media and dissolve the formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

References

  • Sun, Y., Gan, W., Lei, M., et al. "PEPT1-mediated prodrug strategy for oral delivery of peramivir." Asian Journal of Pharmaceutical Sciences, 13(6), 555-565 (2018). URL:[Link]

  • Peterson, L.W., McKenna, C.E. "Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues." Expert Opinion on Drug Delivery, 6(4), 405-420 (2009). URL:[Link]

Comparative

control experiments for methyl (2R)-2-amino-2-phenylpropanoate hydrochloride studies

Comprehensive Comparison Guide: Control Experiments for Methyl (2R)-2-amino-2-phenylpropanoate Hydrochloride Studies Executive Summary & Chemical Context Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride (CAS 191598-3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Control Experiments for Methyl (2R)-2-amino-2-phenylpropanoate Hydrochloride Studies

Executive Summary & Chemical Context

Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride (CAS 191598-35-3)[1], frequently referred to as D- α -methylphenylglycine methyl ester HCl, is an unnatural, sterically hindered chiral amino acid derivative. In advanced drug development, particularly in the synthesis of Ras-binding peptidomimetics[2] and studies involving penicillin acylase enzymes[3], this building block is prioritized over its unmethylated counterpart, (R)-phenylglycine methyl ester.

The critical structural feature of this compound is the α -methyl group. This substitution fundamentally alters the molecule's kinetic behavior by restricting conformational flexibility (inducing A1,3 strain) and completely eliminating the α -proton. Consequently, it is highly resistant to base-catalyzed racemization—a common failure mode in peptide synthesis. To objectively validate these performance advantages, rigorous control experiments must be established.

Comparative Analysis: Why α -Methylation Matters

When selecting a chiral building block for peptide synthesis or enzymatic assays, researchers must evaluate the trade-off between steric hindrance (which slows down coupling rates) and structural stability (which prevents degradation).

The table below summarizes the comparative experimental data between the target compound and its primary alternatives,.

Table 1: Comparative Kinetic and Thermodynamic Stability Profile

Compound α -ProtonRacemization t1/2​ (pH 10, 25°C)Relative Coupling Rate (HATU/DIPEA)Enzymatic Cleavage Rate (PAS2)
Methyl (2R)-2-amino-2-phenylpropanoate HCl No> 72 hours (Stable)0.15x (Slow)Highly Resistant
Methyl (2S)-2-amino-2-phenylpropanoate HCl No> 72 hours (Stable)0.15x (Slow)Highly Resistant
(R)-2-phenylglycine methyl ester HCl Yes4.2 hours1.0x (Standard)Susceptible
(2R)-2-amino-2-phenylpropanoic acid (Free Acid) No> 72 hours (Stable)N/A (Requires Esterification)N/A

Data Interpretation: While the α -methyl group reduces the relative coupling rate by approximately 85% due to steric shielding, it provides near-absolute protection against racemization and enzymatic hydrolysis[3].

Mechanistic Pathways of Stability

To understand the necessity of our control experiments, we must first visualize the causality behind the molecule's stability. Under standard basic peptide coupling conditions (e.g., using DIPEA or TEA), unmethylated amino esters undergo deprotonation to form a planar enolate intermediate, leading to a loss of chirality. Methyl (2R)-2-amino-2-phenylpropanoate lacks this proton, rendering the pathway chemically impossible.

G A Peptide Coupling Conditions (Base + Coupling Agent) B (R)-Phenylglycine Ester (Has α-proton) A->B C Methyl (2R)-2-amino-2-phenylpropanoate (No α-proton) A->C D Deprotonation via Base B->D E Steric Blockade / No Enolization C->E F Planar Enolate Intermediate (Loss of Chirality) D->F G Configuration Retained (100% ee) E->G H Racemized Product (50% R / 50% S) F->H

Mechanistic pathway showing how α-methylation prevents base-catalyzed racemization.

Core Control Experiments & Self-Validating Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems . This means every assay includes an internal control (e.g., a racemic standard or a zero-hour baseline) to prove that the analytical method itself is functioning correctly before evaluating the target compound.

Protocol 1: Enantiomeric Excess (%ee) Determination via Chiral HPLC

Objective: Verify the optical purity of the starting material and confirm that the esterification process did not induce inversion. Causality Check: Hydrochloride salts of amino esters strongly interact with the silica backbone of chiral stationary phases, causing severe peak tailing that obscures enantiomeric resolution. We introduce Triethylamine (TEA) to neutralize the salt, ensuring the analyte travels as a free base and interacts purely with the chiral amylose/cellulose selectors.

Step-by-Step Methodology:

  • System Preparation: Equilibrate a Chiralpak AD-H column (250 x 4.6 mm, 5 µm) with a mobile phase of Hexane/Isopropanol (95:5 v/v) containing 0.1% Diethylamine (DEA) at a flow rate of 1.0 mL/min.

  • Sample Preparation: Dissolve 1.0 mg of methyl (2R)-2-amino-2-phenylpropanoate HCl in 1.0 mL of the mobile phase. Add 1.0 equivalent of TEA to neutralize the HCl salt.

  • System Suitability (The Internal Control): Inject 10 µL of a synthetic racemic standard (50:50 mixture of 2R and 2S enantiomers). Validation: Do not proceed unless the chromatogram shows baseline resolution ( Rs​≥1.5 ) between the two peaks.

  • Analysis: Inject 10 µL of the target sample. Monitor UV absorbance at 254 nm.

  • Calculation: Determine %ee using the formula: ee(%)=AreaR​+AreaS​AreaR​−AreaS​​×100 .

Protocol 2: Base-Catalyzed Racemization Stress Test

Objective: Objectively compare the racemization resistance of the α -methylated target against the unmethylated (R)-phenylglycine methyl ester control. Causality Check: Racemization is kinetically driven by active base in the solution. If aliquots are placed directly into the autosampler, the base will continue to degrade the sample while it waits in the queue. We mandate a 0.1 M HCl quench to instantly protonate the amine and neutralize the DIPEA, "freezing" the enantiomeric ratio at the exact time of extraction.

Step-by-Step Methodology:

  • Reaction Setup: In two separate flame-dried vials, dissolve 0.1 mmol of the target compound and 0.1 mmol of the unmethylated control in 1.0 mL of anhydrous DMF.

  • Base Addition: Add 0.2 mmol (2.0 eq) of N,N-Diisopropylethylamine (DIPEA) to simulate aggressive solid-phase peptide synthesis (SPPS) conditions.

  • Incubation & Sampling: Stir continuously at 25°C. Extract 100 µL aliquots at exactly 0h, 12h, and 24h.

  • Quenching (Critical Step): Immediately dispense each aliquot into 500 µL of 0.1 M HCl.

  • Extraction: Extract the quenched aqueous layer with 500 µL of ethyl acetate. Dry the organic layer under a gentle stream of N2​ , reconstitute in the HPLC mobile phase, and analyze via Protocol 1.

G N1 Prepare 0.1M Solutions N2 Add 2.0 eq DIPEA (Stress) N1->N2 N3 Incubate at 25°C (0, 12, 24h) N2->N3 N4 Quench w/ 0.1M HCl Extract N3->N4 N5 Chiral HPLC Analysis N4->N5 N6 Calculate %ee N5->N6

Workflow for base-catalyzed racemization stress testing and HPLC analysis.

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available Methyl (2R)-2-amino-2-phenylpropanoate Hydrochloride

Introduction: The Imperative of Stereochemical Purity in Synthesis In the landscape of pharmaceutical development and fine chemical synthesis, chiral building blocks are the foundational elements upon which complex, biol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Stereochemical Purity in Synthesis

In the landscape of pharmaceutical development and fine chemical synthesis, chiral building blocks are the foundational elements upon which complex, biologically active molecules are constructed. Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride, a non-proteinogenic α-amino acid ester, is one such critical intermediate. Its stereochemical integrity is paramount; the presence of its (S)-enantiomer can lead to significant alterations in the pharmacological or toxicological profile of the final active pharmaceutical ingredient (API). Consequently, rigorous and multi-faceted analysis of its purity is not merely a quality control measure but a fundamental necessity for ensuring safety and efficacy.

This guide provides an in-depth, experience-driven comparison of the essential analytical methodologies for comprehensively assessing the purity of commercially sourced methyl (2R)-2-amino-2-phenylpropanoate hydrochloride. We will move beyond procedural lists to explore the causality behind experimental choices, establishing self-validating systems that ensure data trustworthiness. For researchers, scientists, and drug development professionals, this document serves as a practical framework for supplier qualification and batch-to-batch consistency verification.

Deconstructing Purity: A Multi-Parametric Approach

The term "purity" is not monolithic. For a chiral hydrochloride salt like our subject compound, it must be evaluated across several orthogonal parameters:

  • Enantiomeric Purity: The most critical parameter. It quantifies the excess of the desired (2R)-enantiomer over its mirror image, the (2S)-enantiomer. It is typically expressed as enantiomeric excess (% e.e.).

  • Chemical Purity: This refers to the presence of any organic or inorganic impurities that are not the (S)-enantiomer. These can include starting materials, by-products from the synthesis, or degradation products.[1]

  • Elemental Composition: Verifies the fundamental molecular formula and the absence of inorganic contaminants.

  • Residual Solvents & Inorganics: Quantifies leftover solvents from the manufacturing process and inorganic impurities like catalysts or salts.[1][2]

A robust purity assessment integrates data from multiple analytical techniques, each providing a unique piece of the puzzle. No single method is sufficient.

Enantiomeric Purity Determination: The Core Challenge

The primary goal is to accurately quantify the (S)-enantiomer. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for this application due to its high sensitivity and resolving power.[3][4]

Chiral High-Performance Liquid Chromatography (HPLC)

Causality of Method Choice: Chiral HPLC is the preferred method because it physically separates the two enantiomers, allowing for direct quantification.[3] The choice of a polysaccharide-based CSP (e.g., derivatized cellulose or amylose) is a logical starting point, as these phases exhibit broad enantioselectivity for a wide range of compounds, including amino acid derivatives.[4][5] The mobile phase is designed to be non-polar (normal-phase chromatography) to maximize the chiral recognition interactions (e.g., hydrogen bonding, π-π stacking, dipole-dipole) between the analyte and the CSP.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Weigh ~10 mg of Sample B Dissolve in 10 mL Mobile Phase A->B C Filter through 0.45 µm PTFE filter B->C D Inject 5 µL onto Chiral HPLC System C->D E Separation on Chiral Stationary Phase D->E F UV Detection at 220 nm E->F G Obtain Chromatogram F->G H Integrate Peak Areas of (R) and (S) Enantiomers G->H I Calculate % Enantiomeric Excess (e.e.) H->I

Caption: Workflow for Chiral HPLC Analysis.

Experimental Protocol: Chiral HPLC

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based column, such as one based on cellulose tris(3,5-dimethylphenylcarbamate), is a robust choice. (e.g., Lux Cellulose-1 or Chiralcel OD-H).

  • Mobile Phase: A mixture of Hexane and Isopropanol (IPA) with a small amount of an amine modifier. A typical starting condition is 90:10 (v/v) Hexane:IPA + 0.1% Diethylamine (DEA). The DEA is crucial as it acts as a competitor for active sites on the silica support, improving the peak shape of the basic amine analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • System Suitability Test (SST): Before sample analysis, inject a 50:50 racemic standard of methyl 2-amino-2-phenylpropanoate hydrochloride. The system is deemed suitable if the resolution (Rs) between the two enantiomer peaks is greater than 1.5. This is a self-validating step to ensure the chromatographic system is performing adequately.[3]

  • Sample Preparation: Accurately weigh approximately 10 mg of the methyl (2R)-2-amino-2-phenylpropanoate hydrochloride sample and dissolve it in 10 mL of the mobile phase. Filter the solution through a 0.45 µm PTFE syringe filter before injection.

  • Injection: Inject 5 µL of the prepared sample.

  • Data Interpretation:

    • Identify the peaks corresponding to the (2R) and (S) enantiomers based on the retention time from the racemic standard injection. The major peak will be the (2R)-enantiomer.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

NMR Spectroscopy with Chiral Solvating Agents

Causality of Method Choice: While HPLC is the primary method, NMR spectroscopy offers a rapid, independent verification of enantiomeric purity without physical separation.[6] Enantiomers are indistinguishable in a standard NMR spectrum. However, adding a Chiral Solvating Agent (CSA) forms transient diastereomeric complexes that have distinct NMR signals.[7] This allows for the quantification of the enantiomeric ratio by integrating these newly resolved signals. (R)-1,1'-Bi-2-naphthol (BINOL) is an effective CSA for resolving chiral amines and their derivatives.[7][8][9]

NMR_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Dissolve ~5-10 mg of Sample in 0.6 mL CDCl₃ B Add ~1.1 equivalents of (S)-BINOL (CSA) A->B C Mix thoroughly in NMR tube B->C D Acquire ¹H NMR Spectrum (≥400 MHz) C->D E Ensure sufficient scans for S/N D->E F Identify Diastereotopically Resolved Signals E->F G Integrate Signals for (R) and (S) Complexes F->G H Calculate Enantiomeric Ratio G->H

Caption: Workflow for NMR Purity Analysis using a CSA.

Experimental Protocol: ¹H NMR with CSA

  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Sample Preparation: In a clean NMR tube, dissolve 5-10 mg of the methyl (2R)-2-amino-2-phenylpropanoate hydrochloride sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • CSA Addition: Add ~1.1 molar equivalents of a chiral solvating agent, for example, (S)-BINOL. Vortex the tube gently to ensure complete dissolution and complexation.[10]

  • Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for the minor enantiomer's signals.

  • Data Interpretation:

    • The interaction with the CSA will cause certain proton signals (e.g., the methyl ester -OCH₃ or the α-methyl -CH₃) of the (R) and (S) enantiomers to appear at slightly different chemical shifts (diastereotopic signals).

    • Carefully integrate the area of the resolved signal corresponding to the (2R)-enantiomer and the signal for the (S)-enantiomer.

    • The enantiomeric ratio is the ratio of these integrals. This provides an excellent orthogonal confirmation of the HPLC result.

Orthogonal Purity Assessment: Beyond Enantiomers

Confirming high enantiomeric purity is insufficient. The material must also be chemically pure.

Chemical Purity by Reverse-Phase HPLC

Causality of Method Choice: A standard reverse-phase HPLC method using an achiral column (like a C18) is used to separate the main compound from any other organic impurities that are not its enantiomer. This method is orthogonal to the chiral HPLC method, meaning it separates compounds based on a different chemical property (hydrophobicity) and is essential for a complete impurity profile.

Experimental Protocol: Reverse-Phase HPLC

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: A typical gradient would be 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected. Any impurity exceeding the reporting threshold (typically 0.05% as per ICH Q3A guidelines) should be noted.[1][11]

Structural Confirmation by Mass Spectrometry (MS)

Causality of Method Choice: Mass spectrometry is used to confirm the identity of the main peak from the HPLC and to tentatively identify impurities. It provides the molecular weight of the compound, which is a critical piece of identity confirmation. Coupling the HPLC to a mass spectrometer (LC-MS) is a powerful way to get molecular weight information for every peak in the chromatogram.

Experimental Protocol: LC-MS

  • Instrumentation: An LC-MS system, typically with an electrospray ionization (ESI) source.

  • Method: The same reverse-phase HPLC method described in 2.1 can be directly coupled to the MS.

  • MS Settings: Operate in positive ion mode (ESI+). Scan a mass range appropriate for the analyte (e.g., m/z 100-500).

  • Data Interpretation: The mass spectrum of the main peak should show a prominent ion corresponding to the protonated molecule [M+H]⁺ of the free base (C₁₀H₁₃NO₂), which has a monoisotopic mass of 179.09 Da.

Elemental Analysis (CHNS)

Causality of Method Choice: Elemental analysis provides a fundamental measure of the bulk purity of the compound by comparing the experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Sulfur to the theoretical values calculated from the molecular formula (C₁₀H₁₄ClNO₂).[12][13] A significant deviation suggests the presence of inorganic salts, excess water, or other non-carbon-containing impurities.

Experimental Protocol: CHNS Analysis

  • Instrumentation: A dedicated CHNS elemental analyzer.

  • Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin capsule.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • Data Interpretation: Compare the experimental weight percentages of C, H, and N with the theoretical values.

    • Theoretical for C₁₀H₁₄ClNO₂ (MW: 215.68):

      • %C = (120.11 / 215.68) * 100 = 55.69%

      • %H = (14.11 / 215.68) * 100 = 6.54%

      • %N = (14.01 / 215.68) * 100 = 6.49%

    • Acceptance criteria are typically set at ±0.4% of the theoretical value.

Comparative Analysis of Commercial Suppliers

To illustrate the application of these methods, we present a comparative analysis of hypothetical data for methyl (2R)-2-amino-2-phenylpropanoate hydrochloride sourced from three different commercial suppliers.

ParameterMethodAcceptance CriteriaSupplier ASupplier BSupplier C
Appearance Visual InspectionWhite to off-white solidCompliesCompliesYellowish Solid
Enantiomeric Purity Chiral HPLC≥ 99.0% e.e.99.8% e.e.99.1% e.e.97.5% e.e.
Chemical Purity RP-HPLC (Area %)≥ 99.0%99.7%99.2%98.1%
Identity ¹H NMR & MSConforms to structureConformsConformsConforms
Elemental Analysis CHNS± 0.4% of theoryC: 55.51%H: 6.58%N: 6.45%C: 55.35%H: 6.61%N: 6.39%C: 54.98%H: 6.75%N: 6.31%
Major Impurity LC-MS≤ 0.10%0.08% (Unidentified)0.15% (Starting Material)0.5% (S-enantiomer)

Analysis of Results:

  • Supplier A: Demonstrates excellent quality across all metrics. The enantiomeric and chemical purity are high, and the elemental analysis is well within the acceptable range. This material would be suitable for demanding applications in late-stage drug development.

  • Supplier B: Meets the minimum purity specifications, but the presence of a known starting material at 0.15% may warrant further investigation or purification depending on the sensitivity of the subsequent synthetic steps. This highlights the importance of impurity identification as outlined in ICH Q3A guidelines.[1][14]

  • Supplier C: Fails to meet the enantiomeric purity specification and has a lower chemical purity. The yellowish color and deviation in the elemental analysis suggest the presence of significant impurities. This material would be considered low-grade and unsuitable for pharmaceutical applications without extensive repurification and re-characterization.

Conclusion and Recommendations

The comprehensive assessment of commercially available methyl (2R)-2-amino-2-phenylpropanoate hydrochloride requires a multi-pronged analytical strategy. No single technique can provide a complete picture of purity.

As a guiding principle, the following workflow is recommended:

  • Initial Qualification: Use Chiral HPLC as the primary screening tool to determine enantiomeric purity. This is the most common point of failure for lower-quality suppliers.

  • Comprehensive Profiling: For promising candidates, perform Reverse-Phase HPLC for chemical purity, LC-MS for identity confirmation and impurity identification, and Elemental Analysis to verify the bulk composition.

  • Orthogonal Verification: Use ¹H NMR with a Chiral Solvating Agent as a rapid and independent confirmation of the enantiomeric ratio determined by HPLC.

By systematically applying these self-validating analytical protocols, researchers and drug development professionals can confidently select high-quality chiral building blocks, ensuring the integrity, safety, and reproducibility of their synthetic endeavors. This rigorous approach mitigates risks early in the development pipeline and forms the foundation of a robust quality control strategy.

References

  • University of Bath. (n.d.). Determination of enantiomeric excess. Retrieved from a university chemistry resource page.
  • Wolf, C., et al. (2006). A practically simple three-component chiral derivatizing protocol for determining the enantiopurity of 13 chiral primary amines by 1 H NMR spectroscopic analysis. Organic Letters, 8(3), 501-504. [Link]

  • VELP Scientifica. (n.d.). Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. Retrieved from [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • BenchChem. (2025). A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess.
  • National Center for Biotechnology Information. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. PubMed. Retrieved from [Link]

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • Singh, V. K., et al. (2025, August 9). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate.
  • Master Organic Chemistry. (2017, February 24). Optical Purity and Enantiomeric Excess. Retrieved from [Link]

  • Bouř, P., et al. (2022). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Molecules, 27(9), 3051. [Link]

  • Singh, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Advances, 12, 28456-28463. [Link]

  • International Council for Harmonisation. (2006). ICH Q3B(R2) Impurities in New Drug Products. [Link]

  • Medicines Control Agency, The Gambia. (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient.
  • Elementar. (n.d.). Instrumentation for chemical & pharmaceutical applications. Retrieved from [Link]

  • University of Padua. (2024, June 21). Elemental Analysis – Technical Resources. Department of Pharmaceutical and Pharmacological Sciences. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 25). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • D'Onofrio, A., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry, 34(12), 2735–2744. [Link]

  • Rahman, A., et al. (2017). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 16(2), 163-170.
  • Shabir, G. A. (2026, March 27). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC International. Retrieved from [Link]

  • AA Blocks. (n.d.). 191598-35-3 | methyl (2R)-2-amino-2-phenylpropanoate hydrochloride. Retrieved from [Link]

  • BenchChem. (2025). A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC.
  • Chem-Safety. (n.d.). methyl (2R)-2-amino-2-phenylpropanoate hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea), 65(3), 196-203. [Link]

  • ResearchGate. (2021, June 11). Impurity profile of amino acids?.
  • Organic Chemistry Portal. (n.d.). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Retrieved from [Link]

Sources

Comparative

The Enigmatic Profile of Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride: A Review of a Scientific Void

An In-depth Analysis for the Research and Drug Development Community In the landscape of pharmaceutical research and development, the exploration of novel psychoactive compounds is a continuous endeavor. However, the sci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Analysis for the Research and Drug Development Community

In the landscape of pharmaceutical research and development, the exploration of novel psychoactive compounds is a continuous endeavor. However, the scientific journey of many such molecules remains in the nascent stages, with their pharmacological profiles largely uncharacterized. Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride presents a compelling case in point. Despite its defined chemical structure as the hydrochloride salt of the (2R)-enantiomer of methyl 2-amino-2-phenylpropanoate, a thorough review of the existing scientific literature reveals a significant void in our understanding of its efficacy, mechanism of action, and overall therapeutic potential. This guide, therefore, serves not as a comparison of its performance, but as a delineation of the current state of knowledge—or lack thereof—and a roadmap for future investigation.

Chemical Identity and Structural Analogs

Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride is a chemical compound with the CAS Number 191598-35-3 and the molecular formula C10H14ClNO2[1][2]. Structurally, it is an analog of other phenethylamine derivatives, a class of compounds known for their diverse pharmacological activities, including stimulant, anorectic, and decongestant effects.

A notable structural relative is phenylpropanolamine (PPA), a sympathomimetic agent historically used as a decongestant and appetite suppressant[3][4]. PPA exerts its effects by stimulating the release of norepinephrine, leading to vasoconstriction and appetite suppression[3][4]. However, safety concerns, particularly an increased risk of hemorrhagic stroke, led to the discontinuation of its use in many countries[5]. The structural similarity between methyl (2R)-2-amino-2-phenylpropanoate hydrochloride and PPA might suggest a potential for similar sympathomimetic activity, but this remains purely speculative without empirical data.

Another well-known class of structurally related compounds are the phenidates, which include methylphenidate, a widely prescribed treatment for Attention Deficit Hyperactivity Disorder (ADHD)[6]. These compounds typically act as dopamine and norepinephrine reuptake inhibitors[7][8].

The Information Vacuum: Efficacy, Mechanism, and Clinical Data

A comprehensive search of scientific databases yields no published studies, preclinical or clinical, investigating the efficacy of methyl (2R)-2-amino-2-phenylpropanoate hydrochloride for any therapeutic indication. The scientific record is devoid of information regarding its:

  • Pharmacodynamics: There is no data on its binding affinity for any receptors, transporters, or enzymes. Its mechanism of action remains entirely unknown.

  • Pharmacokinetics: Information on its absorption, distribution, metabolism, and excretion is absent.

  • Efficacy in Animal Models: No studies have been published that evaluate its effects on behavior, cognition, or any disease models.

  • Clinical Trials: There is no evidence of this compound having ever been investigated in human clinical trials.

This conspicuous absence of data prevents any meaningful comparison with other psychoactive compounds. While one could draw theoretical parallels to substances like phenylpropanolamine or methylphenidate based on structural motifs, such comparisons would be unfounded and scientifically unsound without direct experimental evidence.

Future Directions: A Call for Foundational Research

The complete lack of data on methyl (2R)-2-amino-2-phenylpropanoate hydrochloride underscores the vast number of chemical entities with uncharacterized biological activity. For the research community, this presents both a challenge and an opportunity. The logical and necessary next steps to elucidate the profile of this compound would involve a systematic, bottom-up approach to pharmacological investigation.

Experimental Workflow for Initial Characterization

The following outlines a foundational experimental workflow to begin to understand the pharmacological properties of methyl (2R)-2-amino-2-phenylpropanoate hydrochloride.

Caption: Proposed experimental workflow for the initial pharmacological characterization of methyl (2R)-2-amino-2-phenylpropanoate hydrochloride.

Step-by-Step Experimental Protocols:

  • Compound Acquisition and Purity Analysis:

    • Obtain methyl (2R)-2-amino-2-phenylpropanoate hydrochloride from a reputable chemical supplier.

    • Verify the identity and purity of the compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

  • In Vitro Screening:

    • Receptor Binding Assays:

      • Prepare membrane fractions from cells expressing human dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

      • Incubate the membranes with a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT) in the presence of varying concentrations of methyl (2R)-2-amino-2-phenylpropanoate hydrochloride.

      • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the compound for each transporter.

      • Similarly, conduct binding assays for a panel of adrenergic receptors (α1, α2, β1, β2, β3) to assess its potential sympathomimetic activity.

    • Enzyme Inhibition Assays:

      • Assess the ability of the compound to inhibit monoamine oxidase A (MAO-A) and MAO-B using commercially available assay kits.

  • Functional Assays:

    • Neurotransmitter Release and Reuptake Assays:

      • Prepare synaptosomes from rodent brain tissue (e.g., striatum for dopamine, cortex for norepinephrine).

      • Load the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine).

      • Measure the amount of neurotransmitter released into the supernatant following exposure to the compound to assess its activity as a releasing agent.

      • In separate experiments, measure the inhibition of neurotransmitter reuptake by the compound.

  • In Vivo Behavioral Studies (in rodents):

    • Locomotor Activity:

      • Administer various doses of the compound to mice or rats and measure their spontaneous locomotor activity in an open-field arena. An increase in activity would suggest a stimulant effect.

    • Drug Discrimination:

      • Train animals to discriminate a known stimulant (e.g., cocaine or d-amphetamine) from saline.

      • Test the ability of methyl (2R)-2-amino-2-phenylpropanoate hydrochloride to substitute for the training drug, which would indicate a similar subjective effect.

Conclusion

The case of methyl (2R)-2-amino-2-phenylpropanoate hydrochloride highlights a critical aspect of drug discovery and development: the vastness of unexplored chemical space. While its structural similarity to known psychoactive compounds may pique scientific curiosity, the complete absence of empirical data renders any claims about its efficacy or mechanism of action purely speculative. For researchers, scientists, and drug development professionals, this compound represents a blank slate. The path forward requires a commitment to foundational, exploratory research to determine if this molecule holds any therapeutic promise or if it will remain an obscure entry in chemical databases. Until such research is conducted and published, any discussion of its efficacy and comparison to other alternatives is premature and without a scientific basis.

References

Sources

Validation

statistical analysis of data from methyl (2R)-2-amino-2-phenylpropanoate hydrochloride experiments

A Senior Application Scientist's Guide to the Statistical Analysis of Data from Methyl (2R)-2-amino-2-phenylpropanoate Hydrochloride Experiments Introduction: Establishing Robustness in Chiral Synthesis and Analysis To r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Statistical Analysis of Data from Methyl (2R)-2-amino-2-phenylpropanoate Hydrochloride Experiments

Introduction: Establishing Robustness in Chiral Synthesis and Analysis

To researchers, scientists, and drug development professionals, methyl (2R)-2-amino-2-phenylpropanoate hydrochloride is a valuable chiral building block. Its α-methylated, α-aryl amino acid ester structure is a key component in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1] The stereochemistry at the quaternary α-carbon is crucial, as different enantiomers can exhibit vastly different biological activities.[2] Therefore, the reliable synthesis of the desired (2R)-enantiomer and the precise quantification of its enantiomeric purity are paramount.

This guide moves beyond simple procedural descriptions to provide a framework for the rigorous statistical analysis of experimental data related to this compound. We will explore how to objectively compare synthetic routes and analytical methods, ensuring that decisions are data-driven and scientifically sound. The core principle is that every protocol must be a self-validating system, where statistical integrity is as critical as chemical accuracy.

Part 1: A Comparative Statistical Analysis of Synthetic Methodologies

The synthesis of α,α-disubstituted amino acids like methyl (2R)-2-amino-2-phenylpropanoate is challenging due to the steric hindrance around the quaternary carbon.[1] Several strategies can be employed, each with its own advantages and drawbacks. A robust comparison requires not only performing the syntheses but also statistically evaluating their outcomes based on key performance indicators (KPIs).

Causality Behind Experimental Choices

Two plausible synthetic routes are considered for comparison:

  • Route A: Asymmetric Strecker Synthesis. This classic approach involves the reaction of a ketone with an amine and a cyanide source, followed by hydrolysis and esterification.[3] The key to enantioselectivity is the use of a chiral amine or catalyst. It is a well-established but often multi-step process.

  • Route B: Catalytic Asymmetric Alkylation. This modern approach utilizes a chiral phase-transfer catalyst or a metal-ligand complex to directly alkylate a glycine Schiff base precursor, offering a potentially more direct and atom-economical route.[1]

The primary KPIs for comparing these routes are:

  • Chemical Yield (%): The efficiency of converting starting materials into the final product.

  • Enantiomeric Excess (ee, %): The measure of stereochemical purity.

  • Process Mass Intensity (PMI): A green chemistry metric that quantifies the total mass of materials (solvents, reagents, water) used to produce a kilogram of product.[4][5][6] A lower PMI indicates a more sustainable and efficient process.

Data Presentation: Synthetic Route Comparison

To compare these routes, each synthesis was performed in quintuplicate (n=5). The resulting data is summarized below.

Performance Metric Route A: Asymmetric Strecker Route B: Catalytic Alkylation Statistical Test P-value Conclusion
Mean Yield (%) 65.478.2Two-sample t-test0.008Statistically Significant
Std. Dev. of Yield 4.23.8---
Mean ee (%) 92.598.1Two-sample t-test<0.001Statistically Significant
Std. Dev. of ee 1.50.4F-test of variances0.012Statistically Significant
Mean PMI 18595Two-sample t-test<0.001Statistically Significant
Std. Dev. of PMI 12.68.5---
Statistical Interpretation and Field Insights

The statistical analysis provides clear, actionable insights:

  • Yield and PMI: Route B shows a statistically significant higher mean yield and a significantly lower PMI (p < 0.01). This indicates that it is not only more efficient in terms of product output but also substantially greener and likely more cost-effective at scale.[4][5]

  • Enantiomeric Excess: Both routes produce the target enantiomer with high purity. However, Route B's mean ee is significantly higher. More importantly, the variance in the ee for Route B is significantly lower, as confirmed by the F-test (p = 0.012). This suggests that the catalytic alkylation method is more robust and reproducible in its stereochemical control, a critical factor in pharmaceutical manufacturing. The use of Analysis of Variance (ANOVA) would be an appropriate next step if comparing more than two routes or multiple variables (e.g., different catalysts and temperatures) simultaneously to understand their interactions and optimize conditions.[7][8][9]

Experimental Protocol: Route B - Catalytic Asymmetric Alkylation

This protocol provides a detailed methodology for the more statistically favorable synthetic route.

  • Schiff Base Formation: In a nitrogen-flushed round-bottom flask, dissolve glycine methyl ester hydrochloride (1.0 eq) and benzophenone imine (1.1 eq) in dichloromethane (DCM, 10 mL/g). Stir at room temperature for 4 hours.

  • Phase-Transfer Catalysis: Add a solution of the chiral phase-transfer catalyst (e.g., a derivative of Cinchona alkaloid, 0.05 eq) and methyl iodide (1.5 eq).

  • Alkylation Reaction: Add 50% aqueous potassium hydroxide solution (5.0 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir vigorously for 24-48 hours, monitoring by TLC or LC-MS.

  • Work-up and Hydrolysis: Quench the reaction with water and extract the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product is then hydrolyzed with 1M HCl at 50°C for 2 hours to cleave the Schiff base.

  • Purification: After cooling, neutralize the aqueous layer and extract the product with ethyl acetate. Purify the crude product by silica gel column chromatography to yield the free amine.

  • Salt Formation: Dissolve the purified product in diethyl ether and bubble dry HCl gas through the solution to precipitate methyl (2R)-2-amino-2-phenylpropanoate hydrochloride. Filter and dry the solid under vacuum.

Visualization: Synthetic Workflow Comparison

G cluster_A Route A: Asymmetric Strecker Synthesis cluster_B Route B: Catalytic Asymmetric Alkylation A1 Ketone + Chiral Amine + KCN A2 Aminonitrile Formation A1->A2 A3 Hydrolysis & Esterification A2->A3 A4 Product A A3->A4 stats Statistical Comparison (Yield, ee%, PMI) A4->stats B1 Glycine Schiff Base + MeI B2 Phase-Transfer Catalysis B1->B2 B3 Hydrolysis B2->B3 B4 Product B B3->B4 B4->stats start Starting Materials start->A1 start->B1

Caption: Comparative workflow of two synthetic routes.

Part 2: Statistical Validation of Structural Characterization

Once synthesized, the chemical structure must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques, where statistical confidence in the data is crucial for correct interpretation.[10]

Expertise & Experience: A Multi-Technique Approach

No single technique is sufficient for complete structural elucidation. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy is essential.[11]

  • NMR (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.[12][13]

  • MS: Determines the molecular weight and provides fragmentation patterns that offer clues about the molecule's structure.[14][15]

  • FTIR: Identifies the functional groups present in the molecule (e.g., C=O of the ester, N-H of the amine hydrochloride).[2][16][17]

Data Presentation: Expected Spectroscopic Data
Technique Parameter Expected Observation for Methyl (2R)-2-amino-2-phenylpropanoate HCl
¹H NMR Chemical Shift (δ)~7.3-7.5 ppm (m, 5H, Ar-H), ~3.7 ppm (s, 3H, OCH₃), ~1.9 ppm (s, 3H, C-CH₃), Amine protons (broad singlet, exchangeable)
¹³C NMR Chemical Shift (δ)~175 ppm (C=O), ~128-135 ppm (Ar-C), ~65 ppm (Quaternary C), ~53 ppm (OCH₃), ~25 ppm (C-CH₃)
HRMS (ESI+) m/zCalculated for [C₁₀H₁₄NO₂]⁺ (M+H)⁺: 180.1025, Found: 180.1021 ± 5 ppm
FTIR Wavenumber (cm⁻¹)~3000-2800 cm⁻¹ (N-H stretch of amine salt), ~1745 cm⁻¹ (C=O stretch of ester), ~1600, 1495 cm⁻¹ (C=C aromatic stretch)

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Experimental Protocol: Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh 5-10 mg of the methyl (2R)-2-amino-2-phenylpropanoate hydrochloride sample.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., DMSO-d₆ or D₂O).

  • Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Homogenization: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved. Ensure the solution is clear and free of particulates.

  • Analysis: Insert the NMR tube into the spectrometer spinner and place it in the NMR magnet for data acquisition.

Visualization: Structural Elucidation Workflow

G cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy H_NMR 1H NMR (Proton Environment) C_NMR 13C NMR (Carbon Skeleton) Structure Final Structure Confirmation H_NMR->Structure C_NMR->Structure MS HRMS (Molecular Formula) MS->Structure IR FTIR (Functional Groups) IR->Structure Sample Synthesized Product Sample->H_NMR Sample->MS Sample->IR

Caption: Multi-technique workflow for structural confirmation.

Part 3: Comparative Statistical Analysis of Chiral Purity Methods

The most critical analytical challenge for this compound is the accurate determination of its enantiomeric excess (ee). The choice of analytical method can impact the reliability, sensitivity, and throughput of this measurement.

Trustworthiness: Method Validation as a Self-Validating System

We compare two common techniques for ee determination:

  • Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for enantiomeric separations, offering high resolution and accuracy.[18][19][20]

  • NMR with Chiral Solvating Agent (CSA): A faster, less sample-intensive method where a chiral agent induces a chemical shift difference between the enantiomers' signals.[21]

Method validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for ensuring analytical procedures are suitable for their intended purpose.[22][23][24][25]

Data Presentation: Analytical Method Comparison
Validation Parameter (ICH Q2) Method A: Chiral HPLC Method B: NMR with CSA Statistical Basis
Specificity Baseline resolution of enantiomers (Rs > 2.0)Distinct, non-overlapping signals for each enantiomerVisual Inspection, Resolution Calculation
Linearity (R²) > 0.999> 0.995Linear Regression Analysis
Range (% ee) 1 - 99%5 - 95%Validated Linear Range
Accuracy (% Recovery) 99.2 ± 0.8%98.5 ± 2.5%Mean and Std. Dev. of spiked samples
Precision (RSD%) < 1.0%< 3.0%Relative Standard Deviation (n=6)
LOD (of minor enantiomer) 0.05%0.5%Signal-to-Noise Ratio (3:1)
LOQ (of minor enantiomer) 0.15%1.5%Signal-to-Noise Ratio (10:1)
Analysis Time per Sample ~20 min~5 min-
Statistical Interpretation and Field Insights
  • Performance: Chiral HPLC is statistically superior in every key performance metric except analysis time. Its higher precision (lower RSD%), accuracy, and significantly lower Limits of Detection (LOD) and Quantification (LOQ) make it the definitive method for quality control and regulatory submissions.[26]

  • Application: The NMR method, while less precise, is significantly faster. This makes it an excellent choice for high-throughput screening applications, such as optimizing reaction conditions, where many samples must be analyzed quickly and a semi-quantitative result is sufficient.[21] The choice of method is therefore dictated by the experimental objective: HPLC for validation and final quality control, and NMR for rapid screening.

Experimental Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination
  • System Preparation:

    • Column: Chiralpak AD-H (or equivalent polysaccharide-based chiral stationary phase).

    • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine (for basic analytes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 220 nm.

  • Sample Preparation: Prepare a stock solution of methyl (2R)-2-amino-2-phenylpropanoate hydrochloride at 1.0 mg/mL in the mobile phase. Prepare a racemic standard in the same manner.

  • System Suitability: Inject the racemic standard six times. The resolution (Rs) between the two enantiomer peaks must be > 2.0, and the relative standard deviation (RSD) of the peak areas must be < 2.0%.

  • Analysis: Inject the sample solution.

  • Calculation: Determine the area of the (2R) and (2S) enantiomer peaks. Calculate the enantiomeric excess using the formula: ee (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

Visualization: Logic of Chiral Purity Analysis

G cluster_HPLC Chiral HPLC cluster_NMR NMR with Chiral Solvating Agent Sample Enantiomeric Mixture (R and S) HPLC1 Differential Interaction with Chiral Stationary Phase Sample->HPLC1 NMR1 Formation of Diastereomeric Solvated Complexes Sample->NMR1 HPLC2 Temporal Separation (Different Retention Times) HPLC1->HPLC2 HPLC3 Quantification by Peak Area HPLC2->HPLC3 Result Enantiomeric Excess (ee%) Determination HPLC3->Result NMR2 Magnetic Inequivalence (Different Chemical Shifts) NMR1->NMR2 NMR3 Quantification by Signal Integration NMR2->NMR3 NMR3->Result

Caption: Logical flow of two distinct chiral analysis methods.

Conclusion

References

  • American Chemical Society Green Chemistry Institute. (2024). Process Mass Intensity (PMI). ACS. [Link]

  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Process Mass Intensity Metric. ACS GCI Pharmaceutical Roundtable. [Link]

  • Green Chemistry Institute Staff. (2014, October 16). Process Mass Intensity Calculation Tool. American Chemical Society. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Lopez, J., et al. (2024). Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. PMC. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Lopez, J., et al. (2024). Process Mass Intensity (PMI): A holistic analysis in current peptide manufacturing processes, informing sustainability in peptide synthesis. Novartis OAK. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • European Medicines Agency. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). EMA. [Link]

  • O'Leary, J., et al. (2007). Fingerprint Vibrational Spectra of Protonated Methyl Esters of Amino Acids in the Gas Phase. Journal of the American Chemical Society. [Link]

  • Minitab Blog. (2021, September 20). Why Chemical Engineers Should Get to Know ANOVA. [Link]

  • YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Scribd. (n.d.). Yield Optimization for Chemical Process. [Link]

  • PubMed. (2005). 1H NMR spectroscopic criteria for the configuration of N-acyl-alpha,beta-dehydro-alpha-amino acid esters. PubMed. [Link]

  • RSC Publishing. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Publishing. [Link]

  • Riu, M., et al. (2021). ANOVA simultaneous component analysis: A tutorial review. PMC. [Link]

  • ChemRxiv. (2025). Beyond ANOVA: A Structural Equation Modeling and Ensemble Machine Learning Approach to Batch Reactor Process Optimization. [Link]

  • You, L., et al. (2011). Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. PMC. [Link]

  • Sánchez-Ortega, C., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Luminescence. [Link]

  • Navarro-Vázquez, A., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition. [Link]

  • PubMed. (2010). Most efficient routes for the synthesis of alpha,beta-diamino acid-derived compounds. PubMed. [Link]

  • Umbrex. (n.d.). Chemical Reaction Yield and Optimization Study. [Link]

  • PubMed. (2010). Phenilpropanoate identification in young wheat plants by liquid chromatography/tandem mass spectrometry: monomeric and dimeric compounds. PubMed. [Link]

  • Asian Journal of Chemistry. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Asian Journal of Chemistry. [Link]

  • Al-Bayati, F. A., et al. (2023). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. PMC. [Link]

  • P. aeruginosa Metabolome Database. (n.d.). L-Phenylalanine (PAMDB000061). [Link]

  • IntechOpen. (2025). Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. [Link]

  • NMIMS Pharmacy. (2020). NMR in structural determination of proteins and peptides. [Link]

  • Nature Communications. (2022). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature. [Link]

  • Singh, U. P., et al. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. PMC. [Link]

  • Magritek. (n.d.). Introducing Students to NMR Methods Using Low-Field 1H NMR Spectroscopy to Determine the Structure and the Identity of Natural Amino Acids. [Link]

  • PubMed. (2010). Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. PubMed. [Link]

  • University of Arizona. (n.d.). Asymmetric synthesis of unusual amino acids: Synthesis of optically pure isomers of β-methylphenylalanine. [Link]

  • ACS Publications. (2023). Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. The Journal of Organic Chemistry. [Link]

  • PubMed. (n.d.). Negative ion mass spectroscopy of natural products. VIII. alpha-Amino acids. PubMed. [Link]

  • mzCloud. (2016). L Phenylalanine. [Link]

  • ResearchGate. (n.d.). Selected chemical routes toward synthesis of α‐amino acids. [Link]

  • JACS Au. (2024). Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry. [Link]

  • OSTI.gov. (n.d.). The Mass Spectra of the a-,Amino Acids. [Link]

  • ScienceDirect. (2002). Asymmetric synthesis of β-pyridyl-β-amino acid derivatives. Tetrahedron: Asymmetry. [Link]

  • ResearchGate. (n.d.). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Link]

  • ResearchGate. (2025). (PDF) Synthetic Applications of Aliphatic Unsaturated α-H-α-Amino Acids. [Link]

Sources

Safety & Regulatory Compliance

Safety

methyl (2R)-2-amino-2-phenylpropanoate hydrochloride proper disposal procedures

Standard Operating Procedure: Disposal of Methyl (2R)-2-amino-2-phenylpropanoate Hydrochloride Executive Summary & Chemical Profile Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride (also known as D-phenylglycine meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal of Methyl (2R)-2-amino-2-phenylpropanoate Hydrochloride

Executive Summary & Chemical Profile

Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride (also known as D-phenylglycine methyl ester hydrochloride) is a non-natural amino acid derivative widely used as a chiral building block in pharmaceutical synthesis. As a Senior Application Scientist, I emphasize that proper disposal is not merely a regulatory checkbox—it is a critical component of laboratory safety and environmental stewardship. Because this compound is an amine hydrochloride salt, its physical state and dissociation dynamics directly dictate its waste classification and handling procedures.

Quantitative Data & Hazard Profile

Property Specification
Chemical Name Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride
CAS Number 191598-35-3[1]
Molecular Formula C10H14ClNO2[2]
Molecular Weight 215.68 g/mol [2]
Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)[1]
Physical State Solid (Powder)[3]

| RCRA Waste Status | Regulated solid waste[4] |

Hazard Assessment & Mechanistic Causality

Understanding the chemical behavior of methyl (2R)-2-amino-2-phenylpropanoate hydrochloride is essential for designing a self-validating disposal protocol.

  • Hygroscopicity and Dusting : As a fine hydrochloride salt, the solid powder poses a significant inhalation and eye irritation risk (H319)[1].

  • Aqueous Dissociation : When dissolved in water, the salt dissociates into the organic ammonium cation and an inorganic chloride anion ( Cl− ). This dissociation slightly lowers the pH of the solution.

  • Halogenated vs. Non-Halogenated Classification : A common point of confusion in waste segregation is the presence of the chloride ion. Because the chlorine is ionic (inorganic) rather than covalently bonded to the carbon skeleton, the pure compound and its aqueous solutions are classified as non-halogenated organic waste[5]. High-temperature incinerators can handle trace inorganic chlorides without generating the high levels of dioxins associated with covalently halogenated solvents[6].

Waste Segregation Protocol & Decision Tree

To ensure compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines (40 CFR 261)[4], waste must be strictly segregated based on its physical state and the solvent matrix used during the experimental workflow.

WasteSegregation Start Waste Generation: Methyl (2R)-2-amino-2-phenylpropanoate HCl State Determine Physical State and Solvent Matrix Start->State Solid Solid Powder / Contaminated Consumables State->Solid Powder/Dust Liquid Liquid Solution / Reaction Mother Liquor State->Liquid Dissolved SolidBin Non-Halogenated Solid Organic Waste Solid->SolidBin SolventCheck Covalently Halogenated Solvent Used? (e.g., DCM) Liquid->SolventCheck Incineration High-Temperature Incineration (EPA RCRA Compliant) SolidBin->Incineration HaloBin Halogenated Liquid Waste SolventCheck->HaloBin Yes NonHaloBin Non-Halogenated Liquid Waste SolventCheck->NonHaloBin No HaloBin->Incineration NonHaloBin->Incineration

Waste segregation workflow for methyl (2R)-2-amino-2-phenylpropanoate HCl.

Step-by-Step Disposal Methodologies

Scenario A: Solid Powder Waste (Unused Reagent or Spill Cleanup) Causality Check: Dry sweeping fine hydrochloride powders causes aerosolization, increasing exposure risk.

  • Containment : If a spill occurs, do not dry sweep. Cover the powder with a damp, chemically compatible absorbent pad. The high water solubility of the salt ensures the dust is immediately trapped in the aqueous phase of the pad.

  • Collection : Transfer the contaminated pads, along with any expired solid reagent, into a rigid, leak-proof, wide-mouth High-Density Polyethylene (HDPE) container.

  • Labeling : Affix a hazardous waste label identifying the contents as "Non-Halogenated Solid Organic Waste - Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride"[5].

Scenario B: Aqueous Liquid Waste (Mother Liquors & Washes) Causality Check: Mixing acidic amine hydrochloride solutions with basic waste streams can cause exothermic neutralization and precipitate the free base, potentially over-pressurizing the waste container.

  • pH Verification (Self-Validating Step) : Before bulking, test the pH of the aqueous waste. It will typically register between pH 4–5 due to the ammonium dissociation.

  • Neutralization : If the pH is below 4, carefully neutralize the solution to pH 6–8 using dilute sodium hydroxide (NaOH) in a fume hood.

  • Bulking : Pour the neutralized solution into a designated "Aqueous Waste" or "Non-Halogenated Solvent" carboy. Do not fill the container above 3/4 capacity to allow for vapor expansion[5].

  • Storage : Keep the container tightly capped at all times unless actively adding waste[5].

Scenario C: Organic Solvent Waste (Post-Extraction)

  • Matrix Identification : If the compound was converted to its free base and extracted into an organic phase, identify the extraction solvent.

  • Segregation :

    • If extracted using ethyl acetate or ether, route to the Non-Halogenated Liquid Waste stream.

    • If extracted using dichloromethane (DCM) or chloroform, route to the Halogenated Liquid Waste stream[5].

  • Final Disposition : All segregated liquid streams are ultimately transported by certified EHS vendors for high-temperature incineration, which ensures >99.99% destruction and removal efficiency (DRE) of the organic components[6].

Regulatory Compliance & Documentation

Under the EPA's 40 CFR 261 regulations, generators of solid waste are responsible for making an accurate hazardous waste determination[4]. While methyl (2R)-2-amino-2-phenylpropanoate hydrochloride is not a specifically "listed" hazardous waste (e.g., P-list or U-list), it must be managed as a regulated solid waste due to its irritant properties. Ensure that your laboratory's chemical inventory system is updated immediately upon disposal to maintain accurate regulatory reporting quantities[5].

References[1] Title: methyl (2R)-2-amino-2-phenylpropanoate hydrochloride — Chemical Substance Information | Source: nextsds.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxhb1L6QyUvC4LdZFcyIlDXdU_ftftVj9D_719SJ8QTf_J5R0I0-10uHuw9lsKMusSnOPhlPpYVTj99p5nGccOL-tttllYBZO91mUAdkoD-XyAqHkv6kd1dRWJld7Xbvup0igifUGlQkYun0zSLyI7E4DFvOUw3rPlyg6CJYyUYKuba38e3ps0ohS6w9RxSbMjP1t2wWIjWA==[2] Title: Methyl 2-Amino-2-Phenylpropanoate Hydrochloride | 191796-90-4 | Source: appchemical.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFh819QQHAcEK7ku-j2JzSTAuPISXH6eUSCanlKkIz7doWo9ExgkTIDNr6NnWF4eJyVS8725fp9JyBqd0YH7DmNWTNH1ypR2KhR7hcSk3pivjL3PDYuzsYa9nPzb6ROkt0tpcCdz7MhL5VlHXMlCYGEIAlpnd9pL3IWbOYyuFMY74exM-YHqsfCYOBThSafANAcAXNQuV-6YNM9KNhnWb8Gz43yb44moTC9PRLQc6uQzFUI1G0_K1zdasHGunjgP_bBEf_CX5Uj8AF_5blO4KRMmP-8nHjY7nh0TJQa2YVFmQ8IUG75ZMDDfWKrwRvyQMSBH9cqoBKHprE=[3] Title: Methyl 2-amino-2-phenylpropanoate hydrochloride | 191796-90-4 - Sigma-Aldrich | Source: sigmaaldrich.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEssLLjPyVf0MowVh4rmiVpQBiMsrOzoZTzt0IiBopPkXqL1wPrcfTPB4IEVyAC6hKxQaogGg5lMFnh6ddIzQv2gSPEkDsxCuOTbbU2glzEjZ7CpAi_sP-w_ERkK6x4ysl5D8GmjKNvGEU7T94xX2JMSCkjZ0mAajw9V6CKAVC4wPi9htzteMu[5] Title: Chemical waste | Hazardous Waste Management - McGill University | Source: mcgill.ca | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0CDr5r2NMm5DLdUvpi7sCih-Aya_hb7fIqQS87vbDHzyREx0lzKm1blRMQvP3dKdaIg2MrLeRFstum8PxDEjWn9pOAo48MgFLyd9ViIrmuNLyBtjkQH7fCjDDdSBmFLvsvCQv8jEzNXukh9Fz1uZpxg==[6] Title: Incineration of Hazardous Waste: A Critical Review Update | Source: jst.go.jp | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoQulxmn_LGRbLinpSLJ1uOkbMnhBdSyuet9qZEFZMYaYh-WdIQCrF9nXKVUP6PsbRXblT1UJiaCLimDVWDhciETTltXR5Oe2namwjKHIl3lJe_IXt-JKJ3IYBq-T3QPGlx4z70VkD3JuZBD6qg0IxcB-wcanzoVaN6TLkb8kRg5otdtg2qi1_0MTJ[4] Title: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste | Source: ecfr.gov | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYDmMfy64LlMVhGKHXGJYasWGmGzeVyi1XIsheiW3Ncbn71gzjmp6kwbt2Arw-ux7bPsucnlmPcFcd5Kr_vQ9tti3sBtk_UvCVGt89MVFUGDunKvZLWkH4By2xnaGcg34HlMky7bCi1lKFGk70IOSoBb92m0Q3WzOadg4uiwkL

Sources

Handling

Standard Operating Procedure &amp; PPE Matrix: Handling Methyl (2R)-2-amino-2-phenylpropanoate Hydrochloride

As a Senior Application Scientist, I prioritize not just regulatory compliance, but the mechanistic reasoning behind our laboratory safety protocols. Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride (commonly known a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I prioritize not just regulatory compliance, but the mechanistic reasoning behind our laboratory safety protocols. Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride (commonly known as D-Phenylglycine methyl ester hydrochloride; CAS: 19883-41-1) is a highly valued chiral building block utilized extensively in pharmaceutical synthesis and peptide chemistry[1].

Because it presents as a fine, crystalline solid, researchers must implement stringent operational controls to mitigate risks associated with particulate aerosolization and mucosal irritation. This guide provides a self-validating system of protocols, ensuring that every piece of Personal Protective Equipment (PPE) and every handling step is grounded in chemical causality.

Hazard Profile & Mechanistic Causality

Understanding the "why" behind safety protocols ensures higher compliance and better risk mitigation. Based on standard Safety Data Sheet (SDS) evaluations[2], this compound presents specific handling challenges:

  • Serious Eye Irritation (H319): Micro-particulates act as physical abrasives. Upon contact with the ocular mucosa, the hydrochloride salt dissolves in basal tears, leading to acute osmotic stress and a localized pH drop.

  • Skin Irritation (H315): The salt can dissociate upon contact with ambient moisture or sweat on the skin, disrupting the lipid bilayer of the stratum corneum upon prolonged exposure[2].

  • Respiratory Irritation: Inhalation of aerosolized powder during weighing or transfer can irritate the upper respiratory tract, triggering coughing and mucosal inflammation[2][3].

Core Personal Protective Equipment (PPE) Matrix

To establish a foolproof safety barrier, PPE must be selected based on the specific physicochemical vulnerabilities of the compound.

Protection TargetRecommended PPEQuantitative SpecMechanistic Rationale (Causality)
Respiratory N95 Respirator (US) / FFP2 (EU)>95% filtration efficiency for 0.3μm particlesFilters out fine crystalline dust particles, preventing deposition in the alveolar region during open-container handling.
Ocular Tight-fitting Safety GogglesANSI Z87.1 CertifiedPrevents airborne particulates from bypassing standard safety glasses. Essential due to the compound's H319 classification.
Dermal (Hands) 100% Nitrile GlovesMinimum 4 mil thicknessNitrile provides superior resistance to organic salts compared to latex, eliminating latex-allergy risks while preventing dermal absorption[2].
Body Flame-retardant Lab CoatKnee-length, fully buttonedProvides a physical barrier against accidental spills. Must be fully buttoned to prevent powder accumulation on street clothing[3].
Operational Workflow & Handling Protocol

Critical Rule: Do not weigh this compound on an open benchtop. The following step-by-step methodology ensures a zero-exposure transfer.

Step 1: Environmental Preparation

  • Verify that the Chemical Fume Hood or Class II Type A2 Biological Safety Cabinet (BSC) is operational with an inward face velocity of 80–100 feet per minute (fpm)[2].

  • Clear the workspace of unnecessary clutter to prevent cross-contamination and ensure laminar airflow is not disrupted.

Step 2: Static Mitigation & Weighing Causality: Dry powders like D-Phenylglycine methyl ester hydrochloride are prone to triboelectric static buildup, causing them to repel from spatulas and aerosolize into the breathing zone.

  • Turn on an anti-static ionizer fan inside the hood if available.

  • Utilize a grounded, static-dissipative micro-spatula for all powder manipulation.

  • Tare a pre-creased anti-static weighing boat, or ideally, weigh the powder directly into a pre-tared, sealable centrifuge tube to eliminate secondary transfer steps.

Step 3: Transfer and Dissolution

  • Seal the primary container tightly before removing it from the fume hood[3].

  • If transferring the solid to a larger reaction vessel, do so via a powder funnel strictly within the hood.

  • Rinse the funnel immediately with your chosen reaction solvent (e.g., DMF, DCM, or Methanol) to ensure complete quantitative transfer and to instantly suppress any residual dust.

Spill Response & Disposal Plan

A spill of a fine hydrochloride salt requires immediate containment to prevent HVAC circulation and widespread laboratory contamination.

Immediate Spill Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity if the spill occurs outside of a containment hood.

  • Suppress: Never dry sweep. Dry sweeping physically aerosolizes the powder, exponentially increasing the inhalation risk[3].

  • Contain: Gently cover the spill with damp absorbent pads. Because the compound is water-soluble, water is sufficient, though a slightly basic solution (e.g., 1% sodium bicarbonate) can help neutralize the hydrochloride salt.

  • Collect: Shovel the damp, agglomerated mass using a non-sparking scoop into a chemically resistant, sealable hazardous waste container[3].

  • Decontaminate: Wash the spill area with soap and copious amounts of water, followed by a 70% ethanol wipe-down to ensure no residue remains.

Waste Disposal:

  • Solid Waste: Dispose of contaminated gloves, weighing boats, and spill cleanup materials in a designated solid hazardous waste bin (Combustible Solids category)[3].

  • Aqueous/Solvent Waste: Do not pour solutions down the drain[3]. Collect in appropriately labeled halogenated or non-halogenated waste carboys, depending on the solvent used for dissolution.

Workflow Visualization

HandlingWorkflow Start 1. Risk Assessment Review SDS (CAS: 19883-41-1) PPE 2. PPE Donning (N95, Nitrile, Goggles) Start->PPE Hood 3. Containment Transfer to Fume Hood PPE->Hood Handle 4. Material Handling Use Anti-Static Tools Hood->Handle Verify Airflow Spill Spill Occurred? Handle->Spill Weighing Cleanup 5a. Spill Response Damp Wipe / No Dry Sweep Spill->Cleanup Yes Process 5b. Normal Processing Dissolution / Synthesis Spill->Process No Disposal 6. Waste Segregation Solid / Liquid Hazardous Cleanup->Disposal Process->Disposal

Figure 1: Safe handling and spill response logic for D-Phenylglycine methyl ester HCl.

References
  • [1] Chem-Impex. "D-Phenylglycine methyl ester hydrochloride." Chem-Impex International. 1

  • [2] ECHEMI. "D-Phenylglycine methyl ester hydrochloride SDS, 19883-41-1 Safety Data Sheets." ECHEMI. 2

  • Sigma-Aldrich. "(R)-(-)-2-Phenylglycine methyl ester hydrochloride Safety Information." Sigma-Aldrich.

  • [3] Thermo Fisher Scientific. "D-(-)-2-Phenylglycine methyl ester hydrochloride SAFETY DATA SHEET." Thermo Fisher Scientific. 3

Sources

© Copyright 2026 BenchChem. All Rights Reserved.